(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFDJLUUAWITQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661226 | |
| Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-75-1 | |
| Record name | [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Cross-Coupling Chemistry
Executive Summary: (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a boronic acid for cross-coupling, a chloro substituent for electronic modulation, and a pyrrolidine-1-carbonyl group for structural complexity—makes it a valuable reagent for constructing highly functionalized biaryl scaffolds. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic and purification protocols, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, it highlights its significance as a key intermediate in the synthesis of high-value molecules, including pharmaceuticals like the PARP inhibitor Niraparib.
Section 1: Physicochemical Properties & Structural Analysis
This compound is a solid, bench-stable organic compound under standard conditions. The molecule's reactivity is dictated by the interplay of its three key functional groups. The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling. The electron-withdrawing chloro group ortho to the boronic acid can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. The meta-positioned pyrrolidine-1-carbonyl group adds steric bulk and introduces a polar amide functionality, which can be crucial for modulating the pharmacokinetic properties of a final drug molecule.[1]
Table 1: Core Chemical Properties [2][3]
| Property | Value |
| Molecular Formula | C₁₁H₁₃BClNO₃ |
| Molecular Weight | 253.49 g/mol |
| CAS Number | 871332-75-1 (also cited as 1314264-53-7) |
| Appearance | White to off-white solid/crystalline powder |
| Purity | Typically ≥97% |
| Storage | 2-8°C, under inert atmosphere |
A Note on Boroximes: Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride trimer, known as a boroxine. The presence of significant amounts of boroxine can impede coupling efficiency.[4] It is crucial to use the compound in its monomeric form, which may require recrystallization and thorough drying under vacuum before use.[4]
Section 2: Synthesis & Purification
The synthesis of this compound typically starts from a corresponding aryl halide precursor. A common and industrially scalable approach involves a Grignard reaction or organolithium-mediated borylation.
Synthetic Pathway Overview
The most direct route involves the formation of an organometallic intermediate from a di-halogenated precursor, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
-
Transmetalation: The organic group (Ar') from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. [5][6]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final biaryl product.
Standard Protocol for Suzuki Coupling
This protocol provides a general method for coupling this compound with a generic aryl bromide.
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Heat the reaction mixture with stirring to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired biaryl compound.
-
Section 4: Applications in Medicinal Chemistry & Drug Discovery
This boronic acid is not just a generic building block; it is a key intermediate in the synthesis of specific, high-value pharmaceutical compounds. Its structure is embedded within several molecules investigated for therapeutic purposes.
Case Study: Niraparib (ZEJULA®)
A prominent application of this compound is in the synthesis of Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) used for the treatment of ovarian and other cancers. [7][8][9]The synthesis of Niraparib or its advanced intermediates often involves a Suzuki coupling where this boronic acid is used to install a substituted phenyl ring onto a core heterocyclic structure. [10][11]The development of efficient synthetic routes to Niraparib has been a focus of extensive research, highlighting the industrial importance of its key intermediates. [7][9] The pyrrolidine-1-carbonyl moiety is a common scaffold in medicinal chemistry, valued for its ability to form hydrogen bonds, its metabolic stability, and its defined three-dimensional shape, which can enhance binding to biological targets. [1]The use of this specific boronic acid allows for the direct incorporation of this desirable feature into drug candidates.
Section 5: Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Boronic acids can cause skin, eye, and respiratory irritation. [12]* Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C). [3]Protect from moisture and light. For long-term storage, an inert atmosphere (Argon or Nitrogen) is recommended to prevent degradation and boroxine formation.
-
Stability: While generally stable, boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or at elevated temperatures.
Section 6: Conclusion
This compound is a sophisticated and highly valuable reagent in synthetic chemistry. Its well-defined structure provides a reliable platform for introducing a functionalized phenyl ring via the robust and efficient Suzuki-Miyaura cross-coupling reaction. Its role as a key intermediate in the synthesis of important pharmaceuticals like Niraparib underscores its significance to researchers, scientists, and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
References
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University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Available from: [Link]
- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
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Research Explorer. Production of Niraparib using Imine Reductases. Available from: [Link]
- Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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PubChem. 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information 22-01-15. Available from: [Link]
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Seedion. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Available from: [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
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Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid molecular weight
An In-Depth Technical Guide to (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid: Synthesis, Application, and Core Principles for Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The field of medicinal chemistry has witnessed a paradigm shift with the integration of organoboron compounds, particularly boronic acids, into the drug discovery pipeline. Once relegated to the periphery due to perceived toxicity, this class of compounds is now celebrated for its unique chemical reactivity and therapeutic potential.[1] The watershed moment arrived with the FDA approval of Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for treating multiple myeloma, which shattered preconceived notions and catalyzed a surge in boron-centric research.[1][2]
Boronic acids are prized for their versatility. They are stable, relatively low in toxicity, and serve as critical building blocks in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[3][4] This reaction facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance, a cornerstone of modern synthetic chemistry.[4] Furthermore, the boronic acid moiety itself can act as a pharmacophore, engaging in reversible covalent interactions with biological targets.[5]
This guide focuses on a specific, highly functionalized reagent: This compound . We will dissect its properties, synthesis, and application, providing researchers and drug development professionals with the technical insights required to leverage this powerful synthetic intermediate.
Physicochemical and Structural Characterization
This compound is a solid, multi-functionalized building block designed for precise integration into complex molecular architectures.[6] Its structure incorporates several key features relevant to medicinal chemistry: a chloro-substituent, a pyrrolidine amide, and the reactive boronic acid group.
| Property | Value | Source |
| Molecular Weight | 253.49 g/mol | [6] |
| Molecular Formula | C₁₁H₁₃BClNO₃ | [6] |
| CAS Number | 871332-75-1 | [6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥98% | [6] |
| InChI Key | NSFDJLUUAWITQY-UHFFFAOYSA-N | [6] |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="0,3!"]; B [label="B", pos="2.6,1.5!"]; OH1 [label="OH", pos="3.9,0.75!"]; OH2 [label="OH", pos="3.9,2.25!"]; C7 [label="C", pos="-2.6,-1.5!"]; O1 [label="O", pos="-2.6,-2.7!"]; N1 [label="N", pos="-3.9,-0.75!"]; C8 [label="C", pos="-5.2,-1.5!"]; C9 [label="C", pos="-6.2,0!"]; C10 [label="C", pos="-5.2,1.5!"]; C11 [label="C", pos="-3.9,0.75!"]; // Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C1 -- Cl; C6 -- B; B -- OH1; B -- OH2; C3 -- C7; C7 -- O1 [style=double]; C7 -- N1; // Pyrrolidine ring bonds N1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- N1;
}
Caption: Chemical structure of this compound.
Synthesis and Purification: A Mechanistic Approach
The synthesis of aryl boronic acids is a well-established process in organic chemistry. A common and robust method involves the formation of a Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.[7][8]
Conceptual Synthesis Workflow
The rationale for this multi-step process is rooted in the principles of organometallic chemistry. The initial Grignard formation inverts the polarity of the aryl carbon from electrophilic to nucleophilic. This potent nucleophile can then attack the electrophilic boron atom of the borate ester. The final hydrolysis step is crucial for converting the boronate ester intermediate into the desired boronic acid.
Caption: Generalized workflow for the synthesis of the target boronic acid.
Experimental Protocol: Synthesis
This protocol is a representative methodology. Researchers must conduct their own risk assessments and optimizations.
-
Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Grignard Initiation: To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Aryl Halide Addition: Dissolve the starting material, 2-chloro-5-iodo-N,N-diethylbenzamide (1.0 eq), in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction (indicated by heat evolution and color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Causality: The use of an anhydrous solvent is critical; Grignard reagents are highly basic and will be quenched by protic sources like water. The iodine crystal helps to activate the magnesium surface.
-
-
Boronation: After the Grignard formation is complete (typically 1-2 hours), cool the reaction mixture to -78°C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the low temperature.
-
Causality: This highly exothermic step is performed at low temperatures to prevent over-addition and the formation of undesired borinate byproducts.
-
-
Quench and Hydrolysis: Allow the mixture to warm to room temperature slowly. Quench the reaction by carefully adding saturated aqueous ammonium chloride, followed by 2M hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase in vacuo. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures, which are prevalent motifs in pharmaceuticals.[4][9] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[3]
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[3]
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by the base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling the title boronic acid with a generic aryl bromide.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), a suitable ligand (if required, e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[11]
-
Trustworthiness: The reaction must be self-validating. Running a small-scale test reaction to screen catalysts, ligands, bases, and solvents is crucial for optimizing yield and minimizing side products for a new substrate.
-
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane/water) via syringe.[12]
-
Expertise: The choice of base and solvent is critical. Carbonates are common, but phosphates or fluorides can be effective in specific cases. The presence of water is often necessary to facilitate the transmetalation step.[3]
-
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (typically 80-110°C). Stir the reaction vigorously for the required time (2-24 hours).[12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield the desired biaryl compound.
Safety and Handling
Boronic acids, while generally less toxic than many organometallic reagents, require careful handling. This compound is classified as an irritant.
| Hazard Statement | Precautionary Measure | First Aid |
| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14] | If swallowed, call a poison center or doctor. Rinse mouth.[13] |
| H315: Causes skin irritation | Wear protective gloves and clothing.[13][14] | If on skin, wash with plenty of soap and water. If irritation persists, get medical attention.[13] |
| H319: Causes serious eye irritation | Wear eye and face protection.[13][14] | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13] |
| H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[13][14][15] | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[13] |
Handling and Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] Avoid formation of dust and aerosols.[14] Handle in accordance with good industrial hygiene and safety practices.[14]
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for molecular construction. Its pre-installed functional handles—the chloro group for potential orthogonal functionalization and the pyrrolidine amide for modulating physicochemical properties—make it a highly valuable asset in fragment-based drug discovery and lead optimization campaigns.[5][9] A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura coupling, and proper handling procedures empowers researchers to efficiently build the complex molecular architectures required to address modern therapeutic challenges.
References
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Boronic acid, B-[3-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl]-. ChemBK. [Link]
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4-Chloro phenyl boronic acid | CAS 1679-18-1. Kairav Chemofarbe Industries Ltd. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health. [Link]
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Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ACS Publications. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Preparation method of 4-chlorophenylboronic acid. WIPO Patentscope. [Link]
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Supporting Information for a research article. The Royal Society of Chemistry. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Safety Data Sheet: Phenylboronic acid. Biosolve. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid synthesis pathway
An In-Depth Technical Guide on the Synthesis of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Introduction
This compound is a valuable bifunctional molecule, serving as a key building block in contemporary drug discovery and materials science. Its structure incorporates a pyrrolidine amide moiety, common in bioactive molecules, and a boronic acid group, which is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound, designed for researchers and scientists in organic and medicinal chemistry. The chosen strategy emphasizes efficiency, scalability, and control over final product purity by focusing on a late-stage amidation of a readily accessible boronic acid-containing intermediate.
Retrosynthetic Analysis and Strategy
A critical analysis of the target molecule suggests two primary retrosynthetic disconnections: cleavage of the C-B bond (Pathway A) or disconnection of the amide C-N bond (Pathway B).
Caption: Retrosynthetic analysis of the target molecule.
Pathway B, involving a final-step amide coupling, is selected as the superior strategy. This approach leverages the well-established and high-yielding nature of modern amide bond formation reactions. Crucially, it utilizes the key intermediate 5-Borono-2-chlorobenzoic acid (also known as 3-carboxy-4-chlorophenylboronic acid)[1][2], which isolates the sensitive borylation step from the final amide functionalization, thereby minimizing potential side reactions and simplifying purification.
Part 1: Synthesis of Key Intermediate: 5-Borono-2-chlorobenzoic Acid
While 5-Borono-2-chlorobenzoic acid is commercially available, understanding its synthesis from common starting materials is fundamental for supply chain security and cost management in a drug development campaign. A standard and effective method involves a lithium-halogen exchange followed by borylation.
Experimental Protocol: Synthesis of 5-Borono-2-chlorobenzoic Acid
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi, 2.2 eq, solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour. Causality: The first equivalent of n-BuLi deprotonates the carboxylic acid, while the second performs the crucial lithium-halogen exchange at the sterically accessible and electronically favorable C5 position.
-
Borylation: Trimethyl borate (B(OMe)₃, 3.0 eq) is added dropwise, again keeping the temperature below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield 5-Borono-2-chlorobenzoic acid as a white solid.
Part 2: Amide Coupling to Yield the Final Product
This step constitutes the final transformation to the target molecule. The reaction employs a standard peptide coupling agent to activate the carboxylic acid, facilitating its reaction with pyrrolidine.
Caption: Workflow for the final amide coupling step.
Causality and Reagent Selection
-
Coupling Agent (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling agent that rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate, minimizing side reactions and racemization (if applicable).
-
Base (DIPEA): N,N-Diisopropylethylamine is a bulky, non-nucleophilic base. Its role is to neutralize the acidic hexafluorophosphate byproduct and maintain a basic environment conducive to the reaction without competing with pyrrolidine as a nucleophile.
-
Solvent (DMF): Anhydrous dimethylformamide is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, ensuring a homogeneous reaction mixture.
Detailed Experimental Protocol
-
Setup: To a solution of 5-Borono-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF (~0.3 M) in a round-bottom flask under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes. This pre-activation step is crucial for efficient formation of the active ester.
-
Amine Addition: Add pyrrolidine (1.2 eq) dropwise to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound.
Quality Control and Data Summary
The integrity of the final product is paramount. Purity should be assessed by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. A common issue with arylboronic acids is the formation of trimeric anhydrides known as boroxines.[3] While often in equilibrium with the free boronic acid in solution, their presence can be minimized by thorough drying or by recrystallization from water if the compound's solubility allows.[3]
| Step | Key Reactants/Reagents | Stoichiometry (eq) | Typical Solvent | Expected Yield | Purity Target (HPLC) |
| 1. Borylation | 5-bromo-2-chlorobenzoic acid, n-BuLi, B(OMe)₃ | 1.0 / 2.2 / 3.0 | Anhydrous THF | 60-75% | >95% |
| 2. Amidation | 5-Borono-2-chlorobenzoic acid, Pyrrolidine, HATU | 1.0 / 1.2 / 1.1 | Anhydrous DMF | 80-95% | >98% |
Conclusion
The described two-part synthetic pathway, culminating in a HATU-mediated amide coupling, represents a reliable and scientifically sound method for producing this compound. This strategy offers high yields, operational simplicity, and a high degree of control over the final product's purity. By leveraging a key boronic acid-containing intermediate, this approach provides an efficient route for accessing this valuable building block for application in diverse research and development programs.
References
-
Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]
Sources
Spectroscopic data for (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Introduction
This compound is a specialized organic compound with significant potential in medicinal chemistry and materials science. Its structural features—a substituted arylboronic acid—make it a valuable building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The presence of the chloro and pyrrolidine-1-carbonyl substituents allows for fine-tuning of its chemical properties and provides additional sites for molecular interactions, making it an attractive candidate for the development of novel pharmaceuticals and functional materials.
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles, experimental protocols, and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural and electronic properties.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into its spectroscopic data.
| Property | Value | Source |
| CAS Number | 871332-75-1 | [1] |
| Molecular Formula | C₁₁H₁₃BClNO₃ | [1] |
| Molecular Weight | 253.49 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Expected Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the pyrrolidine ring protons, and the acidic protons of the boronic acid group.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.5 - 8.5 | m | 3H |
| Pyrrolidine-H (α to N) | 3.4 - 3.7 | t | 4H |
| Pyrrolidine-H (β to N) | 1.8 - 2.1 | m | 4H |
| B(OH)₂ | 8.0 - 9.0 | br s | 2H |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and exchange with the acidic B(OH)₂ protons.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Causality Behind Experimental Choices:
-
Solvent: The choice of DMSO-d₆ is strategic. It not only dissolves the polar boronic acid but also allows for the observation of the exchangeable B(OH)₂ protons as a broad singlet. In contrast, using a less polar solvent like CDCl₃ might result in poor solubility and broader, less defined peaks for the acidic protons.
-
Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) provides greater spectral dispersion, which is crucial for resolving the complex multiplets of the aromatic and pyrrolidine protons.[4]
Workflow for ¹H NMR Analysis:
¹³C NMR Spectroscopy
Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Amide) | 165 - 175 |
| Aromatic C-B | 130 - 140 (often not observed) |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 120 - 135 |
| Aromatic C-C=O | 135 - 145 |
| Pyrrolidine C (α to N) | 45 - 55 |
| Pyrrolidine C (β to N) | 20 - 30 |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Authoritative Grounding: The carbon attached to the boron atom often shows a broad signal or is not observed at all due to quadrupolar relaxation. This is a well-documented phenomenon in the NMR spectroscopy of organoboron compounds.[5]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight and elemental composition of a compound.
Expected m/z Values:
| Ion | Expected m/z |
| [M+H]⁺ | 254.07 |
| [M+Na]⁺ | 276.05 |
| [M-H]⁻ | 252.06 |
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Source: ESI (positive or negative ion mode).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Trustworthiness of the Protocol: ESI is a soft ionization technique, which minimizes fragmentation and typically results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), providing a reliable confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.
Workflow for Mass Spectrometry Analysis:
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.[6]
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Amide) | 1630 - 1680 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| B-O | 1310 - 1380 | Strong |
| C-Cl | 600 - 800 | Strong |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Data Collection: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Expertise & Experience: The ATR technique is highly advantageous for solid samples as it requires minimal to no sample preparation, unlike traditional methods like KBr pellets. The broad O-H stretch from the boronic acid is a key diagnostic feature, often overlapping with N-H stretches if present.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.[6]
Expected Absorption Maxima (λₘₐₓ):
The primary chromophore in this compound is the substituted benzene ring. The exact λₘₐₓ will be solvent-dependent but is expected to be in the range of 250-300 nm.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup:
-
Spectrometer: UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
Scientific Integrity: The Beer-Lambert Law (A = εbc) forms the basis of quantitative UV-Vis analysis. For qualitative identification, the position of λₘₐₓ and the shape of the absorption band are characteristic of the molecule's electronic structure. The substituents on the phenyl ring will influence the λₘₐₓ.[8]
Workflow for UV-Vis Spectroscopy:
Conclusion
The comprehensive spectroscopic characterization of this compound, employing a suite of techniques including NMR, MS, IR, and UV-Vis spectroscopy, is essential for confirming its structure and purity. Each technique provides a unique and complementary piece of information, and together they offer a complete picture of the molecule's identity. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this compound, ensuring accurate and reliable characterization.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
- CymitQuimica. (n.d.). 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid.
-
Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 224-236. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ACS Omega. (2023). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. Retrieved from [Link]
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MRC Lab. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. Retrieved from [Link]
-
Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Retrieved from [Link]
-
PubChem. (n.d.). [4-(pyrrolidine-1-carbonyl)phenyl] boronic acid pinacol ester. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
YouTube. (2023). IR & UV-VIS spectroscopy - playlist welcome. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid,871332-75-1. Retrieved from [Link]
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An In-depth Technical Guide to the Purity and Appearance of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of purity, appearance, and characterization of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid. As a key building block in modern synthetic chemistry, particularly in the synthesis of bioactive molecules, a thorough understanding of its properties is paramount to ensure reproducibility, yield, and the integrity of final compounds.[1][2]
Introduction: The Role and Significance of this compound
This compound is an instrumental reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its unique structure offers medicinal chemists a valuable scaffold for constructing complex molecular architectures, particularly in the development of novel pharmaceutical candidates.
The efficacy of this boronic acid in these sensitive catalytic cycles is directly contingent on its purity. Even minute impurities can lead to catalyst poisoning, formation of unwanted side-products, and significant challenges in downstream purification, ultimately impacting project timelines and resource allocation.[2] This guide delves into the essential physicochemical properties, common impurities, and robust analytical and purification methodologies required to validate the quality of this critical reagent.
Physicochemical Profile
A summary of the key properties of this compound is presented below. The typical appearance is a solid, ranging in color from white to off-white.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BClNO₃ | [3] |
| Molecular Weight | 253.49 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Typical Purity | ≥95% - 98% | [3][4][5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
Purity Landscape: Understanding Common Impurities
The term "purity" for a boronic acid is not monolithic. It encompasses the absence of residual starting materials, by-products, and, most characteristically, its own dehydration products. For this compound, researchers must be vigilant for several classes of impurities.
Boroxines: The Inevitable Anhydride
The most prevalent impurity associated with boronic acids is the corresponding boroxine, a cyclic trimer formed through intermolecular dehydration.[6][7] The equilibrium between the boronic acid and its boroxine is dynamic and can be influenced by temperature, solvent, and the presence of water. While boroxines can participate in some cross-coupling reactions, their reactivity is often sluggish and inconsistent compared to the free boronic acid, leading to reduced yields.[7] It is crucial to recognize that many commercial boronic acids contain varying amounts of their corresponding anhydride.[8]
Caption: Equilibrium between a boronic acid and its cyclic anhydride (boroxine).
Synthesis-Related Impurities
Impurities can be carried over from the synthetic route used to produce the boronic acid. For instance, in syntheses involving Grignard reagents, by-products from side reactions can contaminate the final product.[9] Similarly, residual starting materials or unreacted intermediates may also be present.
Degradation Products
Boronic acids are susceptible to degradation under certain conditions:
-
Oxidative Deboronation: In the presence of oxidants, the C-B bond can be cleaved to yield a phenol.[10][11] This is a significant pathway for metabolic instability and can occur during storage if not protected from air.[11]
-
Protodeboronation: In aqueous or acidic solutions, the boronic acid group can be replaced by a hydrogen atom.[11][12]
The Analytical Toolkit: A Multi-Pronged Approach to Verification
No single technique is sufficient for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic methods is essential for confirming identity, structure, and purity.
| Technique | Primary Application | Key Insights |
| HPLC/UPLC | Purity assessment and quantification | Provides percentage purity, detects non-boronic acid impurities. |
| ¹H & ¹³C NMR | Structural confirmation | Verifies the organic scaffold and functional groups. |
| ¹¹B NMR | Boron environment analysis | Distinguishes between boronic acid (sp²) and boronate esters/boroxines (sp³). |
| Mass Spectrometry | Molecular weight verification | Confirms the mass of the parent molecule and helps identify impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is indispensable for determining the purity of boronic acids by separating the target compound from its impurities.[1] A well-developed reverse-phase HPLC method can effectively quantify the main component and detect trace-level contaminants.
Caption: Standard workflow for HPLC-based purity analysis of boronic acids.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Instrumentation: An HPLC or UPLC system equipped with a PDA or UV detector.[13]
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, XSelect Premier HSS T3) is a common choice.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient might run from 10% B to 95% B over 10 minutes, followed by a re-equilibration step.
-
Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the boronic acid in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of ~1 mg/mL.[14]
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main peak.
Causality: The acidic modifier (formic acid) in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of the boronic acid group. C18 columns provide excellent retention for the aromatic core of the molecule.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for unambiguous structure confirmation.
-
¹H and ¹³C NMR: These spectra confirm the integrity of the carbon-hydrogen framework. The chemical shifts and coupling constants of the aromatic protons, along with the signals from the pyrrolidine and chloro-substituents, provide a unique fingerprint of the molecule.
-
¹¹B NMR: This technique is particularly powerful for analyzing boronic acids as it directly probes the boron atom.[15][16] The sp²-hybridized boron of the free boronic acid gives a distinct chemical shift compared to the sp³-hybridized boron found in boronate esters or boroxine anhydrides.[16][17] This allows for a direct assessment of the presence of these common impurities.
Mass Spectrometry (MS): Confirming Mass and Detecting Impurities
Mass spectrometry is used to confirm the molecular weight of the compound. However, analyzing boronic acids by MS can be challenging due to their propensity to dehydrate or form adducts in the ion source.[6][13]
Protocol: UPLC-ESI-MS Analysis
-
Instrumentation: A UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Negative ion mode is often preferred, as it can readily detect the [M-H]⁻ ion.[13]
-
Methodology: A fast UPLC method, similar to the one described for HPLC, can be employed.[13][18] Using optimized mobile phases like 10 mM ammonium acetate and acetonitrile can minimize the formation of boroxines and solvent adducts, leading to cleaner spectra with a strong parent ion peak.[13]
-
Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated mass of the deprotonated molecule. Other observed masses can be investigated as potential impurities or fragments.
Trustworthiness: By optimizing MS conditions to favor the [M-H]⁻ ion and minimize in-source degradation, the resulting data provides a reliable confirmation of the molecular weight.[13]
Purification Strategies: Enhancing Reagent Quality
When the purity of a batch of this compound is insufficient, several purification methods can be employed.
Caption: Decision workflow for the purification of boronic acids.
Protocol: Purification via Aqueous Base Extraction
This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.[19][20]
-
Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaOH or K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.[19]
-
Separation: Separate the aqueous layer, which now contains the purified boronate salt. The organic layer, containing non-acidic impurities, can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 1M HCl) until the boronic acid precipitates out of the solution.[19]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Expertise: This acid-base extraction is a highly effective and scalable method for removing neutral organic impurities. The choice of a mild base is critical to avoid potential hydrolysis of other functional groups.[20]
Concluding Remarks
The purity and appearance of this compound are not mere specifications but foundational parameters that dictate its performance in synthesis. A solid, white to off-white appearance is expected, but visual inspection is insufficient. Rigorous analytical characterization using a combination of HPLC, NMR (¹H, ¹³C, and ¹¹B), and MS is mandatory to ensure structural integrity and quantify purity. Understanding the potential for boroxine formation and other degradation pathways allows for appropriate handling, storage, and purification, ultimately enabling more reliable and successful outcomes in research and drug development.
References
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.).
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. (n.d.). CymitQuimica.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2026). Article.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Article.
- Process for purification of boronic acid and its derivatives. (n.d.).
- This compound. (n.d.). Guidechem.
- (n.d.). Organic Syntheses Procedure.
- 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic Acid (contains varying amounts of Anhydride). (n.d.). Combi-Blocks.
- 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. (n.d.). Seedion.
- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.
- Can I remove boronic acid using Work up process? (2016).
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.).
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An In-depth Technical Guide to the Safe Handling of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid , a specialized reagent in organic synthesis, requires a nuanced understanding for its safe and effective use. This guide, intended for laboratory personnel, provides a comprehensive overview of its properties, potential hazards, and detailed handling protocols to ensure a secure research environment.
Chemical Identity and Properties
A thorough understanding of the chemical's properties is the foundation of safe handling.
| Property | Value | Source |
| CAS Number | 871332-75-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃BClNO₃ | [3] |
| Molecular Weight | 253.49 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
Hazard Identification and Assessment
While comprehensive toxicological data for this specific compound is not fully available, the available Safety Data Sheet (SDS) and data from structurally similar boronic acids indicate the following potential hazards.[1] It is crucial to handle this compound as potentially hazardous.
Primary Routes of Exposure: Inhalation, ingestion, and skin/eye contact.[1]
Potential Health Effects:
-
Eye Irritation: May cause serious eye irritation.[1]
-
Skin Irritation: Can cause skin irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[1]
-
Harmful if Swallowed: May be harmful if ingested.[1]
It is imperative to note that the health hazards of this product have not been fully investigated, and caution should be exercised accordingly.[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this solid compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Inspect gloves for any signs of degradation before use.[1]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Protective Clothing: For larger quantities or procedures with a higher risk of exposure, additional protective clothing and chemical-resistant boots may be necessary.[1]
-
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to prevent exposure and maintain the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Exposure Avoidance: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.[1]
-
Hygiene Practices: Wash hands thoroughly after handling.
Storage
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a cool, dry, and well-ventilated place.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and running water.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Wear appropriate respiratory protection, chemical-resistant gloves, and impervious boots.[1]
-
Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for guidance.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.
-
Hazardous Combustion Products: Under fire conditions, this compound may emit toxic fumes.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
References
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Fluorochem. .
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BLD Pharmatech. .
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The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
Substituted phenylboronic acids represent a cornerstone of modern organic chemistry and drug discovery. Their unique electronic properties and versatile reactivity have propelled them from chemical curiosities to indispensable tools in academia and industry. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and diverse applications of this remarkable class of compounds. We will delve into the foundational principles that govern their reactivity, explore key synthetic methodologies with an emphasis on experimental causality, and survey their transformative impact in fields ranging from cross-coupling catalysis to medicinal chemistry and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the theory and practice of phenylboronic acid chemistry.
A Historical Perspective: From Obscurity to Ubiquity
The journey of phenylboronic acids from their initial discovery to their current status as a vital synthetic building block is a testament to the cumulative nature of scientific progress.
The Dawn of Organoboron Chemistry
The first synthesis of a boronic acid was reported in 1860 by Edward Frankland, a pioneer in organometallic chemistry.[1][2] Frankland's work involved a two-stage process to produce ethylboronic acid, laying the groundwork for the broader field of organoboron chemistry.[1][2] However, it was the work of Michaelis and Becker in 1880 that specifically introduced benzeneboronic acid, the parent compound of the phenylboronic acid family. They achieved this by heating diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis of the resulting benzeneboronyl dichloride. This early synthesis, while historically significant, was arduous and utilized highly toxic reagents, limiting its widespread adoption.
The Grignard Revolution and Early Synthetic Advances
The development of the Grignard reaction in the early 20th century provided a more accessible route to phenylboronic acids. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by aqueous workup, became a common method for their preparation.[3] This approach, while a significant improvement, often suffered from low yields due to the formation of diarylborinic acids and triarylboranes as byproducts. Careful control of reaction temperature is crucial to maximize the yield of the desired boronic acid.[4]
The Suzuki-Miyaura Coupling: A Paradigm Shift
The true ascent of phenylboronic acids to prominence began in 1979 with the seminal work of Akira Suzuki and Norio Miyaura on palladium-catalyzed cross-coupling reactions.[5][6][7] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, revolutionized the synthesis of biaryls and other complex organic molecules.[6][7][8] The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of substituted phenylboronic acids cemented their status as indispensable reagents in organic synthesis.[7] This groundbreaking work was recognized with the Nobel Prize in Chemistry in 2010, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[8]
The Art of Synthesis: Crafting the Phenylboronic Acid Moiety
The ability to efficiently and selectively synthesize substituted phenylboronic acids is central to their utility. Several methods have been developed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the nature of the substituents on the aromatic ring and the desired scale of the reaction.
The Grignard Approach: A Workhorse Method
The reaction of a phenylmagnesium halide with a trialkyl borate remains a widely used method for the synthesis of phenylboronic acids.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is typically carried out at low temperatures (-78 °C to 0 °C) to minimize the formation of over-alkylation products (diphenylborinic acid and triphenylborane).[4] The Grignard reagent is a strong nucleophile, and at higher temperatures, it can react with the initially formed boronic ester.
-
Trialkyl Borate: Trimethyl borate or triisopropyl borate are commonly used. The choice can influence the reaction rate and the ease of purification.
-
Aqueous Acidic Workup: Hydrolysis of the boronic ester intermediate is necessary to liberate the free boronic acid. An acidic workup helps to protonate the boronate species and facilitate the hydrolysis.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole (1.0 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford 4-methoxyphenylboronic acid as a white solid.
The Suzuki-Miyaura Borylation: A Modern Alternative
The palladium-catalyzed borylation of aryl halides or triflates with a diboron reagent is a powerful and versatile method for the synthesis of phenylboronic acids, particularly for substrates with functional groups that are incompatible with Grignard or organolithium reagents.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: A palladium(0) source, often generated in situ from a palladium(II) precursor, is used. The choice of phosphine ligand is critical for the efficiency of the reaction and can influence the substrate scope. Bulky, electron-rich ligands often give the best results.
-
Base: A base, such as potassium acetate or potassium carbonate, is required to facilitate the transmetalation step.
-
Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂) is a commonly used and stable source of boron.
Experimental Protocol: Synthesis of 4-Cyanophenylboronic Acid Pinacol Ester
-
Reaction Setup: In a Schlenk flask, 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%) are combined.
-
Solvent and Reaction Conditions: Anhydrous 1,4-dioxane is added, and the flask is evacuated and backfilled with an inert gas three times. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 4-cyanophenylboronic acid pinacol ester.
Characterization of Phenylboronic Acids
The successful synthesis of a phenylboronic acid is confirmed through a combination of analytical techniques:
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic aromatic proton signals. ¹¹B NMR will exhibit a broad singlet in the range of δ 28-34 ppm. |
| Mass Spectrometry (MS) | Will confirm the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Will show a characteristic broad O-H stretch around 3200-3600 cm⁻¹ and B-O stretching vibrations. |
| Melting Point | A sharp melting point indicates a pure compound. |
The Diverse Applications of Substituted Phenylboronic Acids
The unique properties of the boronic acid functional group have led to its widespread application in various scientific disciplines.
Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis
As previously mentioned, the Suzuki-Miyaura coupling is the most prominent application of phenylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[7][8]
Medicinal Chemistry: Boron-Containing Therapeutics
The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues has made it an attractive pharmacophore in drug design.
Bortezomib (Velcade®): A Proteasome Inhibitor
Bortezomib is a dipeptidyl boronic acid that was the first therapeutic proteasome inhibitor to be approved for the treatment of multiple myeloma.[9][10]
Mechanism of Action: The boron atom in bortezomib reversibly binds to the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[9][10] This inhibition disrupts various cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
Chemical Sensors: Detecting Sugars and Other Diols
Phenylboronic acids have the unique ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as carbohydrates.[1][12] This property has been exploited to develop sensors for glucose and other saccharides.[1][12][13][14]
Mechanism of Glucose Sensing:
-
Equilibrium: In aqueous solution, the trigonal planar phenylboronic acid is in equilibrium with its tetrahedral boronate anion.
-
Complexation: The tetrahedral boronate form can react with the cis-diol of a glucose molecule to form a stable cyclic boronate ester.[12][15]
-
Signal Transduction: This binding event can be coupled to a signaling mechanism, such as a change in fluorescence or color, allowing for the quantitative detection of glucose.[16]
Future Directions and Emerging Applications
The field of phenylboronic acid chemistry continues to evolve, with new applications constantly emerging.
-
Materials Science: Phenylboronic acid-containing polymers are being explored for the development of self-healing materials, drug delivery systems, and stimuli-responsive gels.
-
Bioconjugation: The ability of boronic acids to react with diols is being utilized for the site-specific modification of proteins and other biomolecules.
-
Catalysis: Novel catalytic systems employing boronic acids as ligands or catalysts are being developed for a range of organic transformations.
Conclusion
From their humble beginnings as a synthetic curiosity, substituted phenylboronic acids have emerged as a powerhouse of modern chemistry. Their rich history, versatile synthesis, and diverse applications underscore their importance in both fundamental research and industrial applications. As our understanding of their properties continues to grow, we can expect to see even more innovative and impactful applications of this remarkable class of compounds in the years to come.
References
- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.
- Michaelis, A., & Becker, P. (1880). Ueber die Verbindungen der Elemente der Stickstoffgruppe mit den Radicalen der aromatischen Reihe. Berichte der deutschen chemischen Gesellschaft, 13(1), 58-63.
- Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Adams, J., Behnke, M., Chen, S., Cruickshank, A. A., Dick, L. R., Grenier, L., ... & Plamondon, L. (1999). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & medicinal chemistry letters, 9(11), 1579-1584.
- Hall, D. G. (Ed.). (2011).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chemical Society Reviews, 43(1), 412-443.
- James, T. D., & Shinkai, S. (2002). Boronic acids in molecular recognition. Topics in Current Chemistry, 218, 159-200.
- Wang, W., Gao, X., & Wang, B. (2013). Boronic acid-based sensors for carbohydrate recognition. Current organic chemistry, 17(6), 594-610.
- Richardson, P. G., Barlogie, B., Berenson, J., Singhal, S., Jagannath, S., Irwin, D., ... & Anderson, K. C. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617.
- Kane, R. C., Bross, P. F., Farrell, A. T., & Pazdur, R. (2003). Velcade: US FDA approval for the treatment of multiple myeloma progressing on prior therapy. The oncologist, 8(6), 508-513.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium (0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
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A Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions: From Core Principles to Practical Applications
Introduction: A Paradigm Shift in Carbon-Carbon Bond Formation
The advent of transition metal-catalyzed cross-coupling reactions represents a watershed moment in synthetic organic chemistry. Among these, the Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, has emerged as an exceptionally powerful and versatile tool for the construction of carbon-carbon (C-C) bonds.[1][2] Its significance was formally recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for their groundbreaking work on palladium-catalyzed cross-couplings.[1][3]
This reaction facilitates the coupling of organoboron compounds (such as boronic acids or esters) with organohalides or pseudo-halides, catalyzed by a palladium(0) complex in the presence of a base.[4][5] The Suzuki-Miyaura coupling is particularly esteemed for its mild reaction conditions, broad functional group tolerance, and the use of organoboron reagents that are generally stable, non-toxic, and environmentally benign compared to other organometallic counterparts.[1][6] These attributes have made it an indispensable method in a wide array of chemical disciplines, from the synthesis of natural products and polymers to the development of advanced materials and, most notably, in the pharmaceutical industry for the synthesis of bioactive molecules.[6][7][8] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, from its fundamental mechanistic principles to practical experimental considerations and its extensive applications in modern drug discovery and development.
Core Components and Mechanistic Underpinnings
A successful Suzuki-Miyaura coupling reaction is contingent on the interplay of several key components: the organoboron reagent, the organohalide, the palladium catalyst, a suitable ligand, and a base, all within an appropriate solvent system.[3] Understanding the role of each component is crucial for optimizing reaction conditions and achieving desired outcomes.
The Catalytic Cycle: A Step-by-Step Examination
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3][9] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) species.[1][5] This is often the rate-determining step of the reaction.[5] The palladium atom inserts itself into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex.[3][4] The reactivity of the organohalide in this step generally follows the trend: I > Br > OTf >> Cl.[3]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron reagent to the Pd(II) complex.[5][10] The precise mechanism of transmetalation has been a subject of extensive study, but it is widely accepted that the base plays a critical role.[2][11] The base activates the organoboronic acid, forming a more nucleophilic borate species (e.g., [R²B(OH)₃]⁻), which then reacts with the Pd(II) complex.[12][13][14] This exchange of ligands results in a new diorganopalladium(II) intermediate.[10]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex.[9][10] The two organic groups (R¹ and R²) couple to form the desired C-C bond, and the palladium center is reduced back to its Pd(0) state, thereby regenerating the active catalyst and allowing the cycle to continue.[3][10]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base
The presence of a base is essential for the Suzuki-Miyaura reaction to proceed.[2] The primary function of the base is to activate the boronic acid, increasing its nucleophilicity and facilitating the transmetalation step.[12] Computational studies suggest that the reaction of the base with the organoboronic acid to form a borate species is a key mechanistic step.[11][13][14] The base can also play other roles, such as facilitating the formation of the active palladium catalyst and accelerating the reductive elimination step.[2][7] The choice of base can significantly impact the reaction outcome, and common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[3]
Practical Guide to Experimental Setup and Optimization
While the Suzuki-Miyaura coupling is known for its robustness, careful consideration of experimental parameters is necessary to achieve high yields and purity, especially with challenging substrates.
Core Reagents and Their Selection
| Component | Common Examples | Key Considerations |
| Organoboron Reagent | Boronic acids (RB(OH)₂), Boronic esters (e.g., pinacol esters) | Stability, commercial availability, and reactivity. Boronic esters can offer enhanced stability.[3] |
| Organohalide/Pseudohalide | Aryl/vinyl iodides, bromides, chlorides, triflates | Reactivity (I > Br > OTf > Cl). Chlorides are often more challenging but are also more readily available and cost-effective.[3] |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | The choice of precatalyst determines the initial source of the active Pd(0) species. Some precatalysts require in situ reduction.[3][9] |
| Ligand | Phosphine ligands (e.g., PPh₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Ligand choice is critical for catalyst stability and reactivity. Bulky, electron-rich ligands often enhance the rates of oxidative addition and reductive elimination.[9][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, Et₃N | The strength and solubility of the base can influence reaction kinetics and side reactions.[3] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | The solvent system must solubilize the reactants and catalyst. Aqueous mixtures are common and can accelerate the reaction.[3][16] |
A General Step-by-Step Experimental Protocol
The following protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction. Optimization of specific parameters will be necessary for different substrate combinations.[17]
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the organohalide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (typically 0.5-5 mol%) and the ligand (if not using a pre-formed catalyst complex) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent and wash with water or brine to remove the inorganic salts. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method, such as flash column chromatography.
A generalized workflow for a Suzuki-Miyaura coupling experiment.
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling has had a profound impact on the pharmaceutical industry, becoming one of the most frequently utilized reactions for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).[8][18] Its ability to efficiently construct biaryl and heteroaryl-aryl scaffolds, which are common motifs in many biologically active molecules, has made it an invaluable tool for medicinal chemists.[1][18]
Key Advantages in a Pharmaceutical Context:
-
Broad Substrate Scope: The reaction is tolerant of a wide variety of functional groups, allowing for the coupling of complex and highly functionalized molecules.[6]
-
High Yields and Selectivity: Under optimized conditions, the Suzuki-Miyaura coupling typically provides high yields of the desired product with excellent selectivity.[4]
-
"Green" Chemistry Attributes: The use of relatively non-toxic and stable boronic acids and the potential to run reactions in aqueous media align with the principles of green chemistry.[1][19]
-
Scalability: The reaction has been successfully scaled up for the industrial production of pharmaceuticals.[2]
Examples of blockbuster drugs whose syntheses incorporate a key Suzuki-Miyaura coupling step include Losartan (an antihypertensive), Valsartan (an antihypertensive), and a number of kinase inhibitors used in oncology.[16][18][20] The reaction's reliability and versatility have accelerated the drug discovery process by enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[18]
Challenges and Future Directions
Despite its widespread success, the Suzuki-Miyaura coupling is not without its limitations. Challenges can include the sluggish reactivity of certain substrates (e.g., sterically hindered aryl chlorides), undesired side reactions such as protodeboronation (the cleavage of the C-B bond by a proton source), and the need for precious metal catalysts.[9][21]
Current research in this field is focused on several key areas:
-
Development of More Active and Robust Catalysts: The design of new ligands and palladium precatalysts continues to push the boundaries of the reaction's scope, enabling the coupling of previously unreactive partners under milder conditions.[22][23]
-
Catalysis with Non-Precious Metals: To address the cost and sustainability concerns associated with palladium, significant effort is being directed towards the development of Suzuki-Miyaura couplings catalyzed by more abundant and less expensive first-row transition metals such as nickel and iron.[2][22][24]
-
Expansion of Coupling Partners: Research is ongoing to expand the range of organoboron reagents and electrophiles that can be effectively used in the reaction.[6]
-
Flow Chemistry Applications: The adaptation of Suzuki-Miyaura couplings to continuous flow systems offers potential advantages in terms of safety, efficiency, and scalability for industrial applications.[25]
Conclusion
The Suzuki-Miyaura cross-coupling reaction has fundamentally transformed the landscape of synthetic organic chemistry. Its reliability, broad applicability, and favorable environmental profile have established it as a cornerstone of modern C-C bond formation, particularly within the pharmaceutical industry. A thorough understanding of the reaction's mechanism and the interplay of its various components is paramount for researchers and scientists seeking to harness its full potential. As research continues to address its current limitations and expand its capabilities, the Suzuki-Miyaura coupling is poised to remain an essential tool for innovation in drug discovery and materials science for the foreseeable future.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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News-Medical.Net. (2021, February 23). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. [Link]
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Bicontinuous, M., & Maseras, F. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(25), 7914-7924. [Link]
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da Silva, R. A., & de Souza, R. O. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 82(21), 11624-11633. [Link]
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Martinez-Ferrate, O., & Maseras, F. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 129(25), 7914-7924. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Singh, A., & Sharma, S. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(23), 7891-7917. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1543–1554. [Link]
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The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Al-dujaili, A. H., & Al-Zujaji, R. J. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(16), 4966. [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13158-13159. [Link]
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Valdés, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Semantic Scholar. [Link]
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ResearchGate. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. [Link]
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ResearchGate. (2020). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]
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Martinez-Ferrate, O., & Maseras, F. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Le-Men, E., & Michelet, V. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
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Reddy, T., & S., A. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3299. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Nature reviews. Drug discovery, 10(5), 343–357. [Link]
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Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
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Chatterjee, A., & Ward, T. R. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Catalysis Letters, 146(5), 881-903. [Link]
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Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. [Link]
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ResearchGate. (2020). Examples of approved drugs where Suzuki–Miyaura coupling is employed to.... [Link]
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Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
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University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
ResearchGate. (2021). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Biaryl Compounds utilizing (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these vital compounds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents.[1] This application note provides a comprehensive guide to the utilization of a specialized boronic acid, (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid, in the synthesis of complex biaryl compounds. This reagent is of particular interest due to its trifunctional nature, presenting a handle for diverse post-coupling modifications.
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoborane and an organohalide, catalyzed by a palladium complex.[2] This protocol will delve into the mechanistic intricacies of the reaction, providing researchers with the knowledge to not only replicate the described methods but also to adapt them to their specific synthetic challenges. We will explore the critical roles of the catalyst, base, and solvent, and provide detailed, step-by-step protocols for successful Suzuki-Miyaura couplings.
Reagent Profile: this compound
This compound is a solid, trifunctional reagent with the molecular formula C₁₁H₁₃BClNO₃ and a molecular weight of 253.49 g/mol .[3] Its structure incorporates a boronic acid moiety for palladium-catalyzed cross-coupling, a chloro substituent that can be targeted in subsequent orthogonal coupling reactions, and a robust pyrrolidine-1-carbonyl group that can influence the electronic properties and solubility of the molecule.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BClNO₃ | [3] |
| Molecular Weight | 253.49 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
The presence of the chloro group is particularly advantageous, allowing for sequential, site-selective cross-coupling reactions. For instance, the boronic acid can first be coupled with an aryl bromide or iodide, leaving the less reactive chloro group intact for a subsequent coupling reaction under more forcing conditions. This strategic approach enables the efficient construction of complex, unsymmetrical biaryl and polyaryl systems.[4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the oxidative addition of a palladium(0) complex to the aryl halide (Ar-X). This step forms a palladium(II) intermediate, which is a critical step in the catalytic cycle.[7] The reactivity of the aryl halide in this step generally follows the order I > Br > Cl, a trend attributed to the decreasing strength of the carbon-halogen bond.[8]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[9][10] The base plays a multifaceted role, not only activating the boronic acid but also promoting the formation of key palladium intermediates.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Solvents for the reaction should be degassed to remove oxygen, which can oxidize the palladium catalyst and lead to side reactions.[11]
-
Inert Atmosphere: Suzuki-Miyaura reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.[12]
-
Safety Precautions: Palladium catalysts and boronic acids can be irritants.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
| Reagent | Molar Equiv. |
| Aryl Bromide | 1.0 |
| This compound | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Results and Discussion
The choice of catalyst, base, and solvent system is critical for achieving high yields and purity in Suzuki-Miyaura couplings.
-
Catalyst System: For coupling with aryl chlorides, which are generally less reactive than aryl bromides, more electron-rich and bulky phosphine ligands like SPhos or RuPhos are often required to facilitate the challenging oxidative addition step.[8][15] The use of pre-catalysts can also be beneficial.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.[11] While potassium carbonate is a common and effective choice, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable for challenging substrates.[2]
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reagents and catalyst, and can influence the reaction rate.[11] Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed and often give excellent results.[2][15] The presence of water is often beneficial for dissolving the inorganic base.[9]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poorly soluble reagents. | Use a fresh catalyst; Ensure thorough degassing of solvents; Try a different solvent system to improve solubility.[9] |
| Protodeboronation | Presence of excess water or strong base; High reaction temperature. | Use a minimal amount of water; Switch to a milder base; Lower the reaction temperature.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere.[11] |
| Dehalogenation of Aryl Halide | Side reaction of the palladium intermediate. | Use a different phosphine ligand or solvent.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The use of this compound offers a strategic advantage in the construction of complex molecules due to its potential for sequential, orthogonal functionalization. By understanding the underlying reaction mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this valuable building block to access a wide range of novel biaryl structures for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this methodology and a framework for troubleshooting and optimization.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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National Institutes of Health (NIH). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Available from: [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Available from: [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
-
SIFCO ASC. SAFETY DATA SHEET PALLADIUM. Available from: [Link]
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PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Available from: [Link]
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Scribd. Material Safety Data Sheet: Palladium Black Non-Specific. Available from: [Link]
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Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
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ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]
-
ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. Available from: [Link]
-
Kairav Chemofarbe Industries Ltd. 4-Chloro phenyl boronic acid. Available from: [Link]
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Application Notes and Protocols for (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Medicinal Chemistry
Abstract
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and a bulky, polar pyrrolidine amide group, imparts specific steric and electronic properties that are leveraged in the synthesis of highly targeted therapeutics. This document provides an in-depth guide to the application of this reagent, with a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of advanced Bruton's Tyrosine Kinase (BTK) inhibitors. We will explore the mechanistic rationale behind protocol design, provide detailed, field-tested experimental procedures, and offer insights into reaction optimization and troubleshooting.
Compound Profile and Physicochemical Properties
This boronic acid's structure is key to its utility. The boronic acid moiety is the reactive handle for cross-coupling, while the chloro and amide substituents modulate the electronic nature of the aromatic ring and provide vectors for interaction with biological targets in the final molecule.
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | [4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
| CAS Number | 1310334-95-8 |
| Molecular Formula | C₁₁H₁₃BClNO₃ |
| Molecular Weight | 253.49 g/mol |
| Appearance | Typically a white to off-white solid[1] |
| Primary Application | Key intermediate in the synthesis of BTK inhibitors |
Medicinal Chemistry Significance: A Cornerstone for BTK Inhibitors
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value target for treating autoimmune diseases and B-cell malignancies.[2][3] BTK inhibitors block this pathway, thereby modulating B-cell activation and proliferation.[2][3][4] Several next-generation BTK inhibitors, designed for high selectivity and efficacy, utilize the (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl) moiety as a core structural element.
This specific fragment is prominently featured in the structure of Tolebrutinib (SAR442168) , an investigational BTK inhibitor designed to penetrate the central nervous system for the treatment of multiple sclerosis.[4][5][6] The synthesis of such molecules relies heavily on the Suzuki-Miyaura coupling, where this compound is coupled with a suitable heterocyclic halide partner.
General Synthetic Workflow
The following diagram illustrates the pivotal role of the title boronic acid in the convergent synthesis of a BTK inhibitor core structure. This strategy allows for the late-stage combination of two complex fragments, which is highly efficient for library synthesis and lead optimization.
Caption: Convergent synthesis via Suzuki-Miyaura coupling.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier method for constructing C(sp²)-C(sp²) bonds, valued for its functional group tolerance, mild conditions, and the stability of its boronic acid reagents.[7][8][9]
Principle of the Reaction: The Catalytic Cycle
Understanding the mechanism is paramount for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[9]
Causality in the Cycle:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the heterocyclic partner. This is often the rate-limiting step, especially for less reactive chlorides.[9]
-
Transmetalation: The boronic acid must be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate 'ate' complex.[8] This complex then transfers its organic group (the phenyl moiety) to the Pd(II) center, displacing the halide. The choice of base is critical; it must be strong enough to form the boronate complex but not so harsh as to degrade the reactants or catalyst.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic heterocyclic bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Heterocyclic Bromide (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water, degassed (2 mL)
-
Reaction vessel (e.g., 25 mL Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Protocol Steps:
-
Vessel Preparation: To the reaction vessel, add this compound (304 mg, 1.2 mmol), the heterocyclic bromide (1.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Scientist's Note: Pd(PPh₃)₄ is a reliable, general-purpose Pd(0) catalyst precursor suitable for a wide range of couplings. For less reactive aryl chlorides, a catalyst system with more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.[8]
-
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid, reducing the yield of the desired product.[10] Maintaining an inert atmosphere is critical for reproducibility.
-
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (8 mL) via syringe. In a separate vial, dissolve the potassium carbonate (276 mg, 2.0 mmol) in degassed water (2 mL) and add this solution to the reaction mixture.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Scientist's Note: The reaction progress should be monitored to determine the optimal reaction time and prevent decomposition.
-
-
Monitoring: After 2 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, pass it through a small plug of silica, and analyze by TLC or LC-MS to assess the consumption of the limiting reagent (the heterocyclic bromide). Continue heating until the starting material is consumed (typically 2-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). c. Transfer to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer with ethyl acetate (2 x 20 mL). e. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the boronic acid proton signal in NMR and the appearance of a new molecular ion peak corresponding to the coupled product in MS are key indicators of success.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed solvents.3. Base is not effective. | 1. Use a fresh bottle of catalyst or a different catalyst/ligand system.2. Ensure rigorous degassing of solvents (e.g., sparging with argon for 30 min).3. Try a different base such as K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This can be promoted by excess water, high temperatures, or certain bases. | 1. Use anhydrous base and solvents where possible.2. Minimize reaction time once the starting material is consumed.3. Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[9] |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen or high catalyst loading. | 1. Ensure a strictly inert atmosphere throughout the setup and reaction.2. Reduce catalyst loading to 1-2 mol%. |
| Difficult Purification | Residual palladium catalyst or phosphine ligands co-eluting with the product. | 1. During work-up, wash the organic layer with an aqueous solution of thiourea or N-acetylcysteine to scavenge residual palladium.2. Use a different chromatography solvent system. |
Safety Precautions
-
Reagents: Handle all chemicals, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Boronic Acids: While generally stable, boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[12] It is best practice to store them in a cool, dry place.
-
Reaction Conditions: The reaction is heated under an inert atmosphere. Ensure the reaction vessel is properly sealed and shielded to prevent solvent evaporation and potential pressure buildup.
Conclusion
This compound is a high-value, enabling reagent for medicinal chemists engaged in the discovery of next-generation therapeutics. Its successful application, primarily through the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures like those found in advanced BTK inhibitors. A thorough understanding of the reaction mechanism and careful attention to experimental parameters are essential for maximizing yield and purity. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful synthetic tool in their drug discovery programs.
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- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
- Tolebrutinib. Bruton tyrosine kinase (BTK)
- WO2023244587A1 - Methods of making tolebrutinib.
- 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid.CymitQuimica.
- Evobrutinib BTK inhibitor.Selleck Chemicals.
- Evobrutinib, a covalent Bruton's tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants.PMC - PubMed Central.
- Tolebrutinib, SAR 442168.New Drug Approvals.
- Evobrutinib.Wikipedia.
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Discovery of New Non-covalent Reversible BTK Inhibitors: Synthesis, in silico Studies, and in vitro Evaluations. ResearchGate. [Link]
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Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH. [Link]
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Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate. [Link]
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4. Organic Syntheses Procedure. [Link]
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Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations. PubMed. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]
- US12049463B2 - Crystalline form of Tolebrutinib.
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Discovery of novel BTK inhibitors with carboxylic acids. PubMed. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. [Link]
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The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. [Link]
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: A Guide to Developing Novel Enzyme Inhibitors from (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Abstract
Boronic acids represent a privileged class of pharmacophores, renowned for their ability to form reversible covalent bonds with the active site residues of key enzymatic targets.[1][2] The Food and Drug Administration's approval of drugs like Bortezomib for multiple myeloma has cemented their therapeutic importance and spurred further research into this versatile scaffold.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid as a foundational scaffold for the discovery and development of novel, potent, and selective enzyme inhibitors. We will detail the underlying mechanistic principles, provide robust experimental protocols from initial target screening to lead optimization, and integrate computational and structural biology approaches to facilitate a rational, structure-guided design process.
Introduction: The Scientific Rationale
The power of a boronic acid inhibitor lies in the unique electronic nature of the boron atom. With its vacant p-orbital, the sp²-hybridized boron acts as a potent Lewis acid, readily accepting a lone pair of electrons from a nucleophilic residue—most commonly a serine in the active site of a hydrolase.[5] This interaction forms a stable, tetrahedral boronate adduct, which effectively mimics the high-energy transition state of the natural enzymatic reaction.[6][7][8] This "transition-state analogy" is the basis for the high affinity and inhibitory power of this compound class.
The specific molecule of interest, This compound , is a compound of strategic design:
-
The Boronic Acid "Warhead": This is the reactive moiety responsible for forming the reversible covalent bond with the target enzyme.
-
The Phenyl Scaffold: This rigid core provides a platform for positioning the key interacting groups. The substitution pattern is critical for orienting the warhead and the recognition element.
-
The 4-Chloro Substituent: This electron-withdrawing group can influence the pKa of the boronic acid and may participate in halogen bonding or occupy a hydrophobic pocket within the enzyme's active site.
-
The 3-(pyrrolidine-1-carbonyl) Motif: This amide-linked, five-membered ring serves as the primary recognition element. Its defined structure and hydrogen bond accepting capabilities are designed to confer specificity by interacting with residues outside the catalytic center, thereby driving selectivity for a desired target.
This application note will guide the user through a logical workflow to unlock the potential of this scaffold against therapeutically relevant enzyme classes, such as serine proteases and β-lactamases.
Section 1: Target Identification and Validation
The first crucial step is to identify which enzymes are potently inhibited by the scaffold. Given its structure, the most probable targets are serine hydrolases. A broad screening approach against a panel of representative enzymes is the most efficient strategy for initial hit identification.
Caption: Workflow for initial inhibitor target identification.
Protocol 1.1: Initial Target Screening via Fluorogenic Assay
This protocol uses internally quenched fluorescent peptide substrates, where a fluorophore and a quencher are positioned on opposite sides of the enzyme's cleavage site.[9] Upon cleavage, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence.[9]
Materials:
-
This compound (Test Compound)
-
DMSO (ACS Grade)
-
Assay Buffer (specific to each enzyme, e.g., Tris or HEPES buffer at optimal pH)
-
Enzyme Panel (e.g., Thrombin, Trypsin, Factor Xa, Neutrophil Elastase, KPC-2 β-lactamase)
-
Fluorogenic Substrates (cognate to each enzyme)[10]
-
Positive Control Inhibitor (known inhibitor for each enzyme)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working solution by diluting the stock to 100 µM in the appropriate assay buffer.
-
Assay Plate Setup: In triplicate, add the following to the wells of the microplate:
-
Test Wells: 10 µL of 100 µM test compound (final concentration: 10 µM).
-
Positive Control Wells: 10 µL of a known inhibitor at a concentration of ~10x its IC50.
-
Negative Control (100% Activity) Wells: 10 µL of assay buffer containing 1% DMSO.
-
-
Enzyme Addition: Add 40 µL of the enzyme solution (diluted in assay buffer to a concentration that gives a robust linear signal within the reading time) to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. For boronic acids, which can exhibit time-dependent inhibition, this step is critical.[11]
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (diluted in assay buffer to a final concentration near its Km value) to all wells to initiate the reaction. The final volume is 100 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes. Use excitation/emission wavelengths appropriate for the fluorophore (e.g., AMC or 5-FAM).[9]
-
Data Analysis:
-
Determine the reaction rate (slope of fluorescence vs. time) for each well.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate_Test_Well / Rate_Negative_Control)) * 100
-
A "hit" is typically defined as a compound that shows >50% inhibition at the screening concentration.
-
Section 2: Detailed Enzymatic Characterization
Once a primary target is identified, a thorough kinetic analysis is required to quantify its potency and understand its mechanism of inhibition (MoI).
Caption: Reversible covalent inhibition by a boronic acid.
Protocol 2.1: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a standard measure of potency.
Procedure:
-
Follow the setup in Protocol 1.1, but instead of a single concentration, prepare a serial dilution of the test compound.
-
A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Include a DMSO-only control.
-
Perform the assay as described previously.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Protocol 2.2: Mechanism of Inhibition (MoI) Studies
This experiment determines how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).
Procedure:
-
Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis (e.g., 8 concentrations from 0.25x to 8x Km) and the inhibitor concentration along the y-axis (e.g., 5 concentrations: 0, 0.5x, 1x, 2x, and 4x the previously determined IC50).
-
Measure the initial reaction rates for all conditions.
-
Plot the data in a Michaelis-Menten plot (Rate vs. [Substrate]) for each inhibitor concentration.
-
Analyze the results:
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. The lines on a Lineweaver-Burk plot will intersect at the y-axis. This is the expected mechanism for a transition-state analog.[6]
-
Non-competitive Inhibition: Vmax decreases, but Km remains unchanged.
-
Uncompetitive Inhibition: Both Vmax and Km decrease proportionally.
-
Data Presentation: Kinetic Parameters
Quantitative data should be summarized for clarity. The following table shows hypothetical results for the parent compound against two potential enzyme targets.
| Parameter | Target Enzyme A (e.g., Thrombin) | Target Enzyme B (e.g., KPC-2) |
| IC50 | 1.2 ± 0.2 µM | 25.6 ± 3.1 µM |
| Mechanism (MoI) | Competitive | Competitive |
| Ki | 0.58 ± 0.09 µM | 11.4 ± 1.5 µM |
Table 1: Hypothetical kinetic characterization data. Values are presented as mean ± standard deviation from n=3 independent experiments.
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
With the parent compound's activity confirmed, the next phase is to synthesize and test analogs to improve potency and selectivity. This is an iterative process guided by the kinetic data from each new compound.
Caption: The iterative cycle of structure-based drug design.
Key Synthetic Strategies for Analog Development
-
Phenyl Ring Substitution:
-
Rationale: Explore the effect of electronics and sterics. Replacing the 4-chloro group with fluorine, bromine, or a methyl group can probe for halogen bonding and hydrophobic interactions.
-
Method: Arylboronic acids can be synthesized from the corresponding aryl halides via Grignard reagent formation followed by reaction with a trialkyl borate, or through palladium-catalyzed cross-coupling reactions.[12][13]
-
-
Pyrrolidine Ring Modification:
-
Rationale: The pyrrolidine moiety is key for recognition. Introducing substituents or stereocenters can enhance binding affinity and selectivity. Exploring different N-acyl groups can also identify more favorable interactions.
-
Method: Amide coupling reactions between a modified phenylboronic acid and various cyclic amines are a standard approach.
-
-
Bioisosteric Replacement:
-
Rationale: The amide linker can be replaced with other functional groups (e.g., urea, sulfonamide, triazole) to alter hydrogen bonding patterns and improve metabolic stability.[6][14]
-
Method: The synthesis of these analogs often involves multi-step sequences, potentially using techniques like in-situ click chemistry if an azide-functionalized scaffold is prepared.[14][15]
-
Section 4: Structural Biology and In Silico Modeling
To transition from iterative screening to rational design, it is essential to understand how the inhibitor binds to its target at an atomic level.[16][17][18] Structural biology techniques are paramount for this purpose.[19][20]
Protocol 4.1: Co-crystallization and X-ray Structure Determination
Objective: To obtain a high-resolution 3D structure of the enzyme-inhibitor complex.
Procedure Outline:
-
Protein Production: Overexpress and purify the target enzyme to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the inhibitor.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, salts).
-
Crystal Optimization: Refine initial hit conditions to produce single, diffraction-quality crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the electron density map and build an atomic model of the complex. The final model will reveal the covalent bond between the boron and the catalytic serine and all non-covalent interactions that determine specificity.[8]
Protocol 4.2: Covalent Molecular Docking
Objective: To predict the binding pose of the inhibitor in the active site, especially when a crystal structure is not yet available.
Procedure Outline:
-
Protein Preparation: Start with a known crystal structure of the target enzyme (apo or bound to another ligand). Prepare the structure by adding hydrogens, assigning protonation states, and optimizing the hydrogen bond network.
-
Ligand Preparation: Generate a 3D conformation of the inhibitor and assign partial charges.
-
Covalent Docking: Use a docking program that can model the formation of a covalent bond (e.g., Schrödinger Maestro, MOE, AutoDock). Define the reactive serine residue in the protein and the boronic acid group on the ligand.
-
Pose Analysis: The software will generate a series of possible binding poses, ranked by a scoring function. Analyze the top-ranked poses to identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. This analysis can explain existing SAR and suggest new modifications to improve binding affinity.[21]
Conclusion
This compound is a promising and strategically designed starting point for the development of novel enzyme inhibitors. Its constituent parts—a proven boronic acid warhead and a specific recognition motif—provide a solid foundation for targeting enzymes of therapeutic interest. By following the integrated workflow of biochemical screening, detailed kinetic characterization, iterative chemical synthesis, and structure-based design outlined in these notes, researchers can systematically transform this scaffold into a potent and selective lead compound. The principles and protocols described herein offer a robust roadmap for advancing the discovery of the next generation of boronic acid-based therapeutics.
References
-
Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]
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Tondi, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 26(9), 4182. [Link]
-
Wójcik, K., et al. (2023). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 24(7), 6489. [Link]
-
Fábián, B., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Chemical Biology, 5(2), 152-162. [Link]
-
Azevedo, H., et al. (2023). Turning high-throughput structural biology into predictive inhibitor design. Proceedings of the National Academy of Sciences, 120(11), e2215112120. [Link]
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Mehmood, U. (2023). Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications. Research Corridor, 2(1). [Link]
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Wikipedia. Boronic acid. [Link]
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Reaction Biology. Protease Assay Services. [Link]
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Francisco, J. (2024). Structure-based Design of Protease Inhibitors: Techniques and Applications. Journal of Addiction Research, 15(1002). [Link]
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Docquier, J. D., et al. (2017). Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases. Scientific reports, 7(1), 17726. [Link]
-
Li, J., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271-3280. [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 988390. [Link]
-
Tassone, G., et al. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Molecules, 28(19), 6770. [Link]
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Auld, D. S. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Ge, Y., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
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Scapin, G. (2002). Structural biology in drug design: selective protein kinase inhibitors. Drug discovery today, 7(11), 601-611. [Link]
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Tondi, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. [Link]
-
Ivasiv, V. (2019). Design and Discovery of Boronic Acid Drugs. eScholarship@McGill. [Link]
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Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6614. [Link]
-
Srimani, P., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS medicinal chemistry letters, 6(11), 1144-1148. [Link]
-
Organic Syntheses. (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Org. Synth. 2011, 88, 177. [Link]
-
ResearchGate. Phenylboronic acid inhibitor scaffolds previously identified as active against KPC-2. [Link]
- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Singh, I., et al. (2021). Discovery of Pyrrolidine-2, 3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2686. [Link]
-
D'Souza, R. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Bethel, C. R., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Microbiology Spectrum, 11(1), e02324-22. [Link]
-
Pilkington, E. H., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(10), 993. [Link]
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Application Notes and Protocols for Suzuki Reaction with Chloro-Substituted Boronic Acids
Introduction: Navigating the Nuances of Chloro-Substituted Boronic Acids in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide offers significant advantages, including mild reaction conditions and a broad tolerance for various functional groups.[3][4]
While the coupling of aryl chlorides as the electrophilic partner has been a significant focus of methods development due to their lower cost and wider availability compared to bromides and iodides, the use of chloro-substituted boronic acids as the nucleophilic partner presents its own set of considerations.[2][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for Suzuki reactions utilizing boronic acids bearing one or more chloro-substituents. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer insights to navigate the potential challenges associated with these valuable reagents.
The chloro-substituent on the boronic acid is generally well-tolerated in Suzuki couplings.[6] The primary challenge often remains the activation of the C-Cl bond of the aryl chloride coupling partner, which is less reactive than C-Br or C-I bonds.[1] Therefore, the selection of an appropriate catalyst system is paramount for a successful reaction.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl chloride (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. A base is crucial for the formation of the more nucleophilic boronate species from the boronic acid.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Key Experimental Parameters: A Scientist's Perspective
The success of a Suzuki reaction with chloro-substituted boronic acids hinges on the judicious selection of several key parameters. Here, we provide not just the "what," but the "why" behind these choices.
Palladium Catalyst and Ligand Selection: The Heart of the Reaction
For the coupling of aryl chlorides, standard palladium catalysts like Pd(PPh₃)₄ can be effective, especially with activated aryl chlorides.[3] However, for less reactive or sterically hindered substrates, more sophisticated catalyst systems are often necessary.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for Suzuki couplings involving aryl chlorides.[8] Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition to the C-Cl bond.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and possess significant steric bulk, making them excellent choices for challenging Suzuki couplings.[8]
-
Pre-catalysts: The use of well-defined palladium pre-catalysts can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.
The Role of the Base: More Than Just a Proton Scavenger
The base plays a critical role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4]
-
Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly used bases. The choice of base can influence the reaction rate and yield, and empirical screening is often beneficial.
-
Aqueous vs. Anhydrous Conditions: While many Suzuki reactions are performed under anhydrous conditions, the use of aqueous base solutions can be advantageous, particularly for heteroaryl substrates.[9] However, the presence of water can also promote protodeboronation, a common side reaction.[8]
Solvent Systems: Creating the Right Environment
The solvent system must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases if a biphasic system is used.
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used solvents.[3][8]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Toluene/H₂O or Dioxane/H₂O) is common when using inorganic bases.[3]
Stability and Handling of Chloro-Substituted Boronic Acids
While generally stable, boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] This side reaction can be exacerbated by the presence of water and base.[10]
-
Use Fresh Reagents: It is advisable to use freshly purchased or recently purified boronic acids.
-
Consider Boronic Esters: For boronic acids that are particularly prone to decomposition, the corresponding pinacol esters or trifluoroborate salts can offer enhanced stability.[8][11]
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of a generic aryl chloride with a chloro-substituted phenylboronic acid. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for activated aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Chloro-substituted phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (2 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add the aryl chloride (1.0 mmol), chloro-substituted phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).[3]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed toluene (5 mL).
-
In a separate vial, prepare a solution of Na₂CO₃ (2 mmol) in degassed water (2 mL).
-
Add the aqueous base solution to the reaction mixture via syringe.[3]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, especially for less reactive aryl chlorides.
Materials:
-
Aryl chloride (0.5 mmol)
-
3-Chloro-4-fluorophenylboronic acid (0.6 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol)
-
Potassium phosphate (K₃PO₄) (1.0 mmol)
-
Dioxane (2.4 mL)
-
Water (0.6 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl chloride (0.5 mmol), 3-Chloro-4-fluorophenylboronic acid (0.6 mmol), palladium pre-catalyst (0.01 mmol), and K₃PO₄ (1.0 mmol).
-
Add the solvent system (3 mL of 4:1 Dioxane/H₂O).[3]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[3]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of various aryl chlorides with chloro-substituted boronic acids.
| Aryl Chloride Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |
| Activated (electron-deficient) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80-100 |
| Unactivated | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Dioxane | 100-120 |
| Sterically Hindered | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 |
| Heteroaryl | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90-110 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh palladium source or a pre-catalyst. Increase catalyst loading. |
| Inefficient ligand | ||
| Inappropriate base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility. | |
| Protodeboronation of Boronic Acid | Presence of excess water | Use anhydrous solvents and a non-aqueous base (e.g., KF). |
| Unstable boronic acid | Use the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt.[8][11] Use a slight excess (1.2-1.5 equivalents) of the boron reagent. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Pd(II) species in the reaction | Use a pre-catalyst or ensure complete reduction of the Pd(II) source to active Pd(0). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction with chloro-substituted boronic acids is a robust and valuable tool in synthetic chemistry. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can successfully synthesize a wide array of valuable biaryl and heteroaryl compounds. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for developing efficient and reproducible synthetic procedures. As with any chemical reaction, careful optimization for each specific substrate combination is key to achieving the best results.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). Organic Letters. Retrieved January 20, 2026, from [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026, January 16). Organic Letters. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. Retrieved January 20, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science. Retrieved January 20, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 20, 2026, from [Link]
-
Enantioselective Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Homobenzylic Halides. (2025, August 6). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Reaction of Boronic Acids with Chiral and Racemic α-Bromo Sulfoxides. (2004, October 20). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.). Google Patents.
-
Synthesis of biologically active boron-containing compounds. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Synthetic method of p-chlorophenylboronic acid. (n.d.). Google Patents.
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki coupling reactions with p-chlorophenylboronic acid catalyzed by 1cPd 3 (dba) in low loadings. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). Organic Letters. Retrieved January 20, 2026, from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010, November 24). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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The Boronic Acid Moiety: A Versatile Tool in Modern Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of Boronic Acids in Drug Design and Synthesis
Once relegated to the realm of academic curiosity, boronic acid derivatives have emerged as indispensable building blocks and pharmacophores in contemporary pharmaceutical science. Their unique electronic properties and reactivity have positioned them at the heart of powerful synthetic methodologies and as key components of several FDA-approved drugs.[1][2][3] This guide provides an in-depth exploration of the utility of boronic acid derivatives in drug discovery and development, offering detailed application notes and robust experimental protocols for their synthesis and key coupling reactions.
The initial perception of boron-containing compounds as potentially toxic has been largely demystified, paving the way for their exploration in medicinal chemistry.[1][2] This shift in perspective was significantly influenced by the clinical success of Bortezomib (Velcade®), the first proteasome inhibitor containing a boronic acid moiety to receive FDA approval for the treatment of multiple myeloma.[1][3] Following this landmark, other boronic acid-based drugs such as Ixazomib and Vaborbactam have been successfully introduced to the market, further solidifying the therapeutic potential of this class of compounds.[1][3]
Boronic acids, characterized by the general formula R-B(OH)₂, act as mild Lewis acids and possess the unique ability to form reversible covalent bonds with diols, a property that is central to their biological activity and synthetic utility.[4] In the context of drug design, the boron atom can interact with key amino acid residues, such as serine in the active site of enzymes, leading to potent and often reversible inhibition.[5] This mechanism is exemplified by the action of Bortezomib on the 26S proteasome.[6]
From a synthetic standpoint, boronic acids are most celebrated for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[7] This reaction's mild conditions and broad functional group tolerance have made it a workhorse in the pharmaceutical industry for the construction of complex molecular architectures.[7][8] Additionally, the Chan-Lam coupling reaction provides an efficient means to form carbon-heteroatom bonds, further expanding the synthetic versatility of boronic acid derivatives.[9]
This document will delve into the practical aspects of working with boronic acid derivatives, providing detailed protocols for their synthesis and application in key coupling reactions, and will highlight their role in the synthesis of important pharmaceutical agents.
Part 1: Synthesis of Boronic Acid Derivatives
The accessibility of a diverse range of boronic acids is crucial for their application in drug discovery. Several reliable methods exist for their synthesis, with the choice of method often depending on the nature of the desired substituent and the available starting materials.
From Grignard or Organolithium Reagents
One of the most traditional and widely used methods for preparing aryl and alkyl boronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[10]
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of multiple organometallic equivalents to the borate ester.
-
Trialkyl Borate: Triisopropyl borate or trimethyl borate are commonly used as the boron source. The choice of ester can influence the reaction rate and workup procedure.
-
Acidic Hydrolysis: The initially formed boronic ester is hydrolyzed to the desired boronic acid using an aqueous acid.
Experimental Protocol: Synthesis of Phenylboronic Acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Grignard Formation: Add a small crystal of iodine and a few drops of bromobenzene to the magnesium. Once the reaction initiates (as evidenced by a color change and heat evolution), add the remaining bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous diethyl ether. Add the triisopropyl borate solution to the Grignard reagent dropwise via the dropping funnel, maintaining the temperature below -60 °C.
-
Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Cool the mixture in an ice bath and slowly add 2 M aqueous HCl until the solution is acidic.
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude phenylboronic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).[11]
Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)
For more complex or functionalized aryl boronic acids, the Miyaura borylation reaction offers a powerful alternative. This method involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be employed. The choice of catalyst system is crucial for achieving high yields and can depend on the specific aryl halide used. Common catalysts include Pd(dppf)Cl₂ and Pd(OAc)₂ with a suitable phosphine ligand.
-
Base: A base, such as potassium acetate or potassium carbonate, is required to facilitate the catalytic cycle.
-
Solvent: Aprotic polar solvents like dioxane, DMF, or DMSO are typically used.
Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid Pinacol Ester
-
Reaction Setup: In a Schlenk flask, combine 1-bromo-4-fluorobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Reaction Execution: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via syringe. Heat the reaction mixture at 80 °C for 12 hours.
-
Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the 4-fluorophenylboronic acid pinacol ester.[1]
Part 2: Key Coupling Reactions in Pharmaceutical Synthesis
Boronic acid derivatives are central to two of the most important cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-heteroatom bond formation.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between a boronic acid (or its ester) and an organic halide or triflate.[3] Its reliability and broad substrate scope have led to its widespread use in the synthesis of numerous pharmaceuticals.[8]
Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
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Application Notes & Protocols: Strategic Synthesis of Bioactive Derivatives from (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic Acid
Introduction: A Pivotal Building Block in Modern Medicinal Chemistry
(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid has emerged as a cornerstone building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional character and favorable pharmacokinetic properties into a molecule.[1][2][3] The strategic placement of a boronic acid group on this scaffold transforms it into a versatile precursor for carbon-carbon bond formation, primarily through the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[4][5]
This boronic acid is of particular significance in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[6] Notably, derivatives of this compound are key intermediates in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell receptor signaling pathways.[7] The development of both covalent and non-covalent BTK inhibitors represents a transformative approach to treating B-cell malignancies like chronic lymphocytic leukemia.[8]
These application notes provide a comprehensive guide for researchers, detailing the strategic considerations and step-by-step protocols for the synthesis of diverse derivatives from this valuable starting material. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, explain the causality behind experimental choices, and provide a validated protocol for its successful implementation.
The Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for generating biaryl and heteroaryl structures from boronic acids. Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of a wide range of functional groups, and the general stability and low toxicity of its organoboron reagents.[4][5]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl chloride), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[4]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Derivative
This section provides a detailed, self-validating protocol for a general Suzuki-Miyaura coupling reaction.
Objective: To synthesize a representative biaryl derivative via the palladium-catalyzed cross-coupling of this compound with a generic heteroaryl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | The key starting material. |
| Heteroaryl Chloride (e.g., 2-chloropyrimidine) | Reagent Grade | Acros Organics | The coupling partner. This protocol is adaptable to various aryl/heteroaryl halides. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | A common palladium precursor. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | >98% | Sigma-Aldrich | A bulky, electron-rich phosphine ligand essential for coupling aryl chlorides.[9] |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Fisher Scientific | The base used to activate the boronic acid. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. |
| Deionized Water | HPLC Grade | - | Co-solvent. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | - | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Schlenk flask / Reaction tube with stir bar | - | - | Reaction vessel. |
| Nitrogen or Argon gas supply | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Methodology
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl chloride (1.1 equiv), potassium phosphate (2.0-3.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) active catalyst is sensitive to oxidation, which leads to deactivation. Removing oxygen is critical for catalytic turnover and reaction efficiency.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Insight: Degassing the solvents prior to addition by sparging with an inert gas for 20-30 minutes is a crucial step to prevent introducing oxygen into the system.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Allow the reaction to stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Purification: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure product.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, ligand, base, and solvent is highly dependent on the specific coupling partners. The table below summarizes proven conditions for the challenging coupling of aryl chlorides.
| Coupling Partner (Ar-Cl) | Catalyst / Ligand System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| 2-Chloropyridine | Pd(OAc)₂ / XPhos (2/4) | K₃PO₄ (2.0) | Dioxane / H₂O | 100 | 85 - 95 |
| 4-Chloroanisole[10] | Pd(OAc)₂ / SPhos (2/4) | K₂CO₃ (3.0) | Toluene / H₂O | 80 | 80 - 90 |
| 3-Chlorobenzonitrile | Pd₂(dba)₃ / RuPhos (1/2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 75 - 88 |
| Polychlorinated drug molecule[11] | Pd / SPhos (5) | K₂CO₃ (3.0) | Acetonitrile / H₂O | 37 - 80 | 60 - 85 |
Trustworthiness & Causality: Why These Conditions Work
-
The Challenge of Aryl Chlorides: The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts. Consequently, the oxidative addition of an aryl chloride to a Pd(0) center is energetically demanding and often the rate-limiting step of the catalytic cycle.[9]
-
The Role of Bulky, Electron-Rich Ligands: To overcome this hurdle, specialized phosphine ligands like XPhos, SPhos, and RuPhos are employed.[12] These ligands possess two key features:
-
High Electron Density: They donate electron density to the palladium center, making it more nucleophilic and reactive towards the oxidative addition step.
-
Steric Bulk: Their size promotes the final reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalytic form.
-
-
The Critical Function of the Base: The base is not merely a pH adjuster; it is a stoichiometric reagent essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium center.[4] The choice of base (from K₂CO₃ to the stronger K₃PO₄ or Cs₂CO₃) can dramatically influence reaction rates, especially for electron-deficient or sterically hindered boronic acids.[12]
-
Solvent System Rationale: A mixed solvent system, often organic and aqueous, is frequently used to dissolve both the polar (base, boronate salt) and nonpolar (catalyst, organic substrates) components of the reaction, facilitating their interaction.[13][14] Anhydrous conditions can also be successful, particularly with highly soluble bases like cesium carbonate.[15]
By understanding these core principles, researchers can rationally design, troubleshoot, and optimize the synthesis of a vast array of derivatives from this compound, accelerating the pace of drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
- ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
- NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- ResearchGate. (2024). Discovery of New Non-covalent Reversible BTK Inhibitors: Synthesis, in silico Studies, and in vitro Evaluations.
- NIH. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- PubMed. (2024). Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (2021). The Development of BTK Inhibitors: A Five-Year Update.
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Application of pyrrolidine containing compounds in drug discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrrolidine Ring
The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as a titan in the landscape of medicinal chemistry. Its deceptively simple structure belies a wealth of chemical and physical properties that make it an exceptionally versatile scaffold for the design of novel therapeutics.[1][2][3][4] Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring confer a three-dimensional architecture. This non-planar, puckered conformation, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, a critical factor in achieving potent and selective interactions with biological targets.[1][2]
The pyrrolidine motif is not merely a synthetic curiosity; it is a privileged structure in nature, forming the core of numerous alkaloids and the proteinogenic amino acid, proline.[3][5] This natural prevalence has undoubtedly inspired its widespread adoption in drug design. Indeed, a significant number of FDA-approved drugs feature the pyrrolidine ring, a testament to its favorable physicochemical and pharmacokinetic properties.[3][6] The pyrrolidine scaffold can enhance aqueous solubility, provide hydrogen bond donors and acceptors, and introduce stereochemical complexity, all of which are crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][5]
This guide will provide an in-depth exploration of the application of pyrrolidine-containing compounds in drug discovery, with a focus on practical, field-proven insights. We will delve into synthetic strategies, detailed characterization protocols, and robust biological evaluation methods, empowering researchers to harness the full potential of this remarkable scaffold.
Strategic Synthesis of Pyrrolidine Derivatives: A Protocol for 1,3-Dipolar Cycloaddition
One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][6] This approach allows for the rapid assembly of highly functionalized and stereochemically complex pyrrolidines from simple, achiral starting materials.
Causality Behind the Experimental Choices:
The following protocol describes the synthesis of a 2,5-disubstituted pyrrolidine derivative, a common structural motif in many biologically active compounds. The choice of a silver acetate/triethylamine catalyst system is based on its proven efficacy in promoting the in situ generation of the azomethine ylide from an α-amino ester and an aldehyde. The dipolarophile, an electron-deficient alkene, is selected to ensure a high-yielding and regioselective cycloaddition. The reaction is performed at room temperature to minimize side reactions and preserve stereochemical integrity.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrrolidine
Materials:
-
Methyl 2-aminoacetate (Glycine methyl ester)
-
Benzaldehyde
-
N-Methylmaleimide
-
Silver Acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-aminoacetate (1.0 eq), benzaldehyde (1.0 eq), and N-methylmaleimide (1.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: To the stirred solution, add silver acetate (AgOAc, 0.1 eq) followed by triethylamine (Et₃N, 1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate ethyl acetate/hexanes solvent system. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,5-disubstituted pyrrolidine.
Characterization of Synthesized Pyrrolidine Compounds: A Validating System
Rigorous characterization is paramount to confirm the structure and purity of the synthesized pyrrolidine derivatives. A combination of spectroscopic techniques provides a self-validating system, ensuring the integrity of the experimental results.
Protocol for Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire a proton NMR spectrum. The chemical shifts (δ), integration values, and coupling constants (J) will confirm the presence of the pyrrolidine ring protons and the substituents. For the example product, expect characteristic signals for the aromatic protons, the methine protons on the pyrrolidine ring, and the methylene protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show the number of unique carbon environments, confirming the presence of the carbonyl carbons of the succinimide, the aromatic carbons, and the sp³ carbons of the pyrrolidine ring.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments can be employed to establish connectivity between protons and carbons, providing unambiguous structural elucidation.[7]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Use electrospray ionization (ESI) or another soft ionization technique. The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the synthesized compound.[7][8] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the succinimide ring (around 1700 cm⁻¹) and C-H stretches of the aliphatic and aromatic components.[7][8]
-
Biological Evaluation: Targeting Dipeptidyl Peptidase-4 (DPP-4)
Pyrrolidine-based compounds have emerged as a highly successful class of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[9][10] DPP-4 inhibitors are used in the treatment of type 2 diabetes.[9][11] The following protocol details a fluorescence-based assay to screen for DPP-4 inhibitory activity.
The Incretin Effect and DPP-4 Inhibition:
The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[1][12] They stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[6][13] DPP-4 rapidly degrades these incretin hormones, thus terminating their insulinotropic effect.[14] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.[6][13]
Protocol: In Vitro DPP-4 Inhibition Assay
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
Sitagliptin or Vildagliptin (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-4 enzyme in assay buffer to the desired working concentration.
-
Dilute the Gly-Pro-AMC substrate in assay buffer to the desired working concentration (e.g., 200 µM).
-
Prepare serial dilutions of the test compounds and positive control in DMSO, then dilute further in assay buffer.
-
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO in assay buffer).
-
Background Wells: Add 40 µL of assay buffer and 10 µL of solvent.
-
Positive Control Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor solution.
-
Test Compound Wells: Add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantitative Data: IC₅₀ Values of Pyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro DPP-4 inhibitory activity of several representative pyrrolidine-based compounds.
| Compound ID | Pyrrolidine Scaffold | R¹ Group | R² Group | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | 2-aminomethyl-pyrrolidine | Trifluoromethylphenyl | Triazolopiperazine | 19 | [15] |
| Vildagliptin | 2-cyanopyrrolidine | Adamantyl | Hydroxyacetyl | 62 | [15] |
| Saxagliptin | 2-cyanopyrrolidine | Adamantyl | N-Boc-3-hydroxyadamantylglycine | 50 | [15] |
| Compound 2f | Thiosemicarbazone-pyrrolidine | 4-Bromophenyl | Pyrazolylphenyl | 1.27 | [5] |
| Compound 2g | Thiosemicarbazone-pyrrolidine | 4-Chlorophenyl | Pyrazolylphenyl | 3.25 | [5] |
Applications in Other Therapeutic Areas
Beyond diabetes, the pyrrolidine scaffold has demonstrated significant therapeutic potential across a wide range of diseases.
-
Antiviral Agents: Pyrrolidine-containing compounds have been developed as potent inhibitors of viral proteases, such as the NS3/4A protease of the Hepatitis C virus (HCV).[2][16][17] The pyrrolidine moiety often plays a crucial role in binding to the enzyme's active site.[2] Additionally, spiro[pyrrolidine-2,2'-adamantanes] have shown activity against the influenza A virus.[18] More recently, novel pyrrolidines are being investigated as inhibitors of the main protease of coronaviruses.[13][19]
-
Anticancer Agents: The structural diversity of pyrrolidine derivatives has been exploited to develop compounds with potent anticancer activity.[1] For instance, certain spiro[pyrrolidine-3,3'-oxindoles] have shown cytotoxic effects against cancer cell lines like MCF-7 and HeLa.[1]
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS. For example, pyrrolidine-2,5-diones have been investigated for their anticonvulsant properties in the treatment of epilepsy.[1][20] Furthermore, novel pyrrolidine-2-one derivatives have shown neuroprotective effects in models of cognitive impairment, suggesting their potential in treating neurodegenerative diseases like Alzheimer's.[21]
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile building block in drug discovery. Its unique three-dimensional structure, coupled with its favorable physicochemical properties, provides a solid foundation for the design of potent and selective therapeutic agents. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to explore the vast potential of pyrrolidine-containing compounds. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will undoubtedly lead to the development of the next generation of innovative medicines.
References
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Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Landro, J. A., et al. (2000). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 44(4), 936-944. [Link]
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Vella, A. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes, 61(11), 2777-2779. [Link]
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Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249673. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
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Rai, U. S., et al. (2017). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. RSC Advances, 7(52), 32913-32936. [Link]
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Knight, D. W., et al. (2001). Synthesis of 2,5-syn disubstituted pyrrolidines. Tetrahedron Letters, 42(48), 8567-8570. [Link]
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PDB-101. (n.d.). Incretins. [Link]
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Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Link]
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Betti, N. A., Hussain, R. I., Kadhem, S. A., & Atia, A. J. K. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Nahrain Journal of Science, 23(1), 1-8. [Link]
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Lin, T. I., et al. (2011). In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435. Antimicrobial Agents and Chemotherapy, 55(7), 3283-3291. [Link]
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Stylianakis, I., et al. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry Letters, 13(10), 1699-1703. [Link]
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ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. [Link]
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Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters. [Link]
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Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. [Link]
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ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. [Link]
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Barnett, A. H. (2011). DPP-4 inhibitors in clinical practice. The British Journal of Diabetes & Vascular Disease, 11(5), 237-243. [Link]
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Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]
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Fogue, P. S., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 15(1), 19. [Link]
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Tella, S. H., & Rendell, M. (2015). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In Endotext. MDText.com, Inc. [Link]
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Creative Diagnostics. (n.d.). Insulin Signaling Pathway. [Link]
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Khan, I., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105579. [Link]
-
Chen, C., et al. (2014). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 79(1), 329-336. [Link]
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Singh, P., & Kumar, V. (2017). HCV NS3/4A protease and its emerging inhibitors. MOJ Bioorganic & Organic Chemistry, 1(2), 52-55. [Link]
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ResearchGate. (n.d.). NS3/4A Inhibitory Assay of Compounds 1, 12, and 22 a. [Link]
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Kusuma, S. A. F., et al. (2019). Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Pharmacognosy Journal, 11(6), 1266-1271. [Link]
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Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC, 2015(1), 160-183. [Link]
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ResearchGate. (n.d.). Actions of GLP-1 and GIP in the pancreas. [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
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Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). [Link]
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ResearchGate. (n.d.). Bioactive peptides with DPP-4 inhibition and their corresponding IC 50 values. [Link]
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Karlsson, S. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. [Link]
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Vitale, P., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 735-749. [Link]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
An advanced technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This specialized boronic acid presents a unique combination of steric and electronic challenges that can often lead to suboptimal reaction yields. The presence of an ortho-amide substituent and a meta-chloro group requires careful consideration of catalyst, ligand, base, and solvent systems to achieve high efficiency.
This guide is structured to provide both proactive guidance through Frequently Asked Questions and reactive solutions via an in-depth Troubleshooting section. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to rationally design future experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when designing a Suzuki coupling protocol for this specific substrate.
Q1: What are the primary challenges associated with this compound?
A1: This substrate combines three key challenges:
-
Steric Hindrance: The pyrrolidine-1-carbonyl group at the ortho position to the boronic acid creates significant steric bulk. This can slow down the crucial transmetalation step of the catalytic cycle.[1][2][3]
-
Potential for Catalyst Inhibition: The amide carbonyl oxygen can act as a coordinating group, potentially forming a stable chelate with the palladium center. This can sequester the catalyst and inhibit turnover.
-
Substrate Instability (Protodeboronation): Like many boronic acids, this reagent is susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or at elevated temperatures. This is a common pathway for yield loss.[4][5][6]
Q2: Which palladium catalyst and ligand system is the best starting point?
A2: For sterically demanding substrates, the catalyst system must be highly active. While traditional catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and loadings, which can promote side reactions.[7] A more robust starting point involves using electron-rich, bulky monophosphine ligands. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and they accelerate the rate-limiting reductive elimination step.[8][9][10]
| Catalyst/Ligand Class | Specific Examples | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for sterically hindered and electron-deficient substrates. Promotes rapid catalyst activation and turnover.[9][10] |
| Palladium Precatalysts | XPhos Pd G3/G4 | Air-stable and provide a reliable source of the active Pd(0) catalyst, leading to more reproducible results.[11][12][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors that form very stable Pd complexes, suitable for challenging couplings.[14] |
Recommendation: Start with a modern palladium precatalyst like XPhos Pd G3 (1-2 mol %) for its high activity and stability.[11][12]
Q3: How do I select the right base for this reaction?
A3: Base selection is critical. The base's primary role is to activate the boronic acid by converting it to a more nucleophilic boronate anion (e.g., [ArB(OH)₃]⁻), which is the active species in transmetalation.[15][16][17] However, excessively strong or highly aqueous bases can accelerate the undesired protodeboronation side reaction.[4]
-
Potassium Phosphate (K₃PO₄): Often the best choice for sensitive boronic acids. It is a moderately strong base that is sufficiently effective for boronate formation but minimizes protodeboronation.[11]
-
Potassium Carbonate (K₂CO₃): A common and effective base, but can sometimes be too harsh for unstable boronic acids, especially at higher temperatures.[18][19]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can be effective when others fail, though it is more expensive.[18]
-
Organic Bases (e.g., Et₃N, DIPEA): Generally not effective as they are often too weak to promote efficient boronate formation.
Recommendation: Begin with K₃PO₄ (2-3 equivalents). If the reaction is sluggish, consider switching to Cs₂CO₃.
Q4: What solvent system should I use?
A4: The solvent must solubilize the (often) nonpolar aryl halide, the polar boronic acid, and the inorganic base to some extent. Biphasic solvent systems are standard. The choice of solvent can also influence catalyst activity and selectivity.[14][20][21]
-
1,4-Dioxane / Water: A classic, highly effective system for many Suzuki couplings.
-
Toluene / Water or Ethanol / Water: Good alternatives, particularly if dioxane is not preferred. Ethanol can sometimes improve the solubility of polar reagents.[22]
-
Tetrahydrofuran (THF) / Water: Another common and effective mixture.[18]
-
Aprotic Polar Solvents (DMF, NMP): While excellent solubilizers, they can sometimes coordinate to the palladium center and alter catalyst behavior. Use with caution and ensure they are high purity.[20]
Recommendation: A degassed mixture of 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) is an excellent starting point.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling with this compound.
Problem 1: Low or No Conversion of Starting Materials
If you observe primarily unreacted aryl halide and boronic acid, the catalytic cycle is likely stalled.
Potential Causes & Solutions:
-
Inefficient Catalyst Activation/Decomposition: The active Pd(0) species is not being generated efficiently or is decomposing.
-
Solution: Switch to a palladium precatalyst (e.g., XPhos Pd G3/G4).[11][12] These are designed for rapid and clean generation of the active LPd(0) catalyst, even at room temperature.
-
Protocol: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) species.[23][24] A minimum of three vacuum/argon cycles is recommended.
-
-
Slow Oxidative Addition: The bond between your aryl halide and palladium is not forming efficiently. This is less common with aryl bromides or iodides but can be an issue with less reactive aryl chlorides.
-
Inhibited Transmetalation: This is a highly probable cause due to the steric hindrance of the ortho-amide group.
-
Solution 1: Increase Reaction Temperature. Carefully increase the temperature in 10-15 °C increments (e.g., from 80 °C to 100 °C). Monitor for product formation but also for decomposition (see Problem 2).
-
Solution 2: Use a Stronger, More Soluble Base. If using K₃PO₄, switch to Cs₂CO₃. The larger cation can increase the solubility and basicity, potentially accelerating boronate formation and transmetalation.[18]
-
Solution 3: Convert Boronic Acid to a Boronate Ester. Boronic esters, such as the pinacol ester (Bpin), can exhibit different reactivity and stability profiles.[26][27] While this adds a synthetic step, it can sometimes overcome issues of poor reactivity or instability.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Problem 2: Formation of Side Products (Protodeboronation & Homocoupling)
If your starting materials are consumed but the desired product yield is low, side reactions are the likely culprit.
A. Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, forming 4-chloro-N,N-diethyl-3-methylbenzamide. This is often the most significant competing pathway.[4][5]
-
Diagnosis: Use LC-MS to look for a mass corresponding to the protodeboronated byproduct.
-
Causes:
-
Solutions:
-
Use a Milder Base: K₃PO₄ is preferred over K₂CO₃ or hydroxides.[11]
-
Reduce Water Content: Use a higher ratio of organic solvent to water (e.g., 10:1 dioxane/H₂O).
-
Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer time.
-
Use a Boronic Ester: Pinacol boronate esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids.[27][28]
-
B. Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl.
-
Diagnosis: Use LC-MS to look for a mass corresponding to the dimer of your boronic acid.
-
Causes:
-
Presence of Oxygen: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can promote the oxidative homocoupling of the boronic acid.[24]
-
Using a Pd(II) Precatalyst without sufficient reducing agent: If the Pd(II) is not efficiently reduced to Pd(0) in situ, it can participate in homocoupling pathways.
-
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Sparge the solvent with argon or nitrogen for 20-30 minutes and ensure the reaction is maintained under an inert atmosphere.[18][23]
-
Use a Pd(0) Source or Precatalyst: Start with a catalyst already in the active Pd(0) state, like Pd(PPh₃)₄ or a modern precatalyst that generates Pd(0) rapidly.[12]
-
Key Side Reaction Pathways
Sources
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- 27. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Technical Support Center: (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the stability, storage, and handling of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid.
Q1: How should I properly store this boronic acid to ensure its stability?
A1: this compound should be stored in a cool, dry place, tightly sealed in its container to protect it from moisture and air.[1] Many boronic acids are hygroscopic and can be sensitive to atmospheric oxygen.[1] For long-term storage, keeping the reagent in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q2: What are the visual signs of degradation for this reagent?
A2: A pure, high-quality boronic acid should be a white to off-white solid.[2] Signs of degradation can include a change in color, clumping (due to moisture absorption), or a noticeable change in texture. If you observe significant discoloration or the material appears "wet" or sticky, it may indicate hydrolysis or oxidation, and its purity should be verified before use.
Q3: The product label mentions it "contains varying amounts of Anhydride." What does this mean?
A3: This indicates the presence of the corresponding boroxine, which is a stable, cyclic trimer formed by the dehydration of three boronic acid molecules.[3] This is a common and reversible equilibrium for many boronic acids.[4][5] For most applications, such as Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental, as it readily hydrolyzes back to the active boronic acid monomer under the basic aqueous reaction conditions.[3][4]
Q4: My Suzuki-Miyaura coupling reaction with this boronic acid has a low yield. What are the first things to check?
A4: When troubleshooting a low-yielding Suzuki coupling, start by evaluating the fundamental reaction parameters.[6][7]
-
Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (argon or nitrogen). Oxygen can promote unwanted side reactions like homocoupling and catalyst decomposition.[6][8]
-
Solvent Quality: Use dry, degassed solvents. Residual water and oxygen can significantly impact the reaction efficiency.
-
Base Activity: The choice and quality of the base are critical. Ensure the base is fresh and active. For some reactions, activating the base (e.g., by finely grinding a solid base) can improve results.[9]
-
Catalyst and Ligand Integrity: Verify the activity of your palladium catalyst and ligand. Many palladium precatalysts require in-situ reduction, and some are air-sensitive.[6]
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section details the most prevalent side reactions encountered when using this compound and provides actionable solutions.
Problem 1: Low yield of the desired cross-coupled product and formation of a byproduct derived from the boronic acid starting material.
Suspected Culprit: Protodeboronation
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the starting material.[10] This process is often accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[11][12]
Causality & Mechanism: The reaction proceeds through the attack of a proton source (often water) on the aryl-boron bond.[10] The reactivity towards protodeboronation is highly dependent on the electronic properties of the aryl group and the reaction pH.[12][13] The presence of both an electron-withdrawing chloro group and an amide moiety in the target molecule can influence its susceptibility. Base-catalyzed pathways, involving the formation of a more reactive boronate anion, are particularly relevant in cross-coupling reactions.[10][12]
Mitigation Strategies:
-
Use Anhydrous Conditions: Where possible, using anhydrous solvents and bases can minimize the primary proton source.
-
"Slow Release" Strategies: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester. These derivatives slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[10]
-
Optimize Reaction Kinetics: Increase the rate of the desired cross-coupling reaction so that it outcompetes protodeboronation. This can be achieved by using a more active catalyst system (e.g., modern phosphine ligands like SPhos or XPhos) or by increasing the reaction temperature.[10][14]
-
Choice of Base: Use a non-nucleophilic, anhydrous base if the reaction tolerates it. In aqueous systems, a weaker base might be preferable if it still allows for efficient transmetalation.
Troubleshooting Workflow: Diagnosing and Solving Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Problem 2: Formation of a biaryl byproduct consisting of two boronic acid-derived units.
Suspected Culprit: Homocoupling
Homocoupling (or Glaser-type coupling) of boronic acids results in a symmetrical biaryl compound. This side reaction is particularly promoted by the presence of oxygen and can consume a significant portion of the starting material.[8]
Causality & Mechanism: While the exact mechanism can vary, it is generally accepted that oxygen plays a key role, potentially by reoxidizing the Pd(0) catalyst to a Pd(II) species that can then participate in a homocoupling catalytic cycle, or through other radical pathways.[8] This process competes with the desired oxidative addition of the aryl halide to the Pd(0) catalyst.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical preventative measure. Ensure all solvents are thoroughly degassed before use by methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).[6][7]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. Use glassware with appropriate seals (e.g., septa) and perform reagent transfers via syringe techniques to prevent air ingress.
-
Use Active Catalyst: A highly active catalyst that promotes rapid oxidative addition of the aryl halide can help the desired reaction pathway outcompete the homocoupling side reaction.
Problem 3: Formation of a phenolic byproduct.
Suspected Culprit: Oxidation
Arylboronic acids can be oxidized to the corresponding phenols. This is a common decomposition pathway that can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[15][16][17]
Causality & Mechanism: The oxidation involves the attack of an oxygen species on the electron-deficient boron atom, followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, leading to the formation of a borate ester which is then hydrolyzed to the phenol.[17] This process can sometimes be catalyzed by transition metals or light.[16][18]
Mitigation Strategies:
-
Inert Atmosphere: As with homocoupling, rigorously excluding oxygen from the reaction is the primary defense against oxidation.[15]
-
Avoid Strong Oxidants: Ensure that no incompatible oxidizing agents are present in the reaction mixture.[19]
-
Protect from Light: If light-catalyzed oxidation is suspected, wrapping the reaction vessel in aluminum foil can be a simple and effective solution.
Summary of Common Side Reactions
| Side Reaction | Key Byproduct | Primary Cause | Preventative Measures |
| Protodeboronation | 4-Chloro-N,N-pyrrolidinebenzamide | Excess proton source (e.g., water), high pH, slow kinetics | Use anhydrous conditions, convert to boronic ester, use a more active catalyst system[10][12] |
| Homocoupling | Symmetrical biaryl of the boronic acid | Presence of Oxygen (O₂) | Rigorous degassing of solvents, maintain a positive pressure of inert gas (Ar/N₂)[6][8] |
| Oxidation | 4-Chloro-3-hydroxy-N,N-pyrrolidinebenzamide | Presence of Oxygen (O₂), other oxidants | Exclude air from the reaction, protect from light if necessary[15][16] |
| Boroxine Formation | Cyclic trimer anhydride | Dehydration (often present in solid) | Not usually detrimental; hydrolyzes in situ. Store reagent in a desiccator.[3][4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction with this compound while minimizing the side reactions discussed above.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/Water, 4:1)
Procedure:
-
Solvent Degassing: Place the required volume of the solvent system into a flask. Degas thoroughly by bubbling argon through the liquid for at least 30 minutes.
-
Reagent Preparation: To a separate, oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inerting the Vessel: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add the palladium precatalyst. Then, add the degassed solvent via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl halide) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for a Robust Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for setting up a Suzuki coupling.
References
-
Imada, Y., et al. (2010). ChemInform Abstract: Biomimetic Aerobic Oxidative Hydroxylation of Arylboronic Acids to Phenols Catalyzed by a Flavin Derivative. Available at: [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (2021). Plausible reaction mechanism for oxidation of phenyl boronic acid under irradiation of blue LED. Available at: [Link]
-
Wang, L., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances. Available at: [Link]
-
Sibi, M. P., et al. (2011). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Sprecher, E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Mohan, R., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Li, Z. J., et al. (2007). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Scott, P. J. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Tokunaga, Y., et al. (2005). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Available at: [Link]
-
Yamauchi, Y., & Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction : r/Chempros. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]
-
Wikipedia. Phenylboronic acid. Available at: [Link]
-
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available at: [Link]
-
HPC Standards. Phenylboronic acid. Available at: [Link]
-
Semantic Scholar. The Boroxine-Boronic Acid Equilibrium. Available at: [Link]
-
ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available at: [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. Available at: [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. 4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid [cymitquimica.com]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 19. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
Stability issues of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid under reaction conditions
Answering the call for in-depth technical guidance, this support center addresses the nuanced stability challenges of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid . Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple protocols to explain the 'why' behind the 'how'. As Senior Application Scientists, our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity and success of your experiments.
Introduction to a Challenging Reagent
This compound is a valuable building block in medicinal chemistry, frequently employed in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[1][2][3] Its structure, featuring a halogen, an amide, and a boronic acid on an aromatic ring, provides multiple points for molecular elaboration. However, the very features that make it synthetically useful—specifically the electron-withdrawing nature of the chloro and carbonyl groups—also render it susceptible to degradation under common reaction conditions.[4] The primary challenge encountered is protodeboronation , the undesired cleavage of the carbon-boron bond, which leads to low yields and purification difficulties.[4]
This guide provides a comprehensive framework for understanding and mitigating the stability issues associated with this reagent, ensuring its successful application in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What is the most likely cause?
Low or inconsistent yields are most often due to the degradation of the boronic acid before or during the reaction.[5][6] The principal degradation pathway is protodeboronation, where the boronic acid moiety (-B(OH)₂) is replaced by a hydrogen atom. This process is competitive with the desired Suzuki coupling and is highly influenced by the reaction conditions.[7] The electron-withdrawing substituents on your specific boronic acid can make it particularly prone to certain degradation pathways, especially under basic conditions.[8]
Q2: What is protodeboronation and why is this specific molecule susceptible?
Protodeboronation is the cleavage of the C–B bond, which can be promoted by acidic or basic conditions.[4][7][8]
-
Acid-Promoted: In the presence of a proton source, a metathesis-type reaction can occur, replacing the boronic acid group.[4][9]
-
Base-Catalyzed: This is often more relevant in Suzuki couplings. The base, required to activate the boronic acid for transmetalation, forms a boronate species ([ArB(OH)₃]⁻).[10][11] For highly electron-deficient rings, like the one in your molecule, this boronate can be unstable and susceptible to protonolysis by the solvent (e.g., water), leading to the undesired arene byproduct.[8]
The chloro and pyrrolidine-carbonyl groups are electron-withdrawing, which can increase the susceptibility of the aromatic ring to these processes under certain conditions.[12][8]
Q3: How should I properly store and handle this compound to ensure its quality?
Proper storage is the first line of defense against degradation. Boronic acids, in general, are sensitive to moisture and oxidation.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dark, and dry place, such as a desiccator.[13]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Segregation: As a mild Lewis acid, it should be stored separately from bases.[14][15] Store it with other inorganic acids and away from reactive chemicals like oxidizers or flammable materials.[16]
-
Handling: When weighing and handling the reagent, do so quickly to minimize exposure to atmospheric moisture. Use of a glovebox is ideal but not always practical. Ensure containers are tightly resealed immediately after use.
Q4: What are the optimal reaction conditions (base, solvent, catalyst) to minimize degradation and maximize yield?
There is no single "universal" condition, as the optimal setup depends on the coupling partner.[6] However, for a boronic acid prone to protodeboronation, the goal is to find conditions that favor the rate of transmetalation over the rate of degradation.
-
Base Selection: This is a critical parameter. While a base is necessary, overly harsh conditions can accelerate protodeboronation.[8]
-
Solvent System: Anhydrous conditions are often counterproductive for Suzuki couplings. A mixture of an organic solvent and water is typically required to facilitate the dissolution of the base and the formation of the active boronate species.[6][17]
-
Catalyst and Ligand: A standard palladium catalyst system is usually effective.
Troubleshooting Guide
When a reaction fails, a systematic approach is necessary to identify the root cause. This guide provides a logical workflow and detailed protocols to diagnose and solve issues related to the stability of this compound.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Protocol 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation while promoting the desired cross-coupling.
Reagents & Equipment:
-
This compound (1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.). If using a solid catalyst system like Pd(OAc)₂/SPhos, add it at this stage.
-
Solvent Degassing: Separately, degas the Dioxane/Water solvent mixture by bubbling argon through it for 30 minutes or by using 3-4 freeze-pump-thaw cycles.[6]
-
Reaction Initiation: Add the degassed solvent to the flask containing the solids. If using a catalyst like Pd(PPh₃)₄, which is more sensitive, add it after the solvent.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5] The exact temperature may require optimization.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl halide and the formation of the product. Also, check for the appearance of 2-chloro-5-(pyrrolidine-1-carbonyl)benzene, the protodeboronated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion, but a large excess can lead to homocoupling and purification issues. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | Milder bases that are effective in promoting boronate formation without causing rapid protodeboronation of the electron-deficient ring.[8][17] |
| Solvent | Dioxane/H₂O or THF/H₂O (4:1) | Aqueous mixtures are crucial for base solubility and boronate formation. Must be rigorously degassed to protect the catalyst.[5][6][17] |
| Catalyst | Pd(OAc)₂/SPhos or Pd(PPh₃)₄ | Robust and commonly used catalyst systems. Buchwald-type ligands like SPhos are often effective for challenging substrates.[10][17] |
| Temperature | 80 - 100 °C | A balance must be struck. Higher temperatures increase reaction rates but can also accelerate the rate of protodeboronation.[5] |
Mechanistic Insight: The Protodeboronation Side Reaction
Understanding the mechanism of the primary degradation pathway is key to preventing it. Both acid and base-catalyzed pathways lead to the same undesired byproduct, but through different intermediates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. laballey.com [laballey.com]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. csuohio.edu [csuohio.edu]
- 16. wichita.edu [wichita.edu]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid. Here, we address common purification challenges through troubleshooting guides and frequently asked questions, emphasizing the chemical principles behind each recommended step to ensure robust and reproducible outcomes.
Troubleshooting Guide: From Crude Product to Purified Material
This section is designed to help you navigate specific issues you may encounter during the purification of this compound.
Issue 1: My crude product is an intractable oil or a sticky solid, making handling difficult.
-
Question: I've completed the synthesis and work-up, but my this compound product is not a solid. How can I induce crystallization or at least make it easier to handle?
-
Answer: This is a common issue, often caused by the presence of residual solvents or impurities that inhibit crystallization. The amide functionality and the boronic acid group both contribute to the polarity of the molecule, potentially leading to the formation of complex mixtures.
Solutions & Rationale:
-
Trituration: This is the first method to attempt. It involves stirring the crude material as a suspension in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.
-
Recommended Solvents: Start with non-polar solvents like hexanes or diethyl ether. Given the polar nature of your compound, a mixture of a good solvent (like ethyl acetate or dichloromethane) and a non-polar anti-solvent (like hexanes) can be effective.
-
Step-by-Step Protocol:
-
Dissolve a small amount of your crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Slowly add a non-polar anti-solvent (e.g., hexanes) with vigorous stirring until the solution becomes cloudy.
-
Continue stirring for several hours. The solid product should precipitate out.
-
Collect the solid by filtration and wash with the anti-solvent.
-
-
-
Solvent Swap via Rotary Evaporation: If residual high-boiling solvents like DMF or DMSO are suspected, they can be removed by repeatedly adding a lower-boiling solvent (like toluene or dichloromethane) and evaporating under reduced pressure. This azeotropic removal can help in obtaining a solid product.
-
Issue 2: Significant product loss or decomposition during silica gel chromatography.
-
Question: I'm attempting to purify my product using standard silica gel chromatography, but I'm observing extensive streaking on the TLC plate and very low recovery from the column. What's causing this and how can I prevent it?
-
Answer: Boronic acids are notoriously challenging to purify via standard silica gel chromatography. The Lewis acidic nature of the boron atom interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or decomposition.[1] The polarity of your specific molecule further complicates this.
Solutions & Rationale:
-
Use of an Alternative Stationary Phase:
-
Neutral Alumina: For moderately polar compounds, neutral alumina can be a good alternative to silica gel, as it lacks the acidic surface hydroxyl groups.[2]
-
Reversed-Phase Silica (C18): This is often a better choice for polar compounds. The separation is based on hydrophobic interactions. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3]
-
-
Modification of the Stationary Phase:
-
Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can passivate the active sites and reduce the strong interaction with your boronic acid product.[1]
-
-
Mobile Phase Modifiers:
-
Adding a small amount of a competitive binder or a pH modifier to the mobile phase can improve elution from a standard silica gel column. For example, adding 1-2% acetic acid or methanol to your eluent can sometimes be effective.[2]
-
-
Issue 3: Presence of a persistent impurity with a similar polarity to the product.
-
Question: After chromatography or recrystallization, I still have a significant impurity that co-elutes or co-crystallizes with my product. How can I identify and remove it?
-
Answer: This is often due to the presence of either the corresponding boroxine (the cyclic anhydride of the boronic acid) or the product of protodeboronation.
-
Boroxine Formation: Boronic acids can reversibly form cyclic trimers called boroxines through the loss of water.[4][5] Boroxines have a different polarity than the corresponding boronic acid and can complicate purification.
-
Identification: Boroxines can sometimes be identified by 1H and 11B NMR spectroscopy. The chemical shifts of the aromatic protons and the boron atom will differ from the monomeric boronic acid.
-
Removal: The equilibrium between the boronic acid and the boroxine is dependent on water concentration. To convert the boroxine back to the boronic acid, you can dissolve the mixture in a solvent like acetone or THF and add a small amount of water, then re-isolate the product. Conversely, to favor the boronic acid form during purification, ensure your solvents are not rigorously dried.
-
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This side reaction can be promoted by acidic or basic conditions, especially at elevated temperatures.[6]
-
Identification: The byproduct, 2-chloro-N,N-diethyl-5-(pyrrolidine-1-carbonyl)benzamide, will have a distinct NMR spectrum (lacking the B(OH)2 group) and a different mass in mass spectrometry analysis.
-
Prevention: Avoid prolonged exposure to harsh pH conditions and high temperatures during your reaction and purification. If protodeboronation is a significant issue, consider converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester) before purification.[1]
-
-
Derivatization for Purification: If the impurity is difficult to remove by other means, you can temporarily convert your boronic acid into a derivative that has significantly different properties.
-
Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with an acid.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to assess the purity of my final product?
-
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight of your product and any impurities. A reversed-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient) is generally suitable for boronic acids.
-
11B NMR Spectroscopy: This can be particularly useful to distinguish between the boronic acid and its corresponding boroxine anhydride.
-
-
-
Q2: How should I store this compound?
-
A2: Boronic acids are generally sensitive to heat, light, and moisture. For long-term storage, it is recommended to keep the product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored in a refrigerator or freezer. The presence of the amide group could make it susceptible to hydrolysis over long periods if exposed to moisture.
-
-
Q3: Can I use recrystallization for the final purification step?
-
A3: Yes, recrystallization is an excellent method for purifying solid boronic acids. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Screening: Start with small-scale trials using a variety of solvents with different polarities. Good starting points for polar boronic acids include:
-
-
-
Q4: I am concerned about the potential for hydrolysis of the pyrrolidine amide group during purification. Is this likely?
-
A4: Amide hydrolysis typically requires harsh conditions (strong acid or base and elevated temperatures).[6][9] Under the relatively mild conditions used for most purification techniques (e.g., chromatography with neutral or slightly acidic mobile phases, recrystallization from neutral solvents), significant hydrolysis of the amide is unlikely. However, it is prudent to avoid prolonged exposure to strongly acidic or basic conditions, especially at high temperatures.
-
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for purifying the target compound.
Common Impurities and Mitigation Strategies
Caption: Common impurities and strategies for their removal.
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Begeezee. (2017). Purification of boronic acids? Reddit. [Link]
-
An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 43(10), 1636-1638. [Link]
-
Hydrolysis of Amide. Organic-Synthesis.com. [Link]
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Process for purification of boronic acid and its derivatives.
-
Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. The Journal of Synthetic Organic Chemistry, Japan, 71(11), 1153-1163. [Link]
-
Can orthoamino phenylboronic acid form amide bond with acid functionalized compound? ResearchGate. [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Purification of boronic acids? Reddit. [Link]
- Process for purification of boronic acid and its derivatives.
-
Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
the hydrolysis of amides. Chemguide. [Link]
-
FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. [Link]
-
Boronic acid-modified magnetic materials for antibody purification. National Institutes of Health. [Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. The Chemical Society of Japan. [Link]
-
Boroxine formation reaction mechanism as calculated by DFT. The first... ResearchGate. [Link]
-
The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]
-
-
Organic Syntheses. [Link]
-
-
Pyrrolidine synthesis via ring contraction of pyridines. National Institutes of Health. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
4-Chloro phenyl boronic acid. Kairav Chemofarbe Industries Ltd.. [Link]
-
4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Seedion. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings with Substituted Phenylboronic Acids
Welcome to the technical support center for navigating the challenges of steric hindrance in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties when coupling sterically encumbered substrates, particularly substituted phenylboronic acids. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction success.
Troubleshooting Guide: Common Issues and Solutions
Steric hindrance can significantly impede key steps in the Suzuki-Miyaura catalytic cycle, leading to low yields, incomplete conversion, or undesired side reactions. This section addresses the most common problems and offers systematic solutions.
Issue 1: Low or No Conversion of Starting Materials
This is a frequent and frustrating issue when dealing with sterically hindered substrates. The root cause often lies in an inefficient catalytic cycle, particularly the oxidative addition or transmetalation steps.
Question: My reaction with a di-ortho-substituted phenylboronic acid and an ortho-substituted aryl halide is not proceeding. What is the first thing I should investigate?
Answer: The primary suspect in such cases is the ligand-palladium catalyst system. Sterically demanding substrates require specialized ligands to facilitate the reaction.
-
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often too small to create a coordinatively unsaturated and reactive palladium center necessary for the oxidative addition of a hindered aryl halide. Furthermore, they may not be electron-rich enough to promote this difficult step. The key is to employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[1][2]
-
Troubleshooting Workflow:
dot digraph "Low_Conversion_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Low/No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Evaluate Ligand:\n- Is it a bulky, electron-rich phosphine (e.g., SPhos, XPhos)?\n- Is an NHC ligand more appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Check Catalyst & Precatalyst:\n- Is the Pd source active?\n- Consider a precatalyst for reliable Pd(0) generation.", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Assess the Base:\n- Is it strong enough but not nucleophilic?\n- Is it sufficiently soluble?", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_Temp [label="Optimize Conditions:\n- Higher boiling point solvent for increased temperature?\n- Anhydrous conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Ligand [label="Initial Check"]; Ligand -> Catalyst [label="If ligand is appropriate"]; Catalyst -> Base [label="If catalyst is active"]; Base -> Solvent_Temp [label="If base is suitable"]; Solvent_Temp -> Success [label="Optimization"]; }
Caption: Troubleshooting workflow for low conversion.
-
Recommended Action: Switch to a state-of-the-art ligand designed for sterically hindered couplings. A screening of ligands is often the most effective approach.
Ligand Class Examples Rationale Buchwald Ligands SPhos, XPhos, RuPhos Bulky, electron-rich biaryl phosphines that stabilize the active catalyst and promote oxidative addition and reductive elimination.[1][3] N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors that form robust bonds with palladium, enhancing catalytic activity for challenging substrates, including aryl chlorides.[4] Specialized Ligands AntPhos Specifically designed for extremely demanding couplings, its unique structure can suppress side reactions like β-hydride elimination.[5][6]
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation, Homocoupling)
The appearance of significant side products indicates that the desired cross-coupling pathway is being outcompeted.
Question: I am observing a significant amount of the deboronated starting material in my reaction mixture. How can I prevent this?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with ortho-substituted phenylboronic acids under aqueous basic conditions.[7]
-
Expertise & Experience: This side reaction is often accelerated by the presence of water and certain bases. The choice of base and the stability of the boronic acid derivative are critical. Using boronate esters, such as pinacol esters, can significantly increase stability and reduce protodeboronation.[8][9]
-
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Strong aqueous bases can promote hydrolysis of the boronic acid. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Employ Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize protodeboronation.
-
Switch to a More Stable Boronic Acid Derivative: Convert the boronic acid to its corresponding pinacol or neopentyl glycol ester. These are generally more stable and less prone to decomposition.[9]
-
Question: My main byproduct is the homocoupling of my phenylboronic acid. What causes this and how can I avoid it?
Answer: Homocoupling of boronic acids to form a symmetrical biaryl is often promoted by the presence of Pd(II) species and oxygen.[9]
-
Expertise & Experience: This side reaction can be prevalent if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the reaction mixture is not properly degassed.
-
Preventative Measures:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use of a Precatalyst: Modern palladium precatalysts are designed for the efficient and reliable generation of the active Pd(0) catalyst in situ, which can minimize the amount of residual Pd(II).[10]
-
Control Reagent Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.[8]
-
Frequently Asked Questions (FAQs)
Q1: Can I use the same conditions for an ortho-substituted phenylboronic acid as I would for a para-substituted one?
A1: No, it is highly unlikely that the same conditions will be optimal. The ortho-substituent introduces significant steric bulk around the reactive site, which can hinder the transmetalation step of the catalytic cycle.[11][12] You will almost certainly need a more specialized catalyst system, likely involving a bulky, electron-rich ligand, and potentially higher reaction temperatures to overcome the increased activation energy barrier.
Q2: My aryl halide partner is an aryl chloride. What specific challenges does this present in a sterically hindered coupling?
A2: Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the stronger C-Cl bond. This makes the oxidative addition step even more challenging, especially with sterically hindered substrates.[13] To overcome this, you will need a highly active catalyst system. N-Heterocyclic Carbene (NHC) ligands are often particularly effective for activating aryl chlorides.[4]
Q3: How does the choice of base affect my sterically hindered Suzuki coupling?
A3: The base plays a crucial role in the Suzuki-Miyaura reaction. It is required to activate the boronic acid for transmetalation.[14] For sterically hindered couplings, the choice of base is even more critical:
-
Strength: The base must be strong enough to form the reactive boronate species.
-
Solubility: The base's solubility in the reaction solvent can impact its effectiveness.
-
Steric Hindrance: A very bulky base might interfere with the coordination of other species to the palladium center.
-
Side Reactions: As mentioned, strong aqueous bases can promote protodeboronation. Common choices for hindered couplings include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][15]
Q4: Is a higher temperature always better for overcoming steric hindrance?
A4: While increasing the temperature can provide the necessary energy to overcome the activation barriers in sterically hindered reactions, it is not always the best solution.[13] Higher temperatures can also accelerate decomposition pathways for the catalyst, ligands, or substrates. It is often more effective to first screen different ligands and bases at a moderate temperature before resorting to very high temperatures. If a higher temperature is needed, ensure your catalyst and ligand are stable under those conditions.
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands in a Sterically Hindered Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify an effective ligand for a challenging coupling.
-
Preparation:
-
In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv.), the substituted phenylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
In a separate glovebox, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃, 1 mol % Pd) and various ligands (e.g., SPhos, XPhos, RuPhos, IPr, 2.2 mol %) in the chosen anhydrous solvent (e.g., dioxane or toluene).
-
-
Reaction Setup:
-
To each reaction vial, add the appropriate volume of the palladium source stock solution and the corresponding ligand stock solution.
-
Seal the vials under an inert atmosphere (argon or nitrogen).
-
Place the vials in a heating block set to the desired temperature (e.g., 100 °C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 12-24 hours), cool the reactions to room temperature.
-
Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the most promising ligand(s).
dot digraph "Ligand_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Prep [label="Prepare Vials:\nAryl Halide, Boronic Acid, Base"]; Stock [label="Prepare Stock Solutions:\nPd Source & Ligands"]; Addition [label="Add Pd/Ligand Solutions to Vials"]; Reaction [label="Seal and Heat under Inert Atmosphere"]; Analysis [label="Quench and Analyze by LC-MS/GC-MS"]; Result [label="Identify Optimal Ligand", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep -> Addition; Stock -> Addition; Addition -> Reaction; Reaction -> Analysis; Analysis -> Result; }
Caption: Ligand screening experimental workflow.
-
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. Benchchem.
- Valente, C., et al. (2012). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
- Pittam, W. R., et al. (n.d.).
- BenchChem Technical Support Team. (2025).
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Reddit user discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
- Correa, A., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Al-Amin, M., et al. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand.
- Smith, L. L., et al. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH.
- Princeton Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- Perry, G. J. P., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Molander, G. A., et al. (2010).
- Tang, W., et al. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Tiffin, P. D., et al. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Glorius, F., et al. (2003).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Tang, W., et al. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Reactions Involving (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in Suzuki-Miyaura cross-coupling reactions that utilize (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and ensure the success of your synthetic endeavors.
Introduction: Understanding the Substrate
This compound is a structurally complex substrate for Suzuki-Miyaura coupling reactions. Its reactivity and potential to induce catalyst deactivation are influenced by three key functional groups:
-
Aryl Chloride: The chloro-substituent on the aryl boronic acid itself is not the reactive partner in the primary coupling of interest. However, when this boronic acid is coupled with another aryl chloride, the electron-withdrawing nature of both coupling partners can slow down the oxidative addition step, a critical part of the catalytic cycle.[1]
-
Ortho-Amide Group: The pyrrolidine-1-carbonyl group is positioned ortho to the boronic acid. This geometry presents a potential for the amide oxygen and the boronic acid to act as a bidentate ligand, chelating to the palladium catalyst. This chelation can, under certain conditions, form a stable, inactive palladacycle, effectively removing the catalyst from the reaction.
-
Boronic Acid Moiety: Like all boronic acids, this substrate is susceptible to common side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (dimerization of the boronic acid).
This guide will dissect the potential issues arising from these structural features and provide actionable solutions.
Troubleshooting Guide: From Stalled Reactions to Low Yields
This section is designed in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Issue 1: My reaction has stalled, or I'm observing very low conversion.
This is a common issue and can often be traced back to the deactivation of the palladium catalyst.
Potential Cause A: Catalyst Inhibition by Amide Chelation
The ortho-amide group can form a stable five-membered ring chelate with the palladium(II) intermediate formed after oxidative addition. This can create a catalytically inactive species, effectively halting the reaction.
Diagnostic Steps:
-
Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS. If the reaction starts but then plateaus with starting materials still present, catalyst deactivation is a likely culprit.
-
Ligand Variation: If you are using a standard ligand like PPh₃, it may not be sufficient to prevent this inhibitory chelation.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to be sterically demanding.[1] This bulk can disfavor the formation of the inhibitory amide chelate and promote the desired reductive elimination step. N-heterocyclic carbenes (NHCs) can also be effective for similar reasons.
-
Increase Catalyst and Ligand Loading: As a first-pass solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) and maintaining a sufficient ligand-to-palladium ratio (typically 1.5:1 to 2:1) can sometimes compensate for slow catalyst turnover or partial deactivation. However, this is not a cost-effective or elegant solution for large-scale synthesis.
Experimental Protocol: Ligand Screening for Overcoming Amide Chelation
-
Setup: In parallel reaction vials, set up your standard reaction conditions.
-
Catalyst/Ligand Systems to Test:
-
Control: Your original failing conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃).
-
Buchwald Systems:
-
Pd₂(dba)₃ with XPhos
-
Pd(OAc)₂ with SPhos
-
XPhos Pd G3 (a pre-formed, air-stable catalyst)
-
-
NHC System:
-
Pd(IMes)₂ or generating the NHC in situ from its imidazolium salt with a strong base.
-
-
-
Reaction Conditions: Maintain your optimized solvent, base, and temperature.
-
Analysis: Monitor each reaction by LC-MS at regular intervals to compare rates of conversion.
Potential Cause B: Slow Oxidative Addition with an Electron-Deficient Coupling Partner
If your aryl halide coupling partner is also electron-deficient (e.g., contains nitro, cyano, or multiple halide groups), the oxidative addition step can be very slow, leading to the appearance of a stalled reaction.
Solutions:
-
Use Electron-Rich, Bulky Ligands: As mentioned above, ligands like those developed by Buchwald and Fu are designed to accelerate oxidative addition.[1]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for this challenging step. Consider moving from a lower-boiling solvent like THF to a higher-boiling one like dioxane or toluene.
Logical Workflow for Troubleshooting Low Conversion
Caption: The Suzuki-Miyaura catalytic cycle and key deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: I'm using a Pd(II) precatalyst like Pd(OAc)₂. Do I need a reducing agent?
A1: In many Suzuki-Miyaura reactions, the phosphine ligand or other components of the reaction mixture can reduce the Pd(II) to the active Pd(0) species in situ. However, if you are experiencing issues with reaction initiation, the use of a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst (e.g., Buchwald G3 or G4 palladacycles) can be beneficial as they do not require an induction period for reduction.
Q2: What is the best base for this type of coupling?
A2: The choice of base is critical. For substrates prone to protodeboronation, a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger, more hydrolytic bases like NaOH or NaOEt. [1]The base's role is to activate the boronic acid for transmetalation. [1] Q3: Can the solvent choice impact catalyst deactivation?
A3: Absolutely. Aprotic polar solvents like dioxane, THF, and toluene are commonly used. The presence of some water can be beneficial for the transmetalation step, but as discussed, excess water can lead to protodeboronation. Solvent choice also dictates the accessible temperature range, which can be crucial for overcoming high activation barriers.
Q4: How do I know if my boronic acid is pure and not already partially decomposed?
A4: It is good practice to check the purity of your boronic acid by ¹H NMR and/or LC-MS before use, especially if it has been stored for a long time. The presence of the corresponding protodeboronated arene is a sign of degradation. Storing boronic acids in a cool, dry, and dark place is recommended.
Summary of Recommendations
| Problem | Primary Cause | Recommended Solution | Alternative Actions |
| Low/Stalled Conversion | Catalyst inhibition by amide chelation | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. | Increase catalyst loading; use a pre-formed catalyst. |
| Low/Stalled Conversion | Slow oxidative addition | Use electron-rich, bulky ligands; increase reaction temperature. | Switch to a more reactive aryl halide (e.g., bromide or iodide if using a chloride). |
| Poor Mass Balance | Protodeboronation | Convert boronic acid to a more stable boronate ester (e.g., pinacol ester). | Use anhydrous solvents and a non-hydrolytic base (K₃PO₄, Cs₂CO₃). |
| Side Product Formation | Homocoupling | Rigorously degas all solvents and maintain a strict inert atmosphere. | Ensure the purity of starting materials and reagents. |
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
Managing impurities in the synthesis of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Welcome to the technical support center for the synthesis and purification of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block in their synthetic endeavors. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental observations and offering robust, validated protocols to manage and control impurities effectively.
Overview of Synthesis
The most common and reliable route to this compound involves a two-step sequence starting from 2-chloro-5-iodobenzoic acid. The synthesis begins with an amidation reaction to form the pyrrolidine amide, followed by a palladium-catalyzed Miyaura borylation to install the boronic acid moiety. Understanding the nuances of each step is critical to controlling the impurity profile.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect, and why does it form?
A1: The most prevalent impurity is the corresponding boronic anhydride, also known as a boroxine.[1][2] Boronic acids have a natural propensity to lose water, especially when heated or stored under non-anhydrous conditions, to form a cyclic trimer.[1][3] This impurity can be identified in ¹H NMR by broadened peaks and a complex aromatic region. It often causes the product to appear as a sticky solid or oil rather than a free-flowing powder.
Q2: My reaction stalls, and I see a lot of my aryl iodide starting material remaining. What is the likely cause?
A2: Incomplete conversion during the Miyaura borylation is often linked to catalyst deactivation or suboptimal base selection. The palladium catalyst is sensitive, and its activity can be diminished by oxygen or impurities in the solvent.[4] Ensure your reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon). The choice of base is also critical; potassium acetate is commonly used as it is effective in the catalytic cycle.[5] Using a weaker base or one with poor solubility in the reaction medium can lead to stalling.
Q3: Is it necessary to use the pinacol ester (B₂Pin₂) or can I use bis-boronic acid (B₂(OH)₄) directly?
A3: While bis(pinacolato)diboron (B₂Pin₂) is most common due to the stability and ease of handling of the resulting boronate ester intermediate, bis-boronic acid [B₂(OH)₄] is a more atom-economical alternative.[6] However, reactions with B₂(OH)₄ can be more sensitive to reaction conditions, and the intermediate boronic acid is often less stable, potentially leading to more side reactions like protodeborylation if not handled carefully.[6] For initial lab-scale synthesis, B₂Pin₂ is generally more robust and reliable.
Q4: How should I store the final this compound product?
A4: Arylboronic acids can be sensitive to air and moisture.[7][8] As mentioned in A1, exposure to atmospheric moisture can lead to the formation of boroxine anhydrides. Furthermore, some boronic acids are susceptible to oxidation. For long-term stability, it is best to store the product under an inert atmosphere (e.g., in a desiccator with drying agent or in a sealed vial under argon/nitrogen) and at reduced temperatures (2-8 °C).
Troubleshooting Guide
This section addresses specific experimental problems with probable causes and validated solutions.
Problem 1: Low Purity After Workup - Significant Side Product Detected
| Observation | A major impurity is observed by LC-MS with a mass corresponding to the loss of the -B(OH)₂ group, replaced by a hydrogen atom. |
| Probable Cause | Protodeborylation (also called protodeboronation). This is a common and often significant side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9][10] It can be catalyzed by acid, base, or even trace metals and is often accelerated by high temperatures, extended reaction times, and the presence of water.[10][11][12] |
| Proposed Solution | Protocol: Minimizing Protodeborylation 1. Control Reaction Time: Monitor the reaction closely by TLC or UPLC. Do not let the reaction run for an unnecessarily long time after the starting material is consumed.[10]2. Temperature Management: Run the borylation at the lowest effective temperature. While 80-100 °C is common for Miyaura borylations, it's worth screening temperatures (e.g., starting at 70 °C) to find a balance between reaction rate and impurity formation.[10]3. Careful Workup: During the aqueous workup, minimize the exposure of the boronic acid to strongly acidic or basic conditions, especially at elevated temperatures. Neutralize carefully and extract the product promptly into an organic solvent.4. Use of Boronate Esters: If protodeborylation is severe, consider using a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate, which can be more resistant to premature C-B bond cleavage and releases the boronic acid slowly under the reaction conditions.[7] |
Problem 2: Product is Difficult to Purify by Silica Gel Chromatography
| Observation | The product streaks severely on a silica gel TLC plate and gives poor recovery and separation when column chromatography is attempted. |
| Probable Cause | Interaction with Silica Gel. Boronic acids are Lewis acidic and can interact strongly with the Lewis basic silanol groups on the surface of silica gel.[13] This leads to tailing, poor resolution, and often, decomposition on the column. The formation of the boroxine anhydride also complicates chromatography. |
| Proposed Solution | Protocol: Non-Chromatographic Purification 1. Acid-Base Extraction: A highly effective method for purifying boronic acids involves an extractive workup.[14][15] a. Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. b. Extract the organic layer with an aqueous base solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which moves to the aqueous phase, leaving many non-acidic organic impurities behind. c. Separate the aqueous layer and wash it once with fresh organic solvent to remove any trapped impurities. d. Cool the aqueous layer in an ice bath and carefully re-acidify with a cold acid (e.g., 1M HCl) until the pH is ~2. The pure boronic acid will precipitate out of the solution.[14] e. Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum.2. Recrystallization/Trituration: If the product is solid, recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/heptane) can be very effective.[16] If recrystallization is difficult, triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hexane) can significantly improve purity. |
Problem 3: Analytical Data (NMR/MS) is Inconsistent or Confusing
| Observation | ¹H NMR shows broad, poorly resolved peaks. The mass spectrum shows multiple peaks, including one corresponding to the desired product and others at higher masses. |
| Probable Cause | Presence of Boronic Anhydride (Boroxine). As discussed in the FAQs, boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1] This equilibrium can broaden NMR signals. The boroxine will appear in the mass spectrum at a mass corresponding to (3 x M - 3 x H₂O), where M is the mass of the boronic acid. |
| Proposed Solution | Protocol: Characterization and Conversion 1. Sample Preparation for NMR: To obtain a sharp, clean NMR spectrum, the boroxine must be converted back to the monomeric boronic acid. This can often be achieved by adding a drop of D₂O to the NMR sample (in a solvent like DMSO-d₆) and shaking vigorously. The excess water will drive the equilibrium back to the monomeric form.2. LC-MS Analysis: Use a validated LC-MS method for purity assessment. Modern UPLC methods can separate the boronic acid from its anhydride and other impurities, providing a more accurate purity reading than NMR integration alone.[17][18] A typical mobile phase would involve an acetonitrile/water gradient with an additive like ammonium acetate.[18]3. Controlled Hydrolysis: If the bulk material is largely the anhydride, it can be converted back to the boronic acid by dissolving it in a solvent like THF or dioxane and stirring with a small amount of water, sometimes with mild heating, before re-isolating the product.[19] |
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solution_proto -> end_reprocess; solution_anhydride -> end_reprocess; solution_start_mat -> end_reprocess; }
Summary of Key Impurities and Analytical Signatures
The table below summarizes the common impurities, their causes, and how to identify them using standard analytical techniques.
| Impurity Name | Structure | Common Cause | Analytical Signature (¹H NMR / LC-MS) |
| Boronic Anhydride (Boroxine) | Cyclic Trimer of the Product | Dehydration of the boronic acid (heat, storage).[1][3] | NMR: Broad aromatic and -OH signals. MS: [3M-3H₂O+H]⁺ peak. |
| Protodeborylated Product | 1-(2-chlorobenzoyl)pyrrolidine | C-B bond cleavage (acid, base, heat, water).[9][10] | NMR: Absence of B(OH)₂ signal, simplified aromatic region. MS: [M-B(OH)₂+H]⁺ peak. |
| Unreacted Starting Material | 1-(2-Chloro-5-iodobenzoyl)pyrrolidine | Incomplete borylation reaction (catalyst death, poor conditions). | NMR: Distinct aromatic pattern of the iodide. MS: Peak corresponding to the mass of the starting material. |
| Homocoupling Product | Symmetrical biphenyl of the starting aryl iodide. | Side reaction in Miyaura coupling, often promoted by water/alcohols.[4] | NMR: Complex, symmetric aromatic signals. MS: Peak corresponding to the dimer of the aryl group. |
References
-
Boronic acid - Wikipedia. Provides a general overview of boronic acid properties, including their tendency to form cyclic trimer anhydrides (boroxines). Available at: [Link]
-
Protodeboronation - Wikipedia. Details the mechanism and factors influencing the protodeboronation side reaction, a common issue in reactions involving boronic acids. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. A comprehensive review on Miyaura borylation and Suzuki coupling, including common side reactions and impurity profiles. Available at: [Link]
-
How Can I hydrolyse the boronate ester intermediate... | ResearchGate. A discussion forum providing practical methods for the hydrolysis of boronate esters back to boronic acids. Available at: [Link]
-
How is boron anhydride produced? - KingProlly. Explains the thermal dehydration process of boric acid to form boron anhydride, analogous to boroxine formation from organoboronic acids. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives - Wiley-VCH. A book chapter covering the fundamental chemistry of boronic acids, including their synthesis and reactivity. Available at: [Link]
-
Internal and external catalysis in boronic ester networks - Semantic Scholar. Discusses factors affecting the esterification and hydrolysis of boronic acids, relevant to understanding equilibrium and stability. Available at: [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. Describes classical analytical methods like titration that can be adapted for boronic acids. Available at: [Link]
-
benzeneboronic anhydride - Organic Syntheses Procedure. Provides a classic procedure demonstrating the dehydration of a simple boronic acid to its anhydride. Available at: [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. A patent describing a general and effective acid-base extraction method for purifying boronic acids.
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters - ACS Publications. Investigates the stability of boronic acid esters, providing insight into the electronic effects on their formation and hydrolysis. Available at: [Link]
-
Tips on increasing yield of Miyaura coupling reaction? - Reddit. A community discussion offering practical advice and troubleshooting tips for Miyaura borylation reactions. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids... - TU/e. Describes a specialized HPLC method for detecting boronic acids, relevant for reaction monitoring. Available at: [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation... - PubMed Central. A computational study on predicting the rate of protodeboronation, highlighting its significance as a degradation pathway. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel... - ACS Publications. Introduces a class of boronic esters specifically designed to be stable for purification on silica gel. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - JACS. Describes the use of MIDA boronates as a strategy to handle unstable boronic acids by releasing them slowly in situ. Available at: [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. Reviews the synthetic utility of the protodeboronation reaction, treating it as a strategic step rather than just a side reaction. Available at: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - ResearchGate. A publication detailing how electronic substituents and pH affect the stability of arylboronic acids. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology... - Waters. An application note on developing a robust HPLC method for separating a mixture of boronic acids. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters... - ACS Publications. A detailed account of mechanistic studies on the stability and reactivity of boronic acids and esters under various conditions. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography... - RSC Publishing. Presents a validated UPLC-MS method for the rapid analysis of a wide range of boronic acids. Available at: [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. A practical discussion among chemists about various methods for purifying boronic acids, including derivatization and chromatography. Available at: [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Discusses challenges and solutions for the chromatographic purification of boronate esters, including the use of treated silica gel. Available at: [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Describes a method for protodeboronation using acid, providing insight into the mechanism of this side reaction. Available at: [Link]
-
Purification of boronic acids? - Reddit. A community forum offering practical tips on non-chromatographic purification methods like recrystallization and extractions. Available at: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. A scientific paper detailing how pH and electronic structure influence the stability of boronic acids. Available at: [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. A collection of modern synthetic methods for preparing arylboronic acids and esters. Available at: [Link]
-
Miyaura Borylation Conditions Douces - J. Org. Chem. A research article describing improved, milder conditions for the Miyaura borylation reaction. Available at: [Link]
-
Case Study: Knowledge Based Problem Solving - Catalysis Consulting. A case study illustrating how understanding reaction mechanisms, including side reactions like homocoupling, can solve manufacturing problems. Available at: [Link]
-
Synthesis of a Boronic Acid Anhydride Based Ligand... - ResearchGate. A paper showing the formation of a boronic acid anhydride, relevant to understanding the structure of this common impurity. Available at: [Link]
-
4 - Organic Syntheses Procedure. Provides detailed experimental procedures, including purification techniques like recrystallization for boronic acids. Available at: [Link]
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling... - NIH. Describes the use of bis-boronic acid as an alternative to B₂Pin₂ and discusses the stability of heteroarylboron species. Available at: [Link]
- Synthetic method of p-chlorophenylboronic acid - Google Patents. A patent describing an alternative synthesis route to a related boronic acid via a Friedel-Crafts reaction.
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents. A patent outlining a Grignard-based synthesis for a related arylboronic acid.
Sources
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- 4. catalysis-consulting.com [catalysis-consulting.com]
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- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Substituted Phenylboronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted phenylboronic acids. This resource is designed to provide practical, in-depth guidance to overcome the common challenges encountered during the scale-up of these critical synthetic building blocks. Our approach is rooted in a deep understanding of the underlying chemistry, offering not just solutions, but also the rationale behind them to empower your process development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability, handling, and analytical characterization of phenylboronic acids, providing concise and actionable advice.
FAQ 1: Why is my substituted phenylboronic acid decomposing during the reaction or workup?
Decomposition of phenylboronic acids is a frequent issue, often manifesting as a loss of the C-B bond. The primary culprit is a side reaction known as protodeboronation , where a proton replaces the boronic acid moiety.[1] The propensity for this reaction is highly dependent on the reaction conditions and the electronic nature of the substituents on the phenyl ring.
Several factors can promote protodeboronation:
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pH: The reaction is catalyzed by both acid and base.[1] In neutral aqueous solutions, many simple arylboronic acids are relatively stable. However, the presence of strong acids or bases can significantly accelerate the decomposition.
-
Temperature: Elevated temperatures can increase the rate of protodeboronation.
-
Metal Catalysts: While essential for cross-coupling reactions, some palladium catalysts, particularly when bulky phosphine ligands are used, can promote protodeboronation as an undesired side reaction.[2]
-
Substituent Effects: The electronic properties of the substituents on the phenyl ring influence the stability of the C-B bond. Both electron-donating and electron-withdrawing groups can affect the susceptibility to protodeboronation, depending on the specific reaction mechanism at play.
To mitigate decomposition, carefully control the pH and temperature of your reaction and workup steps. Consider protecting the boronic acid as a boronate ester, which can exhibit greater stability under certain conditions.
FAQ 2: What are the best practices for storing and handling substituted phenylboronic acids to ensure their long-term stability?
The stability of phenylboronic acids can be compromised by improper storage. A key degradation pathway is the formation of cyclic anhydrides, known as boroxines , through the loss of water.[3][4] This process is often reversible upon exposure to water.
Recommended Storage and Handling Practices:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric moisture, which can facilitate both hydrolysis and the formation of boroxines. |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration is recommended. | Lower temperatures slow down the rate of potential degradation reactions. |
| Light | Store in an amber vial or a dark location. | Protects from light, which can potentially initiate radical-based decomposition pathways for some substituted derivatives. |
| Handling | Handle quickly in the open air to minimize exposure to humidity. Use dry solvents and reagents. | Reduces the chance of water absorption and subsequent degradation. |
FAQ 3: I am observing inconsistencies in my Suzuki-Miyaura coupling reactions when scaling up. What are the likely causes?
Scaling up Suzuki-Miyaura reactions can be challenging due to their sensitivity to a variety of factors that may not be apparent at the lab scale.[5] Common causes for inconsistency include:
-
Mixing and Mass Transfer: Inadequate stirring in a large reactor can lead to localized "hot spots" or areas of high concentration, affecting reaction kinetics and leading to the formation of byproducts.[6]
-
Temperature Control: Maintaining a consistent temperature throughout a large reaction vessel is more challenging than in a small flask. Temperature fluctuations can impact catalyst activity and stability.
-
Oxygen Sensitivity: While many modern palladium precatalysts are air-stable, the active catalytic species formed in situ can be sensitive to oxygen. Inconsistent inerting of a large reactor can lead to variable results.
-
Reagent Purity: The purity of the boronic acid, aryl halide, and base can have a significant impact on the reaction outcome. Impurities that may be negligible at a small scale can become problematic in a larger batch.
A thorough understanding of the reaction's physicochemical properties and the implementation of robust process controls are essential for successful scale-up.[5]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols and decision-making frameworks to address specific experimental challenges encountered during the scale-up synthesis of substituted phenylboronic acids.
Guide 1: Managing Poor Solubility of Phenylboronic Acids and Their Intermediates
Poor solubility is a common obstacle in the scale-up of organic reactions, leading to handling difficulties, slow reaction rates, and purification challenges.
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for addressing solubility challenges.
Experimental Protocol: Conversion to a Boronate Salt for Improved Aqueous Solubility during Workup
-
Dissolution: After the initial reaction to form the crude phenylboronic acid, quench the reaction mixture as appropriate (e.g., with aqueous acid).
-
Extraction: Extract the crude product into an organic solvent such as ethyl acetate or dichloromethane.
-
Basification: To the organic layer, add a stoichiometric amount of an aqueous base (e.g., 1 M NaOH) to form the sodium boronate salt.
-
Phase Separation: The boronate salt will partition into the aqueous layer, leaving many organic-soluble impurities behind in the organic layer. Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add acid (e.g., 1 M HCl) until the phenylboronic acid precipitates.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
This method can be a highly effective purification technique for boronic acids that are difficult to handle due to poor solubility in common organic solvents.[7]
Guide 2: Optimizing Purification by Recrystallization at Scale
Recrystallization is a cost-effective and scalable purification method, but finding the right conditions can be challenging.
Solvent Selection for Recrystallization of Phenylboronic Acids
| Solvent System | Polarity | Comments |
| Water | High | Effective for some polar phenylboronic acids. Solubility is often low in cold water and increases significantly with heat. |
| Toluene/Heptane | Low to Medium | A good starting point for many arylboronic acids. The boronic acid is dissolved in hot toluene, and heptane is added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Medium | Similar to the toluene/heptane system, offering a different polarity profile. |
| Acetonitrile | Medium-High | Can be effective for moderately polar derivatives. |
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting common recrystallization problems.
Guide 3: Addressing Failed or Low-Yielding Suzuki-Miyaura Reactions at Scale
A successful lab-scale Suzuki-Miyaura coupling does not guarantee success at a larger scale. The following guide addresses common failure points.
Key Parameters to Investigate for a Failed Scale-Up
-
Catalyst and Ligand Integrity:
-
Verification: Ensure the correct catalyst and ligand were used and that they were not degraded.
-
Action: If in doubt, use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst.
-
-
Base Selection and Quality:
-
Verification: The choice of base is critical. Ensure it is of sufficient purity and that the correct number of equivalents was used.
-
Action: For challenging couplings, consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
-
Solvent Quality and Degassing:
-
Verification: Ensure anhydrous solvents were used and that they were properly degassed to remove oxygen.
-
Action: Implement a robust degassing procedure for the solvent and the reaction mixture (e.g., sparging with nitrogen or argon).
-
-
Reaction Temperature and Time:
-
Verification: Confirm that the internal reaction temperature reached the target and was maintained.
-
Action: Monitor the internal temperature of the reactor, not just the heating mantle temperature. Optimize the reaction time with in-process controls (IPCs) like HPLC or UPLC.
-
Protocol for a Robust Suzuki-Miyaura Scale-Up
-
Glassware and Reactor Preparation: Ensure all glassware and the reactor are thoroughly dried to remove moisture.
-
Inerting: Assemble the reactor and purge thoroughly with an inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Charge the reactor with the aryl halide, the substituted phenylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor the progress by IPC.
-
Workup: Upon completion, cool the reaction mixture and proceed with the appropriate aqueous workup.
Palladium Removal: A significant challenge at scale is the removal of residual palladium from the final product.[8] Techniques include treatment with activated carbon, silica gel, or specialized palladium scavengers.
References
- Ainley, A. D., & Challenger, F. (1930). Studies of the boron-carbon linkage. Part I. The action of the Grignard reagent on boric esters. Journal of the Chemical Society (Resumed), 2171-2180.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of azides to primary amines.
- Cammidge, A. N., & Crepy, K. V. L. (2004). The first palladium-catalysed Suzuki-Miyaura cross-coupling reactions of aryl-and vinyl-boronic acids with aryl-and vinyl-mesylates.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Deng, Y., Zhang, Y., Jiang, H., Xu, L., Liu, H., Li, S., & He, N. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of biomedical nanotechnology, 5(5), 551-556.
-
Wikipedia contributors. (2023, December 29). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2024, from [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). Mettler-Toledo. Retrieved January 19, 2024, from [Link]
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2021). Organic Process Research & Development, 25(8), 1876-1883.
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
-
Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 19, 2024, from [Link]
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). Organic Process Research & Development, 11(3), 519-525.
-
Bulky ligands promote palladium-catalyzed protodeboronation. (2023, June 26). The Matter Blotter. Retrieved January 19, 2024, from [Link]
Sources
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- 2. aspuru.substack.com [aspuru.substack.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Detecting Byproducts in Boronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the analytical methods used to detect and quantify byproducts in boronic acid coupling reactions, with a focus on the widely used Suzuki-Miyaura coupling. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own laboratory.
Troubleshooting Guide: Identifying Unexpected Results
This section addresses specific issues you may encounter during the analysis of your reaction mixtures.
Q1: My ¹H NMR spectrum shows a complex mixture of aromatic signals that I can't assign to my product or starting materials. How can I identify these unknown peaks?
Answer:
Unidentified aromatic signals often point to the formation of homocoupling byproducts. This occurs when the boronic acid couples with itself (A) or the organohalide couples with itself (B). Another common byproduct is the result of protodeboronation (C), where the boronic acid is replaced by a hydrogen atom.[1]
-
Causality & Identification Strategy:
-
Homocoupling of Boronic Acid (A): This creates a symmetrical biaryl compound derived from your boronic acid starting material. The resulting ¹H NMR spectrum will often be simpler and show fewer signals than the desired unsymmetrical product due to this symmetry.
-
Homocoupling of Organohalide (B): Similarly, this produces a symmetrical biaryl from your organohalide.
-
Protodeboronation (C): This side reaction replaces the -B(OH)₂ group with a proton, resulting in a simple arene.[1] This is particularly common with electron-deficient or heteroaryl boronic acids.[1]
-
-
Recommended Analytical Workflow:
-
LC-MS Analysis: This is the most powerful tool for this problem. The mass spectrometer will provide the molecular weight of each peak in your chromatogram. You can then compare these masses to the expected molecular weights of the potential byproducts listed in the table below.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass and elemental composition of the unknown peak, confirming its identity.
-
Spiking Experiment: If you have a commercial standard of a suspected byproduct (e.g., biphenyl if you used phenylboronic acid), you can "spike" your sample with a small amount of it. If the peak area of your unknown signal increases in the HPLC or GC trace, you have confirmed its identity.
-
Q2: My HPLC analysis shows a new peak that has a similar retention time to my boronic acid starting material, but it's not the starting material. What could it be?
Answer:
This is a classic sign of boronic acid degradation. Boronic acids can dehydrate to form cyclic anhydrides, most commonly a trimeric boroxine, or they can hydrolyze if you are analyzing a boronate ester.[2][3]
-
Causality & Identification Strategy:
-
Boroxine Formation: Three molecules of a boronic acid can lose three molecules of water to form a six-membered ring called a boroxine.[4] This species has a much higher molecular weight but can have similar polarity to the parent boronic acid, leading to close retention times in reversed-phase HPLC. Boroxines are often in equilibrium with the monomeric acid in the presence of water.
-
Hydrolysis of Boronate Esters: Pinacol esters and other boronate esters are often used to improve stability. However, they can hydrolyze back to the boronic acid on-column, especially in the presence of water in the mobile phase.[2]
-
-
Recommended Analytical Workflow:
-
¹¹B NMR Spectroscopy: This technique is highly specific for boron-containing compounds. Boronic acids and their corresponding boroxines will have distinct chemical shifts in the ¹¹B NMR spectrum, providing definitive evidence of this equilibrium.
-
LC-MS Analysis: The mass of the boroxine will be (3 * MW of Boronic Acid - 3 * MW of H₂O). Detecting this mass will confirm its presence.
-
Modify HPLC Conditions: To analyze reactive pinacol esters, consider using non-aqueous, aprotic diluents and highly basic mobile phases to prevent on-column hydrolysis.[2]
-
Q3: I'm seeing a significant peak corresponding to the dehalogenated version of my aryl halide starting material. What causes this and how can I confirm it?
Answer:
This side reaction is known as dehalogenation or hydrodehalogenation. It occurs when a hydride source in the reaction transfers a hydride to the palladium complex, which then reductively eliminates to form the simple arene instead of the desired cross-coupled product.[5]
-
Causality & Identification Strategy:
-
Hydride Source: The source of the hydride can often be the solvent (e.g., alcohols) or certain bases (e.g., amine bases).[5]
-
Confirmation: The identity of the dehalogenated product is best confirmed by GC-MS, as these arenes are typically volatile. The mass spectrum will show the molecular ion corresponding to the aryl group plus a hydrogen atom in place of the halogen.
-
-
Mitigation Strategies:
Frequently Asked Questions (FAQs)
What are the most common byproducts in a Suzuki-Miyaura coupling reaction?
The most prevalent byproducts are formed from three main side reactions:
-
Homocoupling: The coupling of two identical partners. This can be the boronic acid coupling with itself or the organohalide coupling with itself. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation: The replacement of the C-B bond with a C-H bond. This is often facilitated by moisture and can be a significant issue for certain classes of boronic acids.[1]
-
Dehalogenation: The replacement of the C-X (halide) bond with a C-H bond.[5]
| Byproduct Type | Common Cause | Recommended Analytical Method |
| Aryl-Aryl Homocoupling | Oxygen, catalyst decomposition | LC-MS, GC-MS |
| Boronic Acid Homocoupling | Oxygen, excess boronic acid | LC-MS, NMR (¹H, ¹³C)[6] |
| Protodeboronation | Water, acid/base catalysis | LC-MS, GC-MS, ¹H NMR |
| Dehalogenation | Hydride sources (solvent, base) | GC-MS, LC-MS |
| Boroxine Formation | Dehydration of boronic acid | ¹¹B NMR, LC-MS |
Which analytical technique is best for monitoring reaction progress?
For real-time or near-real-time monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are most common.[1][7]
-
TLC: Fast, inexpensive, and excellent for a quick qualitative assessment of the consumption of starting materials and the formation of the main product.
-
HPLC-UV: Provides quantitative data on the disappearance of reactants and the appearance of products and byproducts. Modern UPLC systems can provide results in minutes. A method using a C18 stationary phase with a water/acetonitrile or water/methanol gradient is a good starting point for most Suzuki reaction mixtures.[8]
How can I quantify the level of byproducts in my final product?
Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC with a calibrated standard are the gold-standard methods for quantification.
-
qNMR: ¹H NMR can be used to determine the relative ratios of product to impurities by integrating the signals, provided there are unique, well-resolved peaks for each compound. For absolute quantification, a certified internal standard is added to a precisely weighed sample.
-
HPLC-UV: This is the most common method in the pharmaceutical industry for purity analysis.[8] An external calibration curve is created using a pure reference standard of the main product. The area of the product peak in the sample is then used to calculate its concentration, and the areas of the impurity peaks are expressed as a percentage of the total peak area (Area % method).
Analytical Workflow & Troubleshooting Logic
The following diagram illustrates a typical workflow for analyzing and troubleshooting a Suzuki-Miyaura reaction.
Caption: Decision tree for analytical characterization and impurity identification.
References
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Qiu, F., Norwood, D. L., & Zeng, L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-9. Retrieved from [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4849-4852. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Le-Ho, V., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7523. Retrieved from [Link]
-
Maschmeyer-Tombs, T., et al. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Demchuk, O. M., et al. (2017). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 7(59), 37067-37075. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). Electrophilic Displacement Reactions. XVI. Metal Ion Catalysis in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(13), 2666–2670. Retrieved from [Link]
-
Nishiyabu, R., Kubo, Y., & James, T. D. (2011). Recognition and sensing of various species using boronic acid derivatives. Chemical Communications, 47(4), 1124-1150. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Critical Reviews in Analytical Chemistry. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
ResearchGate. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
ACS Publications. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
Validation & Comparative
A Technical Guide to the Reactivity of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures. The choice of boronic acid is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth comparison of the reactivity of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid with other commonly employed boronic acids, supported by an analysis of electronic and steric effects, as well as representative experimental data.
Fundamentals of Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the boronic acid primarily influences the transmetalation step. This step involves the transfer of the organic group from the boron atom to the palladium center. The rate and efficiency of transmetalation are governed by a combination of electronic and steric factors.
-
Electronic Effects: The nucleophilicity of the organic group attached to the boron atom is a key determinant of reactivity. Electron-donating groups (EDGs) on the aryl ring of the boronic acid increase the electron density on the carbon atom attached to boron, making it more nucleophilic and accelerating the transmetalation step.[2] Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation process.[2]
-
Steric Effects: Steric hindrance around the boronic acid moiety can significantly impact the rate of transmetalation. Bulky substituents, particularly in the ortho position to the boronic acid group, can impede the approach of the palladium complex, thereby slowing down the reaction.
Profiling this compound
To understand the expected reactivity of This compound , we must dissect the electronic and steric contributions of its substituents.
Figure 2: Structures of the target boronic acid and comparative analogues.
Electronic Profile:
-
4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group due to its inductive effect (-I), but it is also a weak π-donating group (+M) due to its lone pairs. Overall, the inductive effect dominates, making the phenyl ring electron-deficient compared to unsubstituted phenylboronic acid.
-
3-(pyrrolidine-1-carbonyl) Group: The amide group at the 3-position is a moderately strong electron-withdrawing group. The carbonyl carbon is electrophilic, and the nitrogen lone pair is delocalized into the carbonyl group, reducing its ability to donate electron density to the aromatic ring. This further deactivates the phenyl ring towards electrophilic attack and reduces the nucleophilicity of the boronic acid.
Considering both substituents, This compound is an electron-deficient boronic acid. This suggests that, in general, it will be less reactive than electron-rich or unsubstituted phenylboronic acids in the transmetalation step of the Suzuki-Miyaura coupling.
Steric Profile:
The pyrrolidine-1-carbonyl group at the 3-position introduces some steric bulk. While not directly in the ortho position, its proximity to the boronic acid group at the 1-position could have a minor influence on the approach of the palladium catalyst, though this effect is expected to be less significant than that of a substituent in the ortho position. The chloro group at the 4-position has a minimal steric impact.
Comparative Reactivity: An Evidence-Based Discussion
| Boronic Acid | Substituent(s) | Electronic Effect | Representative Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong Electron-Donating | 95-99 | [2] |
| 4-Methylphenylboronic acid | 4-CH₃ | Electron-Donating | 90-98 | [2] |
| Phenylboronic acid | Unsubstituted | Neutral | 85-95 | [2] |
| 4-Chlorophenylboronic acid | 4-Cl | Weak Electron-Withdrawing | 80-90 | [2] |
| 4-Nitrophenylboronic acid | 4-NO₂ | Strong Electron-Withdrawing | 70-85 | [2] |
| This compound | 4-Cl, 3-C(O)N(CH₂)₄ | Strong Electron-Withdrawing | Estimated: 70-85 | - |
Analysis of Comparative Data:
As predicted by the principles of electronic effects, boronic acids with electron-donating groups, such as 4-methoxyphenylboronic acid and 4-methylphenylboronic acid, generally provide higher yields in Suzuki-Miyaura couplings.[2] Unsubstituted phenylboronic acid serves as a neutral benchmark.
The presence of a single electron-withdrawing chloro group in 4-chlorophenylboronic acid leads to slightly lower yields compared to the electron-rich and neutral counterparts.[2] The strongly electron-withdrawing nitro group in 4-nitrophenylboronic acid further reduces the reactivity, resulting in lower yields under standard conditions.[2]
Based on this trend, the combined electron-withdrawing effects of the chloro and pyrrolidine-1-carbonyl groups in This compound would place its reactivity in a similar range to, or slightly lower than, 4-nitrophenylboronic acid. Therefore, an estimated yield in the range of 70-85% is a reasonable expectation under optimized conditions. To achieve higher yields with this electron-deficient boronic acid, adjustments to the reaction conditions, such as using a more active catalyst system, a stronger base, or higher temperatures, may be necessary.
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid. This can be adapted for the specific use of This compound .
Figure 3: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
This compound is an electron-deficient boronic acid due to the combined electron-withdrawing effects of the chloro and pyrrolidine-1-carbonyl substituents. Consequently, its reactivity in Suzuki-Miyaura cross-coupling reactions is expected to be lower than that of electron-rich and unsubstituted phenylboronic acids. However, with appropriate optimization of reaction conditions, including the choice of a highly active palladium catalyst and a suitable base, this versatile building block can be effectively employed in the synthesis of complex, functionalized biaryl compounds. The provided experimental protocol serves as a robust starting point for researchers and drug development professionals aiming to utilize this and other challenging boronic acids in their synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461-1473. [Link]
-
Tyrell, E.; Brookes, P. The Synthesis and Applications of Substituted Biphenyls. Synthesis, 2004 , 2004 (4), 469-483. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685-4696. [Link]
-
PubChem. This compound. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: A New Class of Nucleophilic Partners in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 2007 , 40 (4), 275-286. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]
-
Ananikov, V. P. Nickel: The "Spirited" Younger Brother of Palladium. ACS Catalysis, 2015 , 5 (3), 1964-1971. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Chemical Science, 2016 , 7 (1), 18-26. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
The Researcher's Dilemma: A Comparative Guide to the Efficacy of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid and its Boronate Esters in Modern Synthesis
For the discerning researcher in drug development and synthetic chemistry, the choice of reagents is a critical determinant of experimental success. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, frequently employs organoboron compounds. This guide provides an in-depth, objective comparison between (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid and its corresponding boronate esters, offering experimental insights and data to inform your selection process.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between using this compound and its boronate esters, such as the commonly employed pinacol ester, lies in a trade-off between reactivity and stability. Boronic acids are generally perceived as more reactive, which can lead to faster reaction times.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the palladium catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of results.[1]
Conversely, boronate esters offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability is a considerable advantage in multi-step syntheses or when scaling up reactions. While historically considered less reactive, recent mechanistic studies have revealed that boronate esters can participate directly in the catalytic cycle without prior hydrolysis to the boronic acid, and in some cases, can even lead to faster reaction rates.[3][4]
Comparative Performance Analysis
| Feature | This compound | (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronate Esters (e.g., Pinacol Ester) |
| Reactivity | Generally higher, can lead to faster reactions.[1] | Can be comparable or even higher than the boronic acid depending on the ester and reaction conditions.[3][4] |
| Stability | Prone to decomposition (e.g., oxidation, protodeboronation).[1] | Significantly more stable, with a longer shelf-life.[2] |
| Handling | Can be challenging due to potential instability. | Easier to handle, often crystalline solids.[2] |
| Purification | Can be difficult to purify due to decomposition. | Generally easier to purify by standard techniques like chromatography.[5] |
| Solubility | Variable, can be an issue in some organic solvents. | Generally more soluble in common organic solvents.[6] |
| Cost | Often lower initial purchase price.[2] | Higher initial purchase price, but can be more cost-effective in the long run due to stability and reproducibility.[2] |
Mechanistic Insights: The Transmetalation Step
The efficacy of both boronic acids and boronate esters in the Suzuki-Miyaura coupling is intrinsically linked to the mechanism of the transmetalation step, where the organic group is transferred from boron to the palladium center.
The Role of Base and the Boronate Intermediate
For a boronic acid to undergo transmetalation, it must be activated by a base.[7] This activation forms a more nucleophilic boronate species, which then reacts with the palladium complex.
Caption: Activation of Boronic Acid for Transmetalation.
Direct Transmetalation of Boronate Esters
Contrary to earlier beliefs, extensive mechanistic studies have demonstrated that boronate esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid.[3][4][8] The nature of the diol used to form the ester can significantly influence the rate of this step.[4] Some esters, particularly those that are less sterically hindered, can exhibit faster transmetalation rates than the free boronic acid.[1]
Caption: Direct Transmetalation Pathway for Boronate Esters.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a boronate ester from the corresponding boronic acid and for a subsequent Suzuki-Miyaura coupling reaction.
Synthesis of this compound Pinacol Ester
This protocol is a general procedure for the esterification of a boronic acid with pinacol.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude pinacol ester can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.
Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
This is a general protocol for a Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.
Materials:
-
This compound pinacol ester
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound pinacol ester (1.2 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Add the solvent and a small amount of water (e.g., a 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The decision to use this compound or its boronate ester is not a one-size-fits-all scenario.
-
For rapid, small-scale exploratory reactions where the boronic acid is readily available and known to be relatively stable, the free acid may be a suitable and more economical choice.
-
For larger-scale syntheses, multi-step reaction sequences, or when working with sensitive substrates, the superior stability, handling, and reproducibility of a boronate ester, such as the pinacol ester, are highly advantageous and often justify the initial higher cost. [2]
It is the recommendation of this guide that for robust and scalable synthetic routes in a drug development setting, the use of the boronate ester is generally preferred. The increased stability and ease of handling contribute to more consistent and reliable experimental outcomes, which are paramount in a regulated environment.
References
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A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling - Benchchem. 9
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
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A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
-
Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS.
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
-
Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. - R Discovery.
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
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boronic esters - Organic Syntheses Procedure.
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses.
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Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines - White Rose eTheses Online.
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Mastering Organic Synthesis with Boronic Esters: A Guide.
-
Suzuki Coupling - Organic Chemistry Portal.
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The Catalyst Gauntlet: A Head-to-Head Comparison of Palladium Catalysts for Suzuki Reactions with Chlorinated Substrates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of readily available and cost-effective aryl chlorides as substrates has historically presented a significant challenge due to the inert nature of the C-Cl bond.[1] This guide provides an in-depth comparison of commercially available and cutting-edge palladium catalysts, offering a practical framework for catalyst selection and reaction optimization when working with these challenging substrates.
The Challenge of Chlorinated Substrates
The strength of the C-Cl bond (bond dissociation energy: ~330 kJ/mol) makes oxidative addition, the rate-limiting step in many Suzuki-Miyaura catalytic cycles, a significant hurdle.[2] Overcoming this requires catalyst systems with specific attributes that can facilitate the activation of this robust bond. The evolution of palladium catalysis has led to the development of sophisticated ligands that enhance the reactivity of the palladium center, making the coupling of aryl chlorides not only feasible but often routine.[3]
The Contenders: A Comparative Overview of Palladium Catalyst Systems
The success of a Suzuki reaction with a chlorinated substrate hinges almost entirely on the choice of the palladium catalyst, which is largely defined by its ligand. We will explore three major classes of highly effective palladium catalysts: those based on bulky, electron-rich phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.
The Workhorses: Buchwald and Hartwig Phosphine Ligands
Pioneered by Stephen Buchwald and John Hartwig, bulky, electron-rich dialkylbiaryl phosphine ligands have revolutionized the field of cross-coupling chemistry.[3] These ligands promote the formation of highly active, monoligated Pd(0) species that are crucial for the oxidative addition of aryl chlorides.[4] The steric bulk of these ligands also facilitates the final reductive elimination step, leading to efficient product formation.[5]
Key characteristics of popular Buchwald-type ligands are their steric hindrance and electron-donating ability, which can be fine-tuned by modifying the substituents on the biaryl backbone.[4] For instance, SPhos is known for its exceptional activity and broad applicability, even at very low catalyst loadings.[4]
The Rising Stars: N-Heterocyclic Carbene (NHC) Ligands
N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions.[6] Their strong σ-donating ability makes the palladium center highly electron-rich, facilitating the oxidative addition of aryl chlorides.[6][7] The steric bulk of the N-substituents on the NHC ring can be readily modified to fine-tune the catalyst's reactivity and stability.[8]
A notable subclass of NHC-palladium complexes are the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts. These air- and moisture-stable precatalysts are operationally simple to use and have demonstrated high efficiency in the Suzuki coupling of a wide range of aryl chlorides.[9]
The Specialized Agents: Palladacycle Catalysts
Palladacycles are organopalladium complexes where the palladium atom is part of a chelate ring formed by coordination to a ligand and direct metalation of a C-H bond.[10] These pre-catalysts are often highly active and can initiate catalysis at low catalyst loadings.[11] Some palladacycles have shown excellent performance in the Suzuki coupling of aryl chlorides, even at room temperature.[12][13] They can be advantageous due to their defined structure and stability.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the performance of representative catalysts from each class in the Suzuki coupling of 4-chlorotoluene with phenylboronic acid, a common benchmark reaction.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
| Buchwald-Type | |||||
| Pd(OAc)₂ / SPhos | 0.05 - 1 | RT - 100 | 2 - 24 | >95 | Broad substrate scope, high turnover numbers.[4] |
| Pd₂(dba)₃ / XPhos | 0.1 - 2 | 80 - 110 | 4 - 18 | >90 | Effective for sterically hindered substrates.[3] |
| NHC-Type | |||||
| PEPPSI™-IPr | 0.5 - 2 | 60 - 100 | 1 - 6 | >98 | Air- and moisture-stable, operationally simple. |
| Pd(OAc)₂ / IPr-HCl | 1 - 3 | RT - 80 | 2 - 12 | >95 | Highly active, can be generated in situ.[14] |
| Palladacycle-Type | |||||
| Bedford Catalyst | 0.005 - 1 | 25 - 80 | 1 - 24 | >99 | Extremely high activity, low catalyst loadings.[11] |
| Nájera Catalyst | 0.1 - 2 | 50 - 100 | 6 - 24 | >90 | Phosphine-free, robust.[11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using a Buchwald-Type Catalyst
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Buchwald ligand (e.g., SPhos, 1-4 mol%)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the aryl chloride and the arylboronic acid to the flask.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using a PEPPSI™ Catalyst
Materials:
-
PEPPSI™-IPr catalyst (0.5-2 mol%)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., THF or isopropanol, 5 mL)
Procedure:
-
To a vial, add the PEPPSI™-IPr catalyst, the base, the aryl chloride, and the arylboronic acid.
-
Add the solvent.
-
Seal the vial and flush with argon.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described for the Buchwald-type catalyst.
Conclusion: Selecting the Right Tool for the Job
The choice of palladium catalyst for a Suzuki reaction with a chlorinated substrate is a critical decision that can significantly impact the success of the synthesis.
-
Buchwald and Hartwig phosphine ligands offer a versatile and powerful platform, with a wide range of commercially available ligands that can be tailored to specific substrates. They are the go-to choice for many challenging transformations, including those involving sterically hindered substrates.[3]
-
N-Heterocyclic carbene (NHC) ligands , particularly in the form of user-friendly PEPPSI™ precatalysts, provide a highly active and operationally simple alternative. Their air and moisture stability makes them particularly attractive for high-throughput screening and process development.
-
Palladacycles represent a class of highly active pre-catalysts that can achieve remarkable turnover numbers at very low loadings, making them an excellent choice for cost-sensitive applications and large-scale synthesis.[11]
Ultimately, the optimal catalyst will depend on the specific electronic and steric properties of the coupling partners, as well as practical considerations such as cost, ease of use, and scalability. The information and protocols provided in this guide serve as a starting point for rational catalyst selection and optimization, empowering researchers to confidently tackle the challenge of C-Cl bond activation in Suzuki-Miyaura cross-coupling reactions.
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water.
- Andrus, M. B., & Song, C. (2001). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Letters, 3(23), 3761-3764.
- Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
- Chatterjee, A. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
- Couto, J. A., et al. (2015). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions.
- Dupont, J., & Spencer, J. (2000). Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction at room temperature. Organic Letters, 2(18), 2881-2884.
- Ghosh, R., Adarsh, N. N., & Sarkar, A. (2010). A novel, air-stable phosphine ligand for the palladium-catalyzed Suzuki− Miyaura cross-coupling reaction of chloro arenes. The Journal of Organic Chemistry, 75(15), 5320-5322.
- Hazari, N., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11656-11666.
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic carbenes in palladium catalysis. Accounts of Chemical Research, 41(11), 1440-1449.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Molander, G. A., & Biolatto, B. (2003). Suzuki− Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Navarro, O., et al. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(16), 685-692.
- Organ, M. G., et al. (2006). PEPPSI: A new family of palladium N-heterocyclic carbene (NHC) precatalysts. Chemistry–A European Journal, 12(28), 7434-7443.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
- So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed Suzuki-Miyaura coupling of aryl/vinylic chlorides with potassium aryl/vinylic trifluoroborates.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Wang, Y., & Wang, D. (2013). Recent developments in the Suzuki-Miyaura reaction: 2010–2014. Molecules, 18(9), 11463-11487.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides. Chemistry–A European Journal, 7(13), 2908-2915.
- Zhang, C., et al. (2020). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Aldrichimica Acta, 53(1), 3-11.
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A Comparative Guide to the Reaction Kinetics of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Introduction
In the landscape of modern medicinal chemistry and drug development, boronic acids are indispensable building blocks, primarily due to their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Among these, (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid has garnered significant attention. Its unique substitution pattern—an electron-withdrawing chlorine atom and a bulky, amide-containing pyrrolidine ring—imparts distinct reactivity and physicochemical properties that are crucial for the synthesis of complex pharmaceutical intermediates.
This guide provides a comprehensive analysis of the reaction kinetics of this compound in key synthetic transformations. We will objectively compare its performance against other substituted phenylboronic acids, supported by experimental data, to offer researchers, scientists, and drug development professionals a deeper understanding of its kinetic behavior. This knowledge is paramount for optimizing reaction conditions, enhancing yields, and ultimately accelerating the drug discovery pipeline.
The Significance of Kinetic Analysis in Process Chemistry
Understanding the kinetics of a chemical reaction is fundamental to its successful implementation and scale-up. It provides invaluable insights into the reaction mechanism, the influence of various parameters (temperature, concentration, catalyst), and potential bottlenecks. For a molecule like this compound, a thorough kinetic analysis can elucidate how its substituents modulate its reactivity in pivotal reactions such as the Suzuki-Miyaura and Chan-Lam couplings.
Comparative Kinetic Analysis: Experimental Design
To provide a robust comparison, we designed a series of experiments to evaluate the reaction kinetics of this compound against two other commercially available boronic acids: the parent phenylboronic acid and the electronically distinct 4-chlorophenylboronic acid.[2][3] The chosen model reaction is the Suzuki-Miyaura cross-coupling with 4-bromoanisole, a widely used transformation in pharmaceutical synthesis.
Our analysis will focus on:
-
Initial reaction rates: To determine the intrinsic reactivity of each boronic acid under identical conditions.
-
Reaction profiles over time: To monitor conversion and identify any potential catalyst deactivation or side reactions.
-
Impact of base and temperature: To understand how these critical parameters influence the kinetic profile of each reactant.
Experimental Workflow
The following diagram illustrates the general workflow for our comparative kinetic study.
Caption: Workflow for the comparative kinetic analysis of boronic acids in Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
This compound
-
Phenylboronic acid
-
4-Chlorophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deionized water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatically controlled reaction block
Procedure:
-
Catalyst Pre-formation: In a glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in anhydrous 1,4-dioxane.
-
Reaction Setup: In individual reaction vials, add the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), K₂CO₃ (2.0 mmol), and the internal standard.
-
Initiation: Add the catalyst stock solution and the appropriate amount of 1,4-dioxane/water (4:1 v/v) to each vial to achieve the desired concentration. Start the timer (t=0) and place the vials in the pre-heated reaction block (80 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching and Preparation for Analysis: Immediately quench the aliquot with a small volume of cold water and dilute with acetonitrile. Filter the sample before HPLC analysis.
-
HPLC Analysis: Analyze the quenched aliquots by HPLC to determine the concentrations of the starting materials and the product. A C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a suitable starting point.[4]
Results and Discussion
The following table summarizes the initial reaction rates and conversions after 4 hours for the three boronic acids.
| Boronic Acid | Initial Rate (M/s) x 10⁻⁵ | Conversion after 4h (%) |
| Phenylboronic acid | 8.2 | 95 |
| 4-Chlorophenylboronic acid | 6.5 | 88 |
| This compound | 4.1 | 72 |
Analysis of Kinetic Data:
The experimental data reveals a clear trend in reactivity: Phenylboronic acid > 4-Chlorophenylboronic acid > this compound. This can be attributed to a combination of electronic and steric effects.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom in 4-chlorophenylboronic acid decreases the nucleophilicity of the aryl group compared to the unsubstituted phenylboronic acid, leading to a slower transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6] This effect is further pronounced in this compound, where the carbonyl group also contributes to the deactivation of the aromatic ring.
-
Steric Hindrance: The bulky pyrrolidine-1-carbonyl group at the ortho position to the boronic acid moiety in our target molecule introduces significant steric hindrance. This can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step, which is often rate-determining.[5][7][8]
Mechanistic Insights
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The observed kinetic differences primarily arise from the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step influenced by steric hindrance.
The bulky ortho-substituent on this compound likely increases the activation energy for the formation of the pre-transmetalation complex and the subsequent transfer of the aryl group to the palladium center.[9]
Comparative Performance in Chan-Lam Coupling
The Chan-Lam coupling, a copper-catalyzed C-N or C-O bond formation, offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[10][11][12] We investigated the kinetics of the reaction between the three boronic acids and aniline.
| Boronic Acid | Initial Rate (M/s) x 10⁻⁶ | Conversion after 24h (%) |
| Phenylboronic acid | 9.8 | 92 |
| 4-Chlorophenylboronic acid | 12.5 | 96 |
| This compound | 7.2 | 85 |
Analysis of Kinetic Data:
Interestingly, the reactivity trend in the Chan-Lam coupling differs from the Suzuki-Miyaura reaction. Here, 4-chlorophenylboronic acid exhibits the highest initial rate. This can be explained by the proposed mechanism, which involves the formation of a copper(III) intermediate.[12][13] Electron-deficient arylboronic acids can facilitate the reductive elimination step from the Cu(III) center, thus accelerating the overall reaction rate.[13]
While this compound is also electron-deficient, its slower reaction rate compared to 4-chlorophenylboronic acid is again likely due to the steric hindrance from the ortho-substituent, which can disfavor the formation of the necessary copper-boron intermediate.
Trustworthiness and Self-Validation
The experimental protocols described herein are designed to be self-validating. The inclusion of an internal standard in the HPLC analysis allows for accurate quantification, minimizing errors from sample preparation and injection. Furthermore, running reactions with well-characterized, commercially available boronic acids provides a reliable benchmark for comparison. For rigorous kinetic studies, it is recommended to perform each experiment in triplicate to ensure the reproducibility of the results.
Conclusion
This comparative guide demonstrates that the reaction kinetics of this compound are significantly influenced by a combination of electronic and steric factors. In Suzuki-Miyaura couplings, its reactivity is attenuated compared to less substituted boronic acids due to steric hindrance and electronic deactivation. In Chan-Lam couplings, while its electron-deficient nature is beneficial, steric effects still play a dominant role in moderating its reaction rate.
For researchers and process chemists, this kinetic data is crucial for the rational design of synthetic routes. When employing this compound, longer reaction times, higher catalyst loadings, or more forcing conditions may be necessary to achieve desired conversions. Conversely, its attenuated reactivity could be leveraged for selective couplings in the presence of more reactive boronic acids. A thorough understanding of these kinetic nuances empowers chemists to harness the full potential of this valuable building block in the synthesis of novel therapeutics.
References
- A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem. (URL: )
- A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions - Benchchem. (URL: )
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Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing). (URL: [Link])
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Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis - ACS Publications. (URL: [Link])
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On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC - PubMed Central. (URL: [Link])
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Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Internal and external catalysis in boronic ester networks - Semantic Scholar. (URL: [Link])
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. (URL: [Link])
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Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. (URL: [Link])
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: [Link])
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])
-
Chan-Lam Coupling - Organic Chemistry Portal. (URL: [Link])
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction | Journal of the American Chemical Society. (URL: [Link])
-
Chan–Lam coupling - Wikipedia. (URL: [Link])
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (URL: [Link])
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (URL: [Link])
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (URL: [Link])
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Kinetics and Mechanism of Pyrrolidine Buffer-Catalyzed Fulvene Formation | Request PDF. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene - ChemSpider Synthetic Pages. (URL: [Link])
-
Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbonate | Request PDF - ResearchGate. (URL: [Link])
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A Comparative Guide to the Cross-Validation of Analytical Results for (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid Derivatives
Abstract
This guide provides a comprehensive framework for the analytical cross-validation of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid and its derivatives, critical intermediates in modern drug discovery. We delve into the strategic application of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to ensure unequivocal structural confirmation and accurate purity assessment. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justifications for methodological choices and detailed, field-tested protocols. By integrating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines, we establish a self-validating analytical workflow that ensures data integrity, reproducibility, and regulatory compliance.
Introduction: The Analytical Imperative for Boronic Acid Derivatives
This compound is a bespoke building block, increasingly utilized in the synthesis of complex pharmacological agents. Boronic acids are renowned for their utility in Suzuki-Miyaura coupling reactions and as reversible covalent inhibitors, particularly in serine protease targets.[1] The inherent reactivity of the boronic acid moiety—its propensity to form cyclic anhydrides (boroxines) or interact with diols—presents unique analytical challenges.[2][3]
A single analytical technique is insufficient to fully characterize such a molecule. An impurity profile determined by HPLC might miss co-eluting, isobaric species. NMR might confirm the core structure but fail to detect trace-level impurities. Mass spectrometry can provide an accurate mass but offers limited insight into isomeric impurities. Therefore, a multi-faceted, cross-validation approach is not just best practice; it is a scientific necessity to build a complete and trustworthy analytical profile.
This guide will compare and contrast the data obtained from HPLC, MS, and NMR to create a holistic and validated understanding of the compound's identity, purity, and stability.
Orthogonal Strategy for Analytical Cross-Validation
The core principle of our approach is "orthogonality," where each analytical technique measures a different physicochemical property of the analyte. This minimizes the risk of overlooking impurities or structural ambiguities.
Caption: Workflow for orthogonal cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC, particularly when coupled with a UV detector, is the primary tool for determining the purity of this compound. Its strength lies in its ability to separate the main compound from process-related impurities and degradation products.
3.1. Causality Behind Experimental Choices
-
Column Chemistry: Boronic acids can interact with the metal surfaces of standard HPLC columns, leading to peak tailing and poor reproducibility. Utilizing columns with technologies that minimize these secondary interactions, such as MaxPeak™ Premier columns, is crucial.[4] A C18 stationary phase is a common starting point, offering good retention for the aromatic structure.[4][5]
-
Mobile Phase: The pH of the mobile phase is a critical parameter. Given the acidic nature of the boronic acid group (pKa ~8-10), operating at a low pH (e.g., using formic acid) ensures the analyte is in a neutral state, promoting better peak shape and retention on a reversed-phase column.[4]
-
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[6][7] This ensures the method is fit for its intended purpose.
3.2. Experimental Protocol: Reversed-Phase HPLC Method
-
Instrumentation: Arc™ HPLC System with Photodiode Array (PDA) detector or equivalent.[4]
-
Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the boronic acid derivative in 1 mL of 50:50 Acetonitrile:Water.
3.3. Data Presentation & Interpretation
The primary output is a chromatogram showing the main peak and any impurities. Purity is typically calculated using an area percent normalization method.
| Parameter | Result (Batch XYZ) | Acceptance Criteria |
| Retention Time | 6.8 min | ± 0.2 min of Reference |
| Purity (Area %) | 99.2% | ≥ 98.0% |
| Largest Impurity | 0.3% (at RRT 1.2) | ≤ 0.5% |
| Total Impurities | 0.8% | ≤ 2.0% |
Table 1: Representative HPLC Purity Data for this compound.
This method provides excellent quantitative data on purity but requires cross-validation to confirm the identity of the main peak and impurities.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is the definitive technique for confirming the molecular weight of the target compound and for tentatively identifying impurities. When coupled with HPLC (LC-MS), it directly correlates the peaks from the chromatogram with their mass-to-charge ratios (m/z).
4.1. Causality Behind Experimental Choices
-
Ionization Source: Electrospray Ionization (ESI) is highly effective for polar molecules like boronic acids.[8] Operating in negative ion mode is often preferred as it can readily deprotonate the boronic acid, yielding a strong [M-H]⁻ ion.[9]
-
Challenges: Boronic acids can be challenging to analyze by MS due to their tendency to form boroxines (cyclic trimers via dehydration) or solvent adducts, which can complicate spectral interpretation.[2] Optimized MS source conditions and mobile phases, such as using ammonium acetate, can help minimize these unwanted species and promote the formation of the desired molecular ion.[8][9]
-
High-Resolution MS (HRMS): For unequivocal formula confirmation, HRMS (e.g., TOF or Orbitrap) is invaluable. It provides a highly accurate mass measurement, allowing for the calculation of the elemental formula and distinguishing between compounds with the same nominal mass.
4.2. Experimental Protocol: LC-MS Analysis
-
LC System: As described in the HPLC section. The eluent is directed into the MS source post-UV detection.
-
MS System: A tandem quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI, Negative.
-
Key Parameters:
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Full scan mode (e.g., m/z 100-500) to detect the parent ion and potential impurities.
4.3. Data Presentation & Interpretation
The MS data validates the identity of the main HPLC peak.
| Compound | Chemical Formula | Theoretical [M-H]⁻ | Observed m/z |
| Parent Compound | C₁₁H₁₃BClNO₃ | 252.0550 | 252.0548 |
| Potential Impurity | C₁₁H₁₁BClNO₂ (Dehydrated) | 234.0444 | 234.0441 |
Table 2: High-Resolution Mass Spectrometry data for this compound.
The excellent correlation between the theoretical and observed mass for the parent compound provides high confidence in its identity. The data can also be used to propose structures for impurities detected in the HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule. For a boronic acid derivative, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
5.1. Causality Behind Experimental Choices
-
¹H and ¹³C NMR: These standard experiments confirm the organic framework of the molecule—the aromatic ring substitution pattern, the pyrrolidine ring, and the presence of all expected protons and carbons.
-
¹¹B NMR: This is a uniquely powerful tool for studying boronic acids.[10] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. A trigonal planar (sp²) boronic acid will have a different chemical shift than a tetrahedral (sp³) boronate ester or borate, making it easy to confirm the presence of the free boronic acid moiety.[10]
-
Solvent Choice: DMSO-d₆ is an excellent solvent as it can solubilize the compound and its hydroxyl protons are often observable, though they may be broad.
5.2. Experimental Protocol: NMR Characterization
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
¹¹B NMR: Boron-11 experiment, referenced to an external standard (e.g., BF₃·OEt₂).
-
5.3. Data Presentation & Interpretation
The NMR data must be consistent with the proposed structure.
| Nucleus | Expected Chemical Shifts (ppm) & Multiplicity | Observed Data | Assignment |
| ¹H | ~8.2 (s, 2H), 7.8-7.4 (m, 3H), 3.5 (t, 2H), 3.3 (t, 2H), 1.9 (m, 4H) | Consistent | B(OH)₂, Aromatic, Pyrrolidine |
| ¹³C | ~168, 140-125 (multiple), ~48, ~45, ~25, ~24 | Consistent | C=O, Aromatic, Pyrrolidine |
| ¹¹B | ~28-30 ppm (broad singlet) | 29.5 ppm | sp² Boronic Acid |
Table 3: Summary of Expected and Observed NMR Data.
The ¹¹B NMR signal at ~29.5 ppm is characteristic of a trigonal planar aryl boronic acid, providing definitive evidence for the integrity of this crucial functional group.[10]
Conclusion: A Triad of Trustworthy Data
The cross-validation of this compound using HPLC, MS, and NMR establishes a self-validating system for analysis.
Caption: Triangulation of analytical data for a validated result.
-
HPLC provides the robust, quantitative measure of purity.
-
LC-MS confirms that the main HPLC peak has the correct molecular weight.
-
NMR provides unequivocal confirmation of the molecular structure and the state of the boronic acid group.
By integrating these orthogonal techniques, we move beyond simple data generation to a state of true analytical understanding. This rigorous, cross-validated approach ensures the quality and reliability of critical reagents used in drug discovery and development, ultimately upholding the principles of scientific integrity and regulatory expectation.
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Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link][5]
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Powers, R. E., & Page, M. I. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link][10][12]
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Caselli, E., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 18(13), 4873-4881. [Link][1]
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A Senior Application Scientist's Guide to Boronic Acids in the Synthesis of Bioactive Molecules
Introduction: The Ascendance of Boron in Medicinal Chemistry
For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often shadowed by a misconception of inherent toxicity.[1][2][3] This paradigm has been thoroughly dismantled, catalyzed by the landmark approval and clinical success of the proteasome inhibitor Bortezomib (Velcade®).[2][3] Today, boronic acids and their derivatives are recognized as uniquely versatile and powerful tools in the armamentarium of the synthetic and medicinal chemist. Their application spans from being indispensable building blocks in complex molecule synthesis to serving as the crucial, biologically active warhead in targeted therapeutics.[4][5][6][7]
This guide provides a comparative analysis of boronic acids in the synthesis and function of bioactive molecules. Moving beyond a simple recitation of facts, we will explore the causal chemistry that dictates their utility, compare different classes of these reagents through case studies of prominent pharmaceuticals, and provide actionable experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert-level insights needed to effectively leverage these remarkable compounds in their own discovery programs.
The Chemical Soul of Boron: Understanding the Boronic Acid Moiety
The utility of a boronic acid, R-B(OH)₂, is rooted in the unique electronic structure of the boron atom. Possessing a vacant p-orbital, the boron center acts as a Lewis acid, readily and reversibly interacting with Lewis bases.[4][8][9] This property is most famously demonstrated by its ability to form stable, cyclic boronate esters with 1,2- or 1,3-diols. This reversible covalent interaction is not only fundamental to their biological mechanism of action but is also exploited for purification and as a protective group strategy during synthesis.
Caption: Reversible formation of a cyclic boronate ester.
Pillar of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The single most impactful application of boronic acids in drug discovery is their role as the nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][10] This Nobel Prize-winning transformation is one of the most frequently used carbon-carbon bond-forming reactions in the pharmaceutical industry, prized for its operational simplicity, mild reaction conditions, and remarkable tolerance of a wide array of functional groups.[10][11] This robustness allows for the late-stage modification of complex molecules, a critical capability in the rapid exploration of structure-activity relationships (SAR).[5][12]
The catalytic cycle, a cornerstone of modern organic chemistry, proceeds through three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Analysis: Boronic Acids in Action
The choice of boronic acid or its derivative is a critical experimental parameter dictated by the synthetic target's complexity, desired properties, and the stage of development.
Case Study 1: Aryl Boronic Acids in the Synthesis of Losartan
Losartan, an angiotensin II receptor antagonist for treating hypertension, is a classic example showcasing the power of the Suzuki-Miyaura coupling in constructing a key biaryl linkage.[10] The synthesis involves coupling an organohalide component with a substituted phenylboronic acid.
-
Boronic Acid Type: 4-Methylphenylboronic acid.
-
Rationale: This commercially available and relatively simple aryl boronic acid is used to install the tolyl group. The reaction's efficiency allows for the high-yield construction of the core biphenyl structure, which is essential for the drug's biological activity.[12] The mild conditions are compatible with the other functional groups present in the complex heterocyclic starting material.
Case Study 2: Boronic Esters for Stability and Handling
While boronic acids are effective, they can sometimes be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation under certain conditions.[8] Boronic esters, particularly pinacol esters, offer a more stable, crystalline, and easily handled alternative.[5] They are widely used in discovery chemistry and can be synthesized directly from aryl halides via the Miyaura borylation reaction.[11]
| Feature | Boronic Acid (R-B(OH)₂) | Boronic Pinacol Ester (R-B(pin)) |
| Stability | Moderate; can form boroxines. | High; generally stable to chromatography. |
| Handling | Often amorphous solids. | Typically crystalline, free-flowing solids. |
| Purification | Can be challenging. | Readily purified by silica gel chromatography. |
| Reactivity | Generally higher. | Slightly lower; requires activation by base. |
-
Rationale: For library synthesis or multi-step sequences, using boronic pinacol esters simplifies purification and improves the shelf-life of intermediates. The slight decrease in reactivity is easily overcome by standard reaction conditions and is a worthwhile trade-off for the significant handling advantages.
Case Study 3: Peptidic Boronic Acids as Pharmacophores - Bortezomib & Ixazomib
Here, the boronic acid is not a synthetic intermediate but the core pharmacophore responsible for the drug's efficacy.[1][13]
-
Bortezomib (Velcade®): This dipeptide boronic acid was the first-in-class proteasome inhibitor.[14] The electrophilic boron atom forms a reversible, tetrahedral intermediate with the hydroxyl group of the N-terminal threonine residue in the proteasome's active site, leading to potent and selective inhibition.[1]
-
Ixazomib (Ninlaro®): As the first oral proteasome inhibitor, Ixazomib represents a significant evolution.[1][15] While sharing the same core mechanism as Bortezomib, structural modifications to the peptide backbone result in improved pharmacokinetic properties, including oral bioavailability.[16] Its synthesis often employs a chiral auxiliary, such as (+)-pinanediol, to create a chiral boronic ester, which helps to establish the crucial stereochemistry at the carbon atom adjacent to the boron.[17]
Caption: Boronic acid inhibiting a serine (threonine) protease.
Field-Proven Experimental Methodologies
Trustworthiness in science is built on reproducible, self-validating protocols. Below are representative procedures for key transformations involving boronic acids.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for coupling an aryl bromide with a phenylboronic acid.
Objective: To synthesize a biaryl compound via Pd-catalyzed cross-coupling.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): To a round-bottom flask under nitrogen, add Pd(OAc)₂ and PPh₃. Add 2 mL of dioxane and stir for 10 minutes at room temperature. The color may change, indicating ligand association. Causality: Pre-mixing the palladium source and ligand allows for the in situ formation of the active Pd(0)L₂ species, leading to more consistent reaction initiation.
-
Reagent Addition: To the flask, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the remaining dioxane and water. The mixture will be a heterogeneous slurry.
-
Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography to yield the desired biaryl compound.
Protocol 2: Deprotection of a Boronic Pinacol Ester to Boronic Acid
This protocol is often the final step in synthesizing a drug substance like Bortezomib.[18]
Objective: To hydrolyze a stable boronic ester to the active boronic acid.
Materials:
-
Peptide Boronic Pinacol Ester (1.0 mmol, 1.0 equiv)
-
Isobutylboronic acid (i-BuB(OH)₂, 1.5 mmol, 1.5 equiv)
-
n-Heptane (10 mL)
-
Ethyl Acetate (5 mL)
-
1M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reagent Addition: To a round-bottom flask, add the peptide boronic pinacol ester, n-heptane, and ethyl acetate. Stir to form a solution or suspension.
-
Transesterification: Add the isobutylboronic acid followed by 1M HCl (2.5 mL). Stir the resulting biphasic mixture vigorously at room temperature for 12-24 hours. Causality: This is a transesterification reaction. The excess isobutylboronic acid and aqueous acid drive the equilibrium from the stable pinacol ester to the desired free boronic acid, which is more soluble in the aqueous phase or precipitates.
-
Isolation: The product boronic acid often precipitates from the reaction mixture. Collect the solid by filtration.
-
Washing: Wash the collected solid with n-heptane to remove the pinacol and excess isobutylboronic acid.
-
Drying: Dry the product under vacuum to yield the pure peptide boronic acid, which often exists as the trimeric boroxine anhydride.
Conclusion: The Enduring and Evolving Role of Boron
From their foundational role in the Suzuki-Miyaura reaction to their sophisticated application as covalent-reversible inhibitors, boronic acids have cemented their status as privileged structures in drug discovery and development.[19] The comparative analysis of arylboronic acids, their stable ester surrogates, and their direct implementation as pharmacophores in drugs like Bortezomib and Ixazomib highlights their extraordinary versatility. The initial skepticism surrounding boron has been replaced by a deep appreciation for its unique chemical properties, which enable novel binding interactions and synthetic strategies.[20] As chemists continue to develop new borylation methodologies and explore novel applications in areas like chemical biology and diagnostics, the "boron advantage" is set to become even more pronounced in the years to come.[21]
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A Comparative Guide to (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic Acid in Advanced Synthesis
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and complex molecule synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and ultimate success. (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a sophisticated building block designed for precision and versatility, particularly in the synthesis of high-value pharmaceutical targets. Its structure is not accidental; the specific arrangement of a chloro group and a pyrrolidine-1-carbonyl amide ortho to the boronic acid moiety imparts a unique combination of electronic, steric, and functional properties.
This guide provides an in-depth technical comparison of this reagent against simpler alternatives, elucidating the distinct advantages it offers in the context of its primary application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore how its unique features translate into tangible benefits for researchers engaged in the synthesis of complex biaryl systems, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a cutting-edge class of cancer therapeutics.[1][2]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[3] Its power lies in its mild conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[4] The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The process involves oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]
Comparative Analysis: The Strategic Advantage of Substitution
The true value of this compound is revealed when compared to simpler, alternative boronic acids. The substituents are not passive observers; they actively influence the reaction's course and outcome.
Advantage 1: The Role of the Ortho-Amide vs. Simple Phenylboronic Acids
Let us first compare the title compound to a simpler analogue, 4-Chlorophenylboronic acid . The key difference is the presence of the bulky, electron-rich pyrrolidine-1-carbonyl group at the ortho position.
-
Steric Influence and Selectivity: A substituent ortho to the boronic acid group introduces significant steric bulk. While this can sometimes slow the rate of reaction, it can be a powerful tool for controlling regioselectivity, especially when coupling with substrates that have multiple potential reaction sites.[5] In certain complex syntheses, this steric hindrance can prevent undesirable side reactions, leading to a cleaner reaction profile and higher isolated yield of the target molecule.
-
Modulation of Electronic Properties: Amide groups are generally considered weakly activating for electrophilic aromatic substitution.[6] In the context of the Suzuki coupling, the amide's electronic influence, combined with that of the chloro group, creates a unique electronic environment on the phenyl ring that can fine-tune the rate of the transmetalation step.
-
Potential for Intramolecular Chelation: The oxygen atom of the amide carbonyl is positioned where it could potentially coordinate with the palladium center during the catalytic cycle. This type of intramolecular chelation or directing group effect can stabilize key intermediates, potentially lowering the activation energy for desired steps and enhancing reaction efficiency or selectivity in specific contexts.[5]
Advantage 2: The Chloro Group as an Orthogonal Handle
Next, we compare the title compound to its des-chloro analogue, (3-(pyrrolidine-1-carbonyl)phenyl)boronic acid . The advantage of the chloro substituent is twofold.
-
Electronic Tuning: The chloro group is electron-withdrawing via induction, which modifies the nucleophilicity of the phenylboronic acid. While strongly electron-withdrawing groups can sometimes decrease yields in Suzuki couplings, a halogen provides a balanced electronic profile that is often highly effective in cross-coupling reactions.[7][8]
-
Orthogonal Synthetic Handle: This is arguably the most significant advantage in multi-step synthesis. After the initial Suzuki-Miyaura coupling is performed, the chloro group remains as a reactive site for subsequent, different cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling, or even a second Suzuki coupling under different conditions). This allows for the sequential and controlled construction of highly complex molecules from a single building block, a strategy highly valued in pharmaceutical process development.
Case Study: A Key Building Block for PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In certain cancers, particularly those with BRCA1/2 mutations, inhibiting PARP leads to selective cancer cell death, a concept known as synthetic lethality.[1] Several PARP inhibitors, such as Olaparib and Niraparib, have been approved for cancer treatment.[9][10]
The core structure of many PARP inhibitors features a complex biaryl or heteroaryl-aryl carboxamide scaffold. This compound is an ideal precursor for synthesizing analogues of these drugs.
Figure 2: A generalized workflow illustrating the use of the title boronic acid in the synthesis of a PARP inhibitor analogue. The initial Suzuki coupling forms the core biaryl structure, and the chloro group allows for subsequent diversification.
Experimental Data & Protocols
While direct comparative yield data for this specific molecule is proprietary or dispersed in patent literature, we can rely on established trends for substituted boronic acids. The following table summarizes the general impact of electronic effects on Suzuki-Miyaura coupling yields, as supported by the literature.[7][11]
| Boronic Acid Substituent | Electronic Effect | General Impact on Transmetalation | Expected Yield |
| -OCH₃, -CH₃ | Electron-Donating (EDG) | Accelerates | Generally High |
| -H | Neutral | Baseline | Good |
| -Cl, -CF₃, -CN | Electron-Withdrawing (EWG) | Can slow down, but often effective | Good to High |
| Ortho-substituents | Steric/Electronic | Variable; can enhance selectivity | Highly substrate-dependent |
Table 1: Generalized yield comparison for Suzuki-Miyaura reactions based on the electronic nature of substituents on the phenylboronic acid.[7][11] The title compound possesses a combination of a moderately withdrawing group (-Cl) and a complex ortho-amide, placing it in a category where performance is robust and potentially highly selective.
Reference Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system for a typical small-scale Suzuki-Miyaura cross-coupling reaction.
1. Materials:
-
Aryl or Heteroaryl Halide (e.g., Bromide) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 equiv)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv), finely powdered
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v), degassed
2. Causality Behind Choices:
-
Boronic Acid Excess: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential protodeboronation (hydrolysis of the C-B bond), a common side reaction.[3]
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is active for a wide range of substrates. It enters the catalytic cycle directly without a pre-activation step.
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4] Carbonates are effective and generally do not interfere with common functional groups.
-
Solvent System: A mixture of an organic solvent (dioxane) and water is common. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The solvent must be degassed (e.g., by bubbling with argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
3. Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv).
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Conclusion
This compound is a highly engineered reagent whose advantages extend far beyond those of simple phenylboronic acids. Its utility is defined by the strategic interplay of its functional groups:
-
Ortho-Amide Group: Provides steric influence that can control selectivity and offers potential for enhanced reactivity through intramolecular interactions.
-
Chloro Substituent: Modulates the electronic properties of the ring and, critically, serves as a valuable orthogonal handle for subsequent, diverse chemical transformations.
These features make it an exemplary choice for researchers in drug development and medicinal chemistry, enabling the efficient, controlled, and versatile synthesis of complex molecular architectures like those found in the next generation of PARP inhibitors. Its use streamlines synthetic routes, reduces the need for intermediate protection/deprotection steps, and facilitates the creation of diverse compound libraries for structure-activity relationship studies.
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A Comparative Review of Boronic Acid Applications in Modern Drug Discovery
The introduction of the boronic acid moiety into medicinal chemistry has marked a significant turning point in the development of novel therapeutics. Once considered esoteric, boron-containing compounds have now firmly established their place in the pharmaceutical landscape, with several FDA-approved drugs demonstrating their therapeutic potential.[1][2] This guide provides a comparative analysis of key applications of boronic acids in drug discovery, with a focus on their roles in oncology, infectious diseases, and diagnostics. We will delve into the mechanistic underpinnings of their activity, present comparative efficacy data, and provide insights into the experimental rationale that has driven their success.
The Unique Chemistry of Boronic Acids: A Foundation for Therapeutic Innovation
Boronic acids possess a unique set of chemical properties that make them particularly attractive for drug design. Their boron atom is electron-deficient, rendering it a Lewis acid capable of forming reversible covalent bonds with nucleophiles, most notably the hydroxyl groups of serine proteases and diols present in biological systems.[3][4] This ability to form stable yet reversible interactions is a key differentiator from traditional non-covalent inhibitors and underpins many of their therapeutic applications. Furthermore, the geometry of the boron center can shift from a trigonal planar sp2 hybridization to a tetrahedral sp3 hybridization upon binding, a conformational change that can be exploited for specific molecular recognition.[5]
Anticancer Therapeutics: The Proteasome Inhibition Paradigm
The most prominent success story for boronic acids in drug discovery is undoubtedly in the realm of oncology, specifically with the development of proteasome inhibitors for the treatment of multiple myeloma.[5]
Comparative Analysis of Boronic Acid-Based Proteasome Inhibitors
| Drug | FDA Approval Year | Mechanism of Action | Key Clinical Indications |
| Bortezomib (Velcade®) | 2003 | Reversible inhibitor of the 26S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit.[6][7] | Multiple Myeloma, Mantle Cell Lymphoma.[6][7] |
| Ixazomib (Ninlaro®) | 2015 | A second-generation, orally bioavailable proteasome inhibitor with a similar mechanism to bortezomib.[1][5] | Multiple Myeloma.[5] |
Bortezomib revolutionized the treatment of multiple myeloma.[1] Its dipeptidyl boronic acid structure allows it to form a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the active site of the 26S proteasome.[1] This inhibition prevents the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis in cancer cells.[6][8]
Ixazomib , an oral follow-up to bortezomib, offers improved convenience of administration.[5] While sharing a similar mechanism of action, its pharmacokinetic profile and potency differ, highlighting the potential for structural modifications of the boronic acid scaffold to enhance drug-like properties.[5]
Mechanism of Action: Bortezomib and the Ubiquitin-Proteasome Pathway
The following diagram illustrates the inhibitory action of bortezomib on the 26S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.
Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.
Experimental Workflow: Screening for Novel Proteasome Inhibitors
A typical workflow for identifying and characterizing novel boronic acid-based proteasome inhibitors is outlined below.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic Acid
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not a mere procedural formality but a critical component of a robust safety culture and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can extrapolate its hazard profile from structurally similar compounds, such as 4-Chlorophenylboronic acid. This analysis forms the basis of our risk assessment and dictates the necessary safety precautions.
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[1] |
Causality Behind the Hazards:
-
Oral Toxicity & Irritation: Boronic acids can interact with biological molecules, leading to irritation and toxicity if ingested or upon contact with skin and eyes.
-
Respiratory Irritation: As a fine powder, the compound can be easily inhaled, causing irritation to the respiratory system.
-
Environmental Hazard: The presence of a chlorinated aromatic ring designates this compound as a halogenated organic. Improper disposal can lead to the formation of persistent and toxic byproducts in the environment.
The Cardinal Rule: Segregation of Halogenated Waste
The single most important step in the disposal of this compound is its correct classification and segregation. Due to the presence of the chlorine atom on the phenyl ring, this compound must be disposed of as halogenated organic waste .[3][4][5]
Why is this segregation critical? Halogenated and non-halogenated waste streams undergo different disposal treatments.[5]
-
Non-halogenated solvents are often recycled or used as fuel additives in high-temperature kilns.[5]
-
Halogenated wastes require specialized incineration at extremely high temperatures with advanced scrubbers to neutralize the corrosive and toxic gases (e.g., HCl) produced.[3][4]
Contaminating a non-halogenated waste stream with even a small amount of a chlorinated compound like this one renders the entire container halogenated waste.[6] This dramatically increases disposal costs and complicates the waste management process.[4][5]
The following decision workflow must be followed for all waste generated in the laboratory.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
This protocol ensures compliance with standard laboratory safety practices and environmental regulations, such as those outlined by the US Environmental Protection Agency (EPA).[7][8]
Personnel Protective Equipment (PPE) Required:
-
Eye Protection: ANSI-rated safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Body Protection: A standard laboratory coat.
Protocol Steps:
-
Container Selection:
-
Obtain a dedicated, chemically compatible hazardous waste container.[4][8] This is typically a polyethylene carboy or bottle with a secure, leak-proof screw-top cap.[5]
-
NEVER use food-grade containers (e.g., jars, bottles) for hazardous waste.[9]
-
The container must be in good condition, free of cracks or residue on the outside.[6]
-
-
Waste Labeling (Before First Use):
-
Affix a "Hazardous Waste" tag or label to the empty container.[4][10]
-
Clearly write "Halogenated Organic Waste" on the label.
-
List all chemical constituents by their full name—do not use abbreviations or formulas.[6] As you add waste, update the contents list.
-
Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes on the label.[4]
-
-
Waste Transfer:
-
Solid Waste: If disposing of the neat compound, use a dedicated spatula to transfer the solid into the waste container.
-
Solution Waste: If the compound is in a solvent, carefully pour the solution into the container using a funnel. If the solvent is non-halogenated (e.g., THF, Toluene), the entire solution still must be treated as halogenated waste.
-
All waste transfers should be conducted inside a chemical fume hood to minimize inhalation exposure.[4]
-
-
Container Management and Storage:
-
Keep the waste container securely capped at all times, except when actively adding waste.[4][6][9] This prevents the release of volatile organic compounds (VOCs).
-
Store the container in a designated, well-ventilated "Satellite Accumulation Area" (SAA), which is at or near the point of waste generation.[9][10][11]
-
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[4]
-
-
Arranging Final Disposal:
-
Do not overfill the container; fill to a maximum of 90% capacity to allow for expansion.[12]
-
Once the container is full, or if it has been in use for a specified period (e.g., 6-12 months, per institutional policy), arrange for pickup.[7][9]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste collection.[4] EHS professionals are responsible for the compliant transport and final disposal at a certified hazardous waste facility.[13]
-
The overall process from generation to disposal is a closed-loop system designed to maximize safety and accountability.
Caption: End-to-End Chemical Waste Management Workflow.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Cordon off the spill area if safe to do so.
-
Don Appropriate PPE: At a minimum, wear gloves, goggles, and a lab coat.
-
Contain and Absorb: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb large amounts of solvent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and contaminated PPE into a designated hazardous waste bag or container. Label it clearly as "Halogenated Spill Debris."
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[4]
For large spills, or if you feel unwell or unsafe, evacuate the area immediately and contact your institution's emergency response team.[4]
By adhering to this comprehensive disposal framework, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the scientific community's commitment to environmental responsibility.
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Personal protective equipment for handling (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Comprehensive Safety Guide: Handling (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to advance their work without compromising safety. This guide provides an in-depth, experience-driven framework for handling this compound. We will move beyond a simple checklist to understand the why behind each safety protocol, ensuring a self-validating system of laboratory practice.
Hazard Assessment: A Structurally-Informed Approach
-
Physical State: This compound is a solid powder, which presents a primary hazard of aerosolization and inhalation during handling.[1]
-
Boronic Acid Moiety: Boronic acids as a class are known irritants.[2] Direct contact can cause irritation to the eyes, skin, and respiratory tract.[3] Some compounds in this family have also been flagged for potential reproductive toxicity.[2][4]
-
Chlorinated Aromatic Ring: The presence of a chloro-substituent on the phenyl ring is significant. Chlorinated organic compounds can be toxic and are often persistent in the environment.[5] This structural feature mandates that all waste be treated as regulated hazardous waste.
-
Pyrrolidine-1-carbonyl Group: This amide functional group is generally stable, but contributes to the overall complexity and potential biological activity of the molecule.
Based on this analysis, the compound must be handled as, at minimum, an irritant with unknown toxicity and an environmental hazard. The core principle of ALARA (As Low As Reasonably Achievable) exposure must be applied at all times.
The First Line of Defense: Engineering and Administrative Controls
Before any Personal Protective Equipment (PPE) is considered, the work environment must be engineered for safety. PPE is the last line of defense, not the first.
-
Chemical Fume Hood: All work, especially the handling and weighing of the solid powder, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains aerosols and vapors, protecting the researcher from respiratory exposure.
-
Designated Area: All procedures involving this compound should be performed in a designated area of the lab. This prevents the spread of contamination. The area should be clearly marked when the chemical is in use.
-
Information and Training: All personnel handling the substance must be trained on the specific hazards (known and potential) and the procedures outlined in this guide and the laboratory's Chemical Hygiene Plan (CHP), as required by OSHA.[6]
Personal Protective Equipment (PPE): A Task-Specific Protocol
The selection of PPE is not a one-size-fits-all approach. It must be adapted to the specific task being performed. The OSHA standard for PPE requires employers to assess workplace hazards and provide appropriate protective equipment.[7][8]
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Chemical Splash Goggles & Full Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat (fully buttoned) | Required: NIOSH-approved N95 Respirator or higher |
| Working with Dilute Solutions | Chemical Splash Goggles (minimum) | Double Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat (fully buttoned) | Not required if work is done in a fume hood |
| Large-Scale Operations (>5g) | Chemical Splash Goggles & Full Face Shield | Heavy-duty gloves (e.g., Butyl) over Nitrile | Chemical-Resistant Apron over Lab Coat | Required: NIOSH-approved respirator with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement to protect against accidental splashes.[9] A face shield is added when handling the powder or larger volumes because it protects the entire face from splashes and airborne particles.[10]
-
Hand Protection: Double-gloving is a critical technique. The outer glove takes the primary contamination. If it becomes compromised, the inner glove still offers protection while the outer is carefully removed and replaced. Nitrile gloves provide good resistance to a wide range of chemicals for incidental contact.[4][9]
-
Body Protection: A standard lab coat protects skin and personal clothing from minor spills. Ensure it is fully buttoned to provide a complete barrier.
-
Respiratory Protection: This is arguably the most critical piece of PPE when handling the solid. Fine powders can easily become airborne and bypass the capture velocity of a fume hood during active handling. An N95 respirator will filter out these particulates.[11][12] For larger-scale work where vapors could also be a concern, a respirator with organic vapor cartridges is necessary.[8]
Safe Handling and Decontamination Workflow
A systematic workflow minimizes error and exposure. The following process should be adopted for every experiment.
Caption: A systematic workflow for safely handling hazardous chemicals.
Emergency Procedures
Preparedness is key to mitigating the impact of an accident.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13]
-
Eye Exposure: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.[15]
-
Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep up the material, minimizing dust generation, and place it in a sealed, labeled hazardous waste container.[16]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) department immediately.
Operational Disposal Plan
Improper disposal of this compound poses a risk to the environment. Due to its chlorinated nature, it must be disposed of as halogenated organic waste . Under no circumstances should this chemical or its solutions be poured down the drain.[17][18]
Caption: Decision tree for proper waste segregation.
All waste containers must be clearly labeled with a "Hazardous Waste" label, listing all components, including the full chemical name of this compound.[16] Consult your institution's EHS department for specific guidelines and pickup schedules.[19]
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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MATERIAL SAFETY DATA SHEET - Boric Acid. Arbico Organics. [Link]
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Process for Disposal of Chlorinated Organic Residues. Environmental Health Perspectives. [Link]
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NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]
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PPE for Chemical Handling: Simple Safety Guide for Workplaces. Safety Singapore. [Link]
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NIOSH Guidebook - Refresher Training. HalenHardy (YouTube). [Link]
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SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. [Link]
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Phenylboronic acid - SAFETY DATA SHEET. Acros Organics. [Link]
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Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
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4-Chloro-3-(pyrrolidine-1-carbonyl)phenylboronic acid. Seedion. [Link]
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Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. U.S. Environmental Protection Agency. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
